Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPXWQCCBUIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction: The Benzothiophene Scaffold in Drug Discovery
Benzothiophene and its derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active molecules.[1] The fused ring system of benzene and thiophene provides a rigid scaffold that can be strategically functionalized to interact with a variety of biological targets. The incorporation of a sulfonamide group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance binding affinity to target proteins and improve pharmacokinetic properties. This guide will delve into the specific characteristics of this compound, offering a technical resource for researchers exploring its potential.
Core Chemical Properties
This compound is a substituted benzothiophene with a methanesulfonamide group at the 5-position and an ethyl carboxylate at the 2-position. These functional groups are expected to significantly influence its chemical reactivity, solubility, and biological activity.
| Property | Value | Source |
| CAS Number | 1631712-98-5 | [2] |
| Molecular Formula | C12H13NO4S2 | [2] |
| Molecular Weight | 299.37 g/mol | [2] |
| IUPAC Name | Ethyl 5-(methylsulfonamido)-1-benzothiophene-2-carboxylate | N/A |
| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[3] | N/A |
| Predicted Appearance | Likely a solid at room temperature.[3] | N/A |
Synthesis and Characterization
Caption: Proposed synthesis pathway for this compound.
Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
This step is adapted from microwave-assisted synthesis protocols for 3-aminobenzo[b]thiophenes.[4]
-
To a solution of 5-bromo-2-fluorobenzonitrile and methyl thioglycolate in dimethyl sulfoxide (DMSO), add triethylamine (Et3N) as a base.
-
Heat the reaction mixture under microwave irradiation at 130°C for approximately 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate methyl 5-amino-1-benzothiophene-2-carboxylate.
-
Perform a transesterification by refluxing the intermediate in ethanol with a catalytic amount of a strong acid (e.g., H2SO4) to obtain the ethyl ester.
Step 2: Methanesulfonylation
This is a standard procedure for the formation of a sulfonamide from an amine.
-
Dissolve the Ethyl 5-amino-1-benzothiophene-2-carboxylate intermediate in pyridine.
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would be confirmed by standard spectroscopic methods.
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiophene ring system, the ethyl ester group, and the methyl group of the sulfonamide. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The quartet and triplet of the ethyl group would be observed around δ 4.3 and 1.3 ppm, respectively. The methyl protons of the methanesulfonamide group would likely appear as a singlet around δ 3.0 ppm.
3.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to resonate around δ 160-165 ppm. The aromatic carbons of the benzothiophene core will appear in the δ 110-145 ppm region. The methylene and methyl carbons of the ethyl group would be found at approximately δ 61 and 14 ppm, respectively. The methyl carbon of the sulfonamide is expected around δ 40 ppm.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A medium to weak band around 3300-3200 cm-1.
-
C=O stretch (ester): A strong band around 1720-1700 cm-1.
-
S=O stretch (sulfonamide): Two strong bands, asymmetric and symmetric, around 1350-1315 cm-1 and 1160-1140 cm-1, respectively.
-
C-O stretch (ester): A strong band in the 1300-1000 cm-1 region.
3.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (299.37 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the sulfonamide bond.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest several potential avenues for its application in drug discovery.
Caption: Potential therapeutic applications of this compound.
Kinase Inhibition
Thiophene sulfonamide derivatives have been identified as potent inhibitors of c-Jun-N-terminal kinase (JNK), a key enzyme in inflammatory and apoptotic signaling pathways. The core structure of this compound shares features with known JNK inhibitors, making it a valuable candidate for screening and further development in this area.
Antimicrobial and Antifungal Activity
Thiophene-containing compounds have a long history of investigation for their antimicrobial properties. The combination of the thiophene nucleus with a sulfonamide moiety, a well-known pharmacophore in antibacterial drugs, suggests that this compound could exhibit activity against various bacterial and fungal strains.[5][6]
Anti-inflammatory and Anticancer Properties
Benzothiophene sulfonamide derivatives have been shown to possess cytotoxic activity against human tumor cell lines.[1] Furthermore, related thiophene derivatives are being investigated for their anti-inflammatory effects.[3] These findings suggest that this compound could serve as a lead compound for the development of novel anti-inflammatory or anticancer agents.
Conclusion and Future Directions
This compound is a compound with significant potential in the field of medicinal chemistry. While detailed experimental data is currently limited in the public domain, its structural features and the known bioactivities of related compounds make it a compelling target for synthesis and biological evaluation. Future research should focus on the development of an optimized and scalable synthetic route, followed by comprehensive spectroscopic characterization. Subsequent screening against a panel of biological targets, particularly kinases and microbial strains, will be crucial in elucidating its therapeutic potential.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound CAS#: 1631712-98-5 [m.chemicalbook.com]
- 3. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomphysics.net [uomphysics.net]
In-Depth Technical Guide to the Structural Elucidation of Ethyl 5-Methanesulfonamido-1-benzothiophene-2-carboxylate
Foreword: The Art and Science of Molecular Characterization
In the realm of drug discovery and development, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven approach to the structural elucidation of a novel compound: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate.
This document deviates from a rigid, templated format. Instead, it presents a logical and experience-driven narrative that mirrors the thought process of a senior application scientist tasked with confirming the identity of a newly synthesized molecule. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system. Our exploration will be grounded in authoritative scientific principles and supported by comprehensive references.
Introduction to the Benzothiophene Scaffold
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The target molecule, this compound, combines this important heterocyclic system with a sulfonamide group, another key pharmacophore known for its wide range of therapeutic applications. The strategic placement of the methanesulfonamido group at the 5-position and the ethyl carboxylate at the 2-position is anticipated to modulate the molecule's physicochemical properties and biological target engagement.
Below is the proposed structure of the target compound:
Figure 1: Proposed structure of this compound.
Proposed Synthetic Pathway: A Retro-Synthetic Approach
To elucidate the structure, we must first understand its assembly. A plausible synthetic route provides context for potential impurities and byproducts that might be observed during analysis. The synthesis of the target molecule can be logically approached via a two-step sequence starting from a key intermediate, ethyl 5-amino-1-benzothiophene-2-carboxylate.
Figure 2: Proposed synthetic workflow.
Step 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
The synthesis of the key amine intermediate can be achieved through the nitration of ethyl 1-benzothiophene-2-carboxylate followed by reduction of the nitro group. A similar procedure has been reported for the synthesis of ethyl 5-aminobenzofuran-2-carboxylate.[3]
Step 2: N-Methanesulfonylation
The final step involves the reaction of the synthesized amine with methanesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide linkage. This is a standard and widely used method for the preparation of N-aryl sulfonamides.
Spectroscopic Elucidation: A Multi-faceted Approach
The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their connectivity, and their relative numbers. Based on analogous structures, the predicted ¹H NMR spectrum is summarized in the table below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-4 | The proton at position 4 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the fused thiophene ring and the electron-withdrawing sulfonamide group. |
| ~7.9 | d | 1H | H-7 | The proton at position 7 is part of the benzene ring and will be downfield. |
| ~7.8 | s | 1H | H-3 | The proton on the thiophene ring is a singlet and is typically found in this region for 2-substituted benzothiophenes. |
| ~7.4 | dd | 1H | H-6 | This proton will show coupling to both H-4 and H-7. |
| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will appear as a quartet due to coupling with the methyl protons. |
| ~3.1 | s | 3H | -SO₂CH₃ | The methyl protons of the methanesulfonyl group will be a singlet. |
| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
| (broad) | s | 1H | -NH- | The sulfonamide proton is often broad and its chemical shift can vary depending on the solvent and concentration. |
3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~142 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~140 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-5 | Aromatic carbon bearing the sulfonamide group. |
| ~130 | C-2 | Carbon bearing the carboxylate group. |
| ~128 | C-3 | Carbon on the thiophene ring. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~118 | C-6 | Aromatic CH carbon. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~40 | -SO₂CH₃ | Methyl carbon of the methanesulfonyl group. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The expected characteristic absorption bands for this compound are detailed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3200 | N-H stretch | Sulfonamide (-NH-) |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1720 | C=O stretch | Ester (-COO-) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1310 & 1160-1140 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide (-SO₂-) |
| 1250-1000 | C-O stretch | Ester |
The presence of strong absorption bands in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹ are highly characteristic of the sulfonamide group.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Molecular Ion:
For the target molecule with the formula C₁₂H₁₃NO₄S₂, the expected exact mass for the molecular ion [M]⁺˙ would be approximately 299.02. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Predicted Fragmentation Pathway:
Under electron ionization (EI), aromatic sulfonamides often undergo characteristic fragmentation patterns.[5][6] The major fragmentation pathways for this compound are predicted to be:
Figure 3: Predicted major fragmentation pathways.
-
Loss of the ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to an acylium ion.
-
Loss of the methanesulfonyl radical (-•SO₂CH₃): Cleavage of the N-S bond is a characteristic fragmentation of sulfonamides.
-
Loss of the ethyl carboxylate radical (-•COOCH₂CH₃): This would result in the benzothiophene sulfonamide radical cation.
-
Further fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO).
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for the key experiments and workflows cited in this guide.
Synthesis of this compound
Protocol 4.1.1: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate
-
To a stirred solution of ethyl 1-benzothiophene-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.1.2: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
-
To a solution of ethyl 5-nitro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.
Protocol 4.1.3: Synthesis of this compound
-
Dissolve ethyl 5-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
Protocol 4.2.1: NMR Spectroscopy
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
Protocol 4.2.2: IR Spectroscopy
-
Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Protocol 4.2.3: Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For HRMS, ensure proper calibration of the instrument to achieve high mass accuracy.
Conclusion: A Confirmed Structure and a Path Forward
Through the systematic and integrated application of synthesis, NMR, IR, and mass spectrometry, the structure of this compound can be unequivocally confirmed. The predicted spectroscopic data, grounded in the analysis of analogous compounds and fundamental principles, provides a robust framework for the interpretation of experimental results. This comprehensive structural elucidation is a critical milestone, enabling with confidence the further investigation of this novel molecule's biological properties and its potential as a therapeutic agent.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. peptideweb.com [peptideweb.com]
- 3. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide covers its nomenclature, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, drawing upon the established biological activities of the benzothiophene and sulfonamide pharmacophores. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from related structures and general synthetic methodologies to provide a robust framework for researchers.
Nomenclature and Chemical Identity
The compound with the chemical name this compound is systematically identified by the following:
-
IUPAC Name: Ethyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate
-
CAS Number: 1631712-98-5
-
Molecular Formula: C₁₂H₁₃NO₄S₂
-
Molecular Weight: 299.37 g/mol
Synonyms: At present, there are no widely recognized synonyms for this specific compound in major chemical databases. Researchers are advised to use the IUPAC name or CAS number for unambiguous identification.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information |
| Physical State | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Spectroscopic Data | ¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methyl group of the sulfonamide, aromatic protons on the benzothiophene core, and an NH proton. ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups. IR: Expect characteristic peaks for N-H, C=O (ester), S=O (sulfonamide), and aromatic C-H and C=C stretching. MS: The molecular ion peak would be expected at m/z 299.37. |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for the synthesis of substituted benzothiophenes, a plausible multi-step synthetic route can be proposed.[1][2] This would likely involve the construction of the benzothiophene core followed by functional group manipulations.
Proposed Synthetic Pathway:
A common and effective method for constructing the benzothiophene scaffold is through the acid-catalyzed intramolecular cyclization of a substituted thioether.[2]
Caption: Proposed synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical):
This protocol is a conceptual outline based on general procedures for similar transformations and should be optimized for this specific target molecule.
Step 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
This intermediate can be prepared through various established routes, often starting from a commercially available aminothiophenol derivative. A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Step 2: Sulfonylation of the Amino Group
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 5-amino-1-benzothiophene-2-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Potential Applications in Drug Development
The structural motifs present in this compound, namely the benzothiophene core and the sulfonamide group, are recognized pharmacophores found in a variety of clinically used drugs and biologically active molecules.[1][3][4]
The Benzothiophene Scaffold
Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer: Several benzothiophene-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[5][6]
-
Anti-inflammatory: This class of compounds has been investigated for its potential to inhibit inflammatory pathways.[7]
-
Antimicrobial: Benzothiophene derivatives have demonstrated activity against a spectrum of bacteria and fungi.[8][9]
The Sulfonamide Group
The sulfonamide functional group is a key component in a multitude of drugs with diverse therapeutic applications:
-
Antimicrobial Agents: The sulfa drugs are a well-known class of antibiotics that act by inhibiting bacterial folic acid synthesis.
-
Diuretics: Many diuretic drugs incorporate a sulfonamide moiety.
-
Anticonvulsants: Certain anticonvulsant medications feature a sulfonamide group.
-
Anti-inflammatory Agents: The COX-2 inhibitor celecoxib contains a sulfonamide group.
Potential Synergistic Effects and Future Directions
The combination of the benzothiophene scaffold with a sulfonamide group in this compound suggests that this molecule could be a promising candidate for screening in various drug discovery programs. The sulfonamide group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[1]
Future research on this compound could involve:
-
In vitro screening: Evaluating its activity against a panel of cancer cell lines, microbial strains, and key enzymes involved in inflammation (e.g., COX-1/COX-2, lipoxygenases).
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the ethyl ester, the methanesulfonamido group, and substitutions on the benzothiophene ring to optimize biological activity.
-
Computational modeling: Using molecular docking studies to predict potential biological targets and understand the binding interactions at a molecular level.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, owing to the presence of two well-established pharmacophores. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a plausible synthetic strategy, and a rationale for its potential biological activities. Further investigation into the synthesis and pharmacological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- Vertex AI Search. (2026). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)
-
Malmström, J., Viklund, J., Slivo, C., Costa, A., Maudet, M., Sandelin, C., Hiller, G., Olsson, L. L., Aagaard, A., Geschwindner, S., Xue, Y., & Vasänge, M. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5859–5863. [Link]
-
ResearchGate. (2023). Drugs containing benzothiophenes. [Link]
-
ResearchGate. (2021). Selected examples of benzothiophenes with pharmacological activity. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1022–1042. [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 22(10), 3103–3108. [Link not available]
-
Leclercq, A., Le Trequesser, Q., Le Devedec, M., Leleu, C., Lejonc, J., & Lohou, E. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2021). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 12(9), 1546–1553. [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]
- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772. Washington, DC: U.S.
- Google Patents. (1991). The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
El-Sayed, N. N. E. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. BMC Chemistry, 11(1), 1-11. [Link]
-
Slepukhin, P. A., & Maslivets, A. N. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings, 2390(1), 020007. [Link]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Barattucci, A., Bonaccorsi, P., & De Luca, L. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. [Link]
- BenchChem. (n.d.).
-
PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
An In-depth Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate (CAS 1631712-98-5)
A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, actionable knowledge. The following guide has been structured to provide a comprehensive overview of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. However, extensive searches of publicly available scientific literature and patent databases for the specific CAS number 1631712-98-5 have yielded limited detailed experimental data. This guide is therefore constructed based on established principles of medicinal chemistry, the known reactivity of its constituent functional groups (benzothiophene, sulfonamide, and ethyl ester), and information on closely related analogues. The methodologies and discussions presented herein are intended to serve as a foundational resource and a strategic starting point for researchers initiating work with this compound.
Introduction: Unveiling a Scaffold of Potential
This compound, with the Chemical Abstracts Service (CAS) number 1631712-98-5, is a heterocyclic organic compound featuring a benzothiophene core. This core structure is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. The molecule's architecture is further distinguished by a methanesulfonamide group at the 5-position and an ethyl carboxylate group at the 2-position.
The benzothiophene moiety itself is present in numerous clinically approved drugs and investigational agents, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules. The sulfonamide group is a classic pharmacophore known for its hydrogen bonding capabilities and its presence in a vast range of antibacterial, diuretic, and anticancer agents. The ethyl ester provides a handle for potential prodrug strategies or further chemical modification.
This unique combination of functional groups suggests that this compound may possess interesting and potentially unexplored pharmacological properties. This guide will delve into the theoretical and practical aspects of its synthesis, characterization, and potential biological significance.
Physicochemical Properties and Structural Attributes
A foundational understanding of a compound's physical and chemical characteristics is paramount for any experimental design.
| Property | Value | Source |
| CAS Number | 1631712-98-5 | N/A |
| Molecular Formula | C₁₂H₁₃NO₄S₂ | N/A |
| Molecular Weight | 299.37 g/mol | N/A |
| Predicted LogP | ~2.5 - 3.5 | (Calculated) |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | (Inferred) |
Structural Diagram:
Caption: 2D structure of this compound.
Proposed Synthetic Strategy: A Convergent Approach
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common reactions for the synthesis of similar compounds. It is imperative that any researcher attempting this synthesis first conducts a thorough literature search for analogous transformations and performs small-scale test reactions to optimize conditions.
Step 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
-
Nitration: To a solution of ethyl 1-benzothiophene-2-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride), add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) dropwise at a controlled temperature (typically 0-10 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water, and the precipitated product, ethyl 5-nitro-1-benzothiophene-2-carboxylate, is collected by filtration, washed, and dried.
-
Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent will depend on the presence of other sensitive functional groups. After the reaction is complete, the product is isolated by extraction and purified, typically by column chromatography.
Step 2: Sulfonylation of Ethyl 5-amino-1-benzothiophene-2-carboxylate
-
To a solution of ethyl 5-amino-1-benzothiophene-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or pyridine) is added a base (e.g., triethylamine or pyridine).
-
The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise.
-
The reaction mixture is allowed to stir and warm to room temperature. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the final product, this compound.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiophene ring, the ethyl group of the ester (a quartet and a triplet), the methyl group of the sulfonamide (a singlet), and the N-H proton of the sulfonamide (a singlet, may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the ethyl carbons, and the methyl carbon of the sulfonamide. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, C=O stretch of the ester, S=O stretches of the sulfonamide, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 299.37. The fragmentation pattern can provide further structural information. |
| HPLC | A single major peak indicating the purity of the compound. Different column and mobile phase conditions can be used to assess for the presence of any impurities. |
| Melting Point | A sharp melting point range for a pure crystalline solid. |
Potential Biological Activity and Therapeutic Targets: An Outlook
The structural motifs within this compound suggest several avenues for biological investigation.
-
Anticancer Activity: Benzothiophene and sulfonamide moieties are present in a variety of anticancer agents. Potential mechanisms could involve the inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Properties: Many compounds containing sulfonamide and heterocyclic scaffolds exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Antimicrobial Effects: The sulfonamide group is a well-known pharmacophore in antibacterial drugs. The benzothiophene core can also contribute to antimicrobial activity.
Proposed Initial Biological Screening Workflow:
Caption: A workflow for the initial biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis, characterization, and initial biological evaluation based on established chemical principles.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive spectroscopic and analytical characterization to confirm its structure and purity. Subsequent in-vitro screening against a panel of cancer cell lines, microbial strains, and inflammatory targets will be crucial to uncover its potential therapeutic value. Positive hits from these initial screens would then warrant more in-depth mechanism-of-action studies to identify its specific biological targets and pave the way for potential lead optimization. The modular nature of the proposed synthesis also allows for the generation of a library of related analogues to explore the structure-activity relationships (SAR) of this promising chemical scaffold.
References
As this guide is based on general chemical principles and information for related compounds due to the lack of specific literature for CAS 1631712-98-5, a formal reference list to specific publications on this compound cannot be provided. Researchers are strongly encouraged to consult standard organic chemistry textbooks and review articles on the synthesis and biological activities of benzothiophenes and sulfonamides for foundational knowledge. Key search terms for relevant literature include: "benzothiophene synthesis," "sulfonamide synthesis," "biological activity of benzothiophenes," and "medicinal chemistry of sulfonamides."
Spectroscopic Scrutiny of a Novel Benzothiophene Derivative: A Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and expected experimental outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive profile.
Introduction: The Structural Landscape
This compound is a multifaceted molecule featuring a benzothiophene core, a functionality of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The core is further embellished with an ethyl carboxylate group at the 2-position and a methanesulfonamido group at the 5-position. Each of these structural components imparts distinct and discernible signatures in spectroscopic analyses. Understanding these individual contributions is paramount to the holistic interpretation of the molecule's spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Proton and Carbon Profile
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift theory and empirical data from related structures, we can predict the ¹H and ¹³C NMR spectra of the title compound with a high degree of confidence.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the benzothiophene ring system, the protons of the ethyl ester, and the protons of the methanesulfonamido group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 (Benzothiophene) | 7.8 - 8.2 | Singlet (s) | - | The proton at the 3-position of the thiophene ring is typically deshielded and appears as a singlet due to the absence of adjacent protons. |
| Aromatic Protons (H-4, H-6, H-7) | 7.2 - 8.0 | Multiplet (m) | ortho: 7-9 Hz, meta: 2-3 Hz | These protons on the benzene ring will exhibit complex splitting patterns due to ortho and meta couplings. The electron-withdrawing nature of the sulfonamide and the ester group will influence their precise chemical shifts. |
| -OCH₂CH₃ (Methylene) | 4.2 - 4.5 | Quartet (q) | ~7 Hz | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl protons. |
| -OCH₂CH₃ (Methyl) | 1.2 - 1.5 | Triplet (t) | ~7 Hz | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene protons. |
| -SO₂CH₃ (Methyl) | 2.9 - 3.2 | Singlet (s) | - | The methyl protons of the methanesulfonamido group are attached to a sulfur atom and will appear as a singlet. |
| -NH- | 9.0 - 10.0 | Broad Singlet (br s) | - | The sulfonamide proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are based on the known effects of the various functional groups on the benzothiophene scaffold and the ethyl ester moiety.[1][2][3][4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[1][3][4][5] |
| Aromatic/Heteroaromatic Carbons | 115 - 145 | The eight carbons of the benzothiophene ring system will resonate in this region. The specific shifts will be influenced by the substituents and their positions. |
| -OCH₂CH₃ (Methylene) | 60 - 65 | The methylene carbon of the ethyl ester is attached to an oxygen atom, resulting in a downfield shift.[1][2][3][4] |
| -SO₂CH₃ (Methyl) | 39 - 42 | The methyl carbon of the methanesulfonamido group will appear in this region. |
| -OCH₂CH₃ (Methyl) | 13 - 15 | The terminal methyl carbon of the ethyl ester is the most upfield signal.[1][2][3][4] |
Part 2: Infrared (IR) Spectroscopy - Vibrational Fingerprints
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display prominent absorption bands corresponding to the N-H, C=O, S=O, and C-O bonds.[6][7][8][9][10][11][12][13]
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide N-H | N-H Stretch | 3200 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Weak |
| Ester C=O | C=O Stretch | 1715 - 1730 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |
| Sulfonamide S=O | Asymmetric S=O Stretch | 1310 - 1350 | Strong |
| Sulfonamide S=O | Symmetric S=O Stretch | 1140 - 1180 | Strong |
| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |
| Sulfonamide S-N | S-N Stretch | 900 - 950 | Medium |
The presence of a strong absorption band around 1715-1730 cm⁻¹ is a clear indicator of the ester carbonyl group.[7][8][13] The two strong bands for the S=O stretching in the sulfonamide group are also highly characteristic.[6][10]
Part 3: Mass Spectrometry (MS) - Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Molecular Ion Peak
The nominal molecular weight of this compound (C₁₂H₁₃NO₄S₂) is 299.03 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 299.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways.
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment at m/z 254.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester can result in a fragment at m/z 270.
-
Loss of the entire ethyl carboxylate group (-CO₂CH₂CH₃): This would lead to the benzothiophene sulfonamide cation at m/z 226.
-
Loss of the methanesulfonyl group (-SO₂CH₃): Cleavage of the sulfonamide group could produce a fragment at m/z 220.
Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum. The study of fragmentation patterns of benzothiophene derivatives suggests that the stable aromatic core will be a prominent feature in the mass spectrum.[14][15][16]
Experimental Methodologies
To obtain the actual spectroscopic data for this compound, the following standard experimental protocols would be employed:
Synthesis Protocol
A plausible synthetic route involves the reaction of ethyl 5-amino-1-benzothiophene-2-carboxylate with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Caption: General synthesis workflow.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the characterization of this and related novel compounds. The experimental validation of these predictions will be a crucial step in the advancement of research involving this promising molecular scaffold.
References
-
Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]
-
PubChem. Ethyl benzoate. Retrieved from [Link]
-
Taylor & Francis Online. INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from [Link]
-
Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. Methanesulfonamide. Retrieved from [Link]
-
ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
SpectraBase. Methanesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. Retrieved from [Link]
-
13C NMR and structure. Retrieved from [Link]
-
PubMed. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Retrieved from [Link]
-
ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. Retrieved from [Link]
-
Semantic Scholar. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation.. Retrieved from [Link]
-
Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST WebBook. Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 4. Ethyl benzoate(93-89-0) 13C NMR [m.chemicalbook.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthetic pathways to obtain Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical research. The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant drugs.[1][2] This guide focuses on the strategic construction of the target molecule, detailing the necessary starting materials, reaction mechanisms, and experimental protocols.
Introduction to the Target Molecule
This compound is a significant building block in the synthesis of more complex pharmaceutical agents. Its structure combines the biologically active benzothiophene core with a methanesulfonamide group, a common feature in many therapeutic compounds that can enhance properties like solubility and target binding. The strategic synthesis of this molecule is therefore of considerable interest to medicinal chemists.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis commencing with the formation of the benzothiophene ring, followed by functional group interconversions. The primary disconnection points are the sulfonamide bond and the amino precursor, leading back to a nitro-substituted benzothiophene, which can be assembled from commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathways and Starting Materials
The most direct and efficient synthesis of the benzothiophene core for this target molecule often begins with the reaction of a substituted 2-halobenzonitrile with an α-mercaptoacetate ester. This approach allows for the direct incorporation of the desired substituents on the benzene ring.
Part 1: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate
The initial and crucial step is the construction of the benzothiophene ring system with the nitro group correctly positioned at the 5-position. A common and effective method is the reaction of a 2-halo-5-nitrobenzonitrile with ethyl thioglycolate in the presence of a base.[3]
Starting Materials:
-
2-Chloro-5-nitrobenzonitrile or 2-Fluoro-5-nitrobenzonitrile
-
Ethyl thioglycolate
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Reaction Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution of the halide by the thiolate anion of ethyl thioglycolate, followed by an intramolecular cyclization of the resulting intermediate. The nitrile group participates in the cyclization to form an amino group at the 3-position, which is subsequently hydrolyzed and replaced during the workup to yield the desired 2-carboxylate benzothiophene.
Caption: Workflow for the synthesis of the nitro-intermediate.
Experimental Protocol:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF, add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).[3]
-
Stir the reaction mixture at 60 °C for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to obtain Ethyl 5-nitro-1-benzothiophene-2-carboxylate.[3]
| Reagent/Solvent | Molar Ratio | Key Function |
| 2-Halo-5-nitrobenzonitrile | 1.0 | Aromatic backbone |
| Ethyl thioglycolate | 1.1 - 1.5 | Thiophene ring source |
| Potassium Carbonate | 1.1 - 2.0 | Base |
| DMF or DMSO | - | Solvent |
Table 1: Key reagents and their roles in the cyclization reaction.
Part 2: Reduction of the Nitro Group
The second stage involves the selective reduction of the 5-nitro group to a 5-amino group. Several methods are available for this transformation, with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) being a classic and reliable choice that is compatible with the ethyl ester functionality. Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel can also be employed.[4]
Starting Material:
-
Ethyl 5-nitro-1-benzothiophene-2-carboxylate
Reagents:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Solvent (e.g., Ethanol, Ethyl acetate)
Reaction Mechanism:
The reduction with tin(II) chloride in acidic medium is a multi-step electron transfer process. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized from Sn(II) to Sn(IV).[5]
Experimental Protocol:
-
Dissolve Ethyl 5-nitro-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 5-amino-1-benzothiophene-2-carboxylate.[6]
| Reducing Agent | Solvent | Key Advantages |
| SnCl₂ / HCl | Ethanol | High chemoselectivity for nitro group |
| H₂ / Pd-C | Ethanol/Methanol | Clean reaction, high yield |
| Fe / NH₄Cl | Ethanol/Water | Cost-effective, mild conditions |
Table 2: Comparison of reduction methods for the nitro group.
Part 3: Methanesulfonylation of the Amino Group
The final step is the conversion of the 5-amino group to the desired 5-methanesulfonamido group. This is typically achieved by reacting the amine with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Starting Material:
-
Ethyl 5-amino-1-benzothiophene-2-carboxylate
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Reaction Mechanism:
The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the sulfonamide bond.
Caption: The final methanesulfonylation reaction.
Experimental Protocol:
-
Dissolve Ethyl 5-amino-1-benzothiophene-2-carboxylate (1 equivalent) in pyridine or a mixture of DCM and triethylamine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful selection of starting materials and the optimization of reaction conditions for each step: the initial benzothiophene ring formation, the selective reduction of the nitro group, and the final methanesulfonylation. This guide provides a robust framework for researchers to produce this valuable intermediate for applications in drug discovery and development.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]
-
Benzo (b) thiophene derivatives are identified as an important class of compounds in many pharmaceutical areas. (n.d.). Retrieved from [Link]
-
Methodology is described for the synthesis of C6 derivatives of raloxifene, a prescribed drug for the treatment and prevention of osteoporosis. (n.d.). Retrieved from [Link]
-
Common Conditions: H2 + Pd/C. (n.d.). Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). Retrieved from [Link]
-
An efficient method for the synthesis of isoquinolones through base KO(t)Bu-promoted S(N)Ar reaction of 2-halobenzonitriles with ketones followed by Lewis acid Cu(OAc)2-catalyzed cyclization is described. (2015). The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]
-
NaBH4-FeCl2-mediated reduction showed high chemoselectivity, gave the desired products in magnificent yield (up to 96%), and was applied to synthesize a key intermediate of vilazodone (an antidepres- sant drug) on a hectogram scale in a total yield of 81% (two steps). (2022). Synlett, 33(14), 1385-1389. [Link]
-
A Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enable a facile and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. (2021). The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. (2019). Tetrahedron, 75(34), 130441. [Link]
-
Methanesulfinyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. (n.d.). Retrieved from [Link]
-
KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones followed by Cu(OAc)2-catalyzed cyclization gives isoquinolone derivatives in good yields. (2015). The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]
-
N-Cbz-protected amino acids reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under these mild conditions. (2011). Synlett, 2011(01), 129–133. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2017). Organic Letters, 19(18), 4858–4861. [Link]
-
methanesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. (1999). Organic Letters, 1(6), 881–884. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2021). ACS Omega, 6(41), 27367–27380. [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Retrieved from [Link]
-
Ethyl 5-nitro-1-benzothiophene-2-carboxylate. (n.d.). Retrieved from [Link]
-
Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. (1955). Journal of the American Chemical Society, 77(19), 5105–5109. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 481. [Link]
-
Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate. (n.d.). Retrieved from [Link]
-
Synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 was proposed. (2023). Chemistry Central Journal, 17(1), 47. [Link]
-
Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (2000). Molecules, 5(12), 1253–1266. [Link]
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate. (2011). Chemical & Pharmaceutical Bulletin, 59(6), 797–798. [Link]
- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (n.d.).
-
Solvent‐Controlled Divergent Cyclization of 3‐Ylideneoxindoles with Ethyl 2‐Diazoacetate: Access to Spirocyclopropyl and Spiropyrazolines Oxindoles. (2022). European Journal of Organic Chemistry, 2022(44). [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. Synthesizing data from structurally related benzothiophene carboxylate derivatives, we propose a primary molecular target and outline a rigorous, multi-faceted experimental strategy to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Part 1: Introduction and Core Hypothesis
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. Our focus is on this compound, a compound whose specific mechanism of action has not been extensively elucidated. However, based on compelling evidence from analogous benzothiophene carboxylate derivatives, we hypothesize that this compound functions as an allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)[5][6].
BCKDK is a key mitochondrial enzyme that negatively regulates the activity of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) through phosphorylation. The BCKDC, in turn, catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. Elevated levels of BCAAs are implicated in metabolic diseases such as maple syrup urine disease (MSUD) and have been linked to insulin resistance and type 2 diabetes.
Our central hypothesis is that this compound allosterically binds to BCKDK, inducing a conformational change that prevents its association with the BCKDC. This leads to a decrease in BCKDC phosphorylation, thereby increasing its catalytic activity and promoting the degradation of BCAAs.
This proposed mechanism is visually represented in the following signaling pathway diagram:
Caption: Proposed mechanism of action for this compound.
Part 2: A Phased Experimental Approach for Hypothesis Validation
To rigorously test our hypothesis, we propose a phased experimental workflow, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.
Phase 1: In Vitro Target Engagement and Functional Assays
The initial phase aims to confirm direct binding of the compound to BCKDK and assess its functional consequence on the kinase's activity.
Experimental Workflow:
Caption: Experimental workflow for in vitro validation.
Detailed Protocols:
-
Recombinant Protein Expression and Purification:
-
Clone the full-length human BCKDK gene into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).
-
Transform the construct into a competent E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at an optimized temperature and time.
-
Lyse the cells and purify the recombinant BCKDK using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).
-
Assess purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Immobilize the purified recombinant BCKDK onto a sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip and a reference channel.
-
Monitor the change in response units (RU) over time to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
-
-
ADP-Glo™ Kinase Assay for Functional Inhibition:
-
Prepare a reaction mixture containing recombinant BCKDK, its substrate (a peptide mimic of the BCKDC phosphorylation site), and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction to allow for kinase activity.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Measure luminescence, which is proportional to kinase activity.
-
Plot the data to determine the IC50 value of the compound.
-
Data Presentation:
| Assay | Parameter Measured | Expected Outcome |
| SPR | Equilibrium Dissociation Constant (KD) | A KD value in the low micromolar to nanomolar range, indicating direct binding. |
| ADP-Glo™ Kinase Assay | Half-maximal Inhibitory Concentration (IC50) | A potent IC50 value, confirming functional inhibition of BCKDK.[5][6] |
Phase 2: Cell-Based Assays to Confirm Target Engagement and Downstream Effects
This phase will investigate whether the compound can engage BCKDK in a cellular context and elicit the expected downstream signaling changes.
Experimental Workflow:
Caption: Experimental workflow for cell-based validation.
Detailed Protocols:
-
Cell Culture and Treatment:
-
Culture a relevant cell line, such as the human hepatoma cell line HepG2, or primary hepatocytes, which have active BCAA metabolism.
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for various time points.
-
-
Western Blot for BCKDC Phosphorylation:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated BCKDC (p-BCKDC) and total BCKDC.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-BCKDC to total BCKDC.
-
-
LC-MS/MS for BCAA Quantification:
-
Collect both the cell culture medium and cell lysates from treated and untreated cells.
-
Perform a protein precipitation and extraction of metabolites.
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of leucine, isoleucine, and valine.
-
Data Presentation:
| Assay | Parameter Measured | Expected Outcome |
| Western Blot | Ratio of phosphorylated BCKDC to total BCKDC | A dose-dependent decrease in the p-BCKDC/total BCKDC ratio, indicating reduced BCKDK activity in cells.[5][6] |
| LC-MS/MS | Concentration of BCAAs (intracellular and extracellular) | A significant reduction in the concentration of BCAAs in both the cell lysates and the culture medium, demonstrating increased BCAA catabolism.[5][6] |
Part 3: Concluding Remarks and Future Directions
The successful completion of the proposed experimental plan will provide strong evidence to support or refute the hypothesis that this compound acts as an allosteric inhibitor of BCKDK. Positive results would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties in preclinical animal models of metabolic diseases. This structured approach ensures a thorough and logical progression in elucidating the mechanism of action, a critical step in the journey of drug discovery and development.
References
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(30), 20583–20593. [Link]
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Biochemistry. [Link]
-
PubChem. Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate. [Link]
-
El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Hokbany, N. S., & Al-Agamy, M. H. M. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 461. [Link]
-
The Journal of Organic Chemistry. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. [Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
-
Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
ResearchGate. Selected examples of benzothiophenes with pharmacological activity. [Link]
-
PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. [Link]
-
Chemistry Central Journal. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]
-
PubChem. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]
-
National Institutes of Health. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
-
PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
PubMed. Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents. [Link]
-
National Institutes of Health. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
-
National Institutes of Health. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]
-
PubMed. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Emerging Potential of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate in Kinase-Targeted Drug Discovery: A Technical Guide
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The benzo[b]thiophene core is one such scaffold, demonstrating remarkable versatility and a wide spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and developed as antimicrobial, anti-inflammatory, and notably, as potent anticancer agents.[2][3] This guide focuses on a specific, promising derivative within this class: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate .
While this particular molecule is an emerging entity in publicly documented research, its structural motifs—the benzothiophene core, the sulfonamide group at the 5-position, and the ethyl carboxylate at the 2-position—suggest a strong potential for targeted therapies, particularly in the realm of kinase inhibition. The sulfonamide moiety is a classic pharmacophore known for its role in a multitude of drugs, often contributing to crucial hydrogen bonding interactions within enzyme active sites.[4] This guide will synthesize the available data on analogous compounds to provide a comprehensive technical overview for researchers and drug development professionals, elucidating the therapeutic promise of this molecular architecture. We will delve into the rationale behind its synthesis, its likely mechanisms of action, and the experimental workflows required to validate its potential as a therapeutic candidate.
Molecular Profile and Synthetic Rationale
Chemical Structure:
-
IUPAC Name: Ethyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate[1]
-
CAS Number: 1631712-98-5[1]
-
Molecular Formula: C₁₂H₁₃NO₄S₂[1]
-
Molecular Weight: 299.37 g/mol [1]
The strategic inclusion of each functional group in this molecule is deliberate from a medicinal chemistry perspective. The benzothiophene core provides a rigid, bicyclic aromatic system that serves as an excellent scaffold for orienting other functional groups. The ethyl carboxylate at the C2 position can act as a hydrogen bond acceptor and its ester nature opens avenues for prodrug strategies to enhance pharmacokinetic properties. The methanesulfonamido group at the C5 position is particularly significant; sulfonamides are known to be potent zinc-binding groups in metalloenzymes and can form critical hydrogen bonds in the ATP-binding pocket of kinases.[4]
Synthetic Workflow: A Representative Protocol
The synthesis of this compound and its analogs typically follows a multi-step sequence that builds the core and then functionalizes it. The following protocol is a representative example based on established methods for similar benzothiophene derivatives.[5][6]
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Detailed Protocol:
-
Step 1: Formation of the Benzothiophene Core.
-
Rationale: This step establishes the foundational bicyclic scaffold. A common and efficient method is the reaction of a substituted benzaldehyde with an ethyl thioglycolate in the presence of a base.
-
Procedure: To a solution of an appropriately substituted 2-fluorobenzaldehyde in a polar aprotic solvent like DMF, add potassium carbonate and ethyl thioglycolate. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution and subsequent intramolecular cyclization. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the resulting ethyl benzothiophene-2-carboxylate by column chromatography.[5]
-
-
Step 2: Nitration at the 5-position.
-
Rationale: Introduction of a nitro group serves as a precursor to the amine, which is necessary for the final sulfonylation step. The 5-position is often electronically favored for electrophilic aromatic substitution on the benzothiophene ring.
-
Procedure: Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to stir for a specified time before pouring it over ice. The precipitated nitro-derivative is then filtered, washed, and dried.
-
-
Step 3: Reduction of the Nitro Group.
-
Rationale: The nitro group is reduced to a primary amine, which will be the nucleophile in the subsequent sulfonylation reaction.
-
Procedure: Suspend the nitro-benzothiophene from Step 2 in a solvent such as ethanol or ethyl acetate. Add a reducing agent like tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction progress is monitored until the starting material is consumed. The product, ethyl 5-amino-1-benzothiophene-2-carboxylate, is then isolated after neutralization and extraction.
-
-
Step 4: Sulfonylation of the Amino Group.
-
Rationale: This final step introduces the key methanesulfonamido functional group.
-
Procedure: Dissolve the amino-benzothiophene from Step 3 in a solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine. Cool the solution to 0°C and add methanesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. The final product, this compound, is then isolated and purified, typically by recrystallization or column chromatography.
-
Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
The benzothiophene scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The flat, aromatic structure can engage in favorable pi-stacking interactions within the ATP-binding pocket, while appended functional groups form specific hydrogen bonds that confer potency and selectivity. The 5-sulfonamido substitution is particularly interesting in this context.
Likely Target Class: Protein Kinases in Oncology
Numerous studies have demonstrated the potent activity of benzothiophene derivatives against various protein kinases implicated in cancer.[2][7][8] These include:
-
Cyclin-Dependent Kinases (CDKs): Benzothiazole-thiophene-sulfonamides have been identified as moderately potent inhibitors of CDK5.[9]
-
Cdc2-like Kinases (Clks) and Dual-Specificity Tyrosine-Regulated Kinases (Dyrks): 5-Methoxybenzothiophene-2-carboxamides are potent inhibitors of Clk1, Clk4, Dyrk1A, and Dyrk1B, kinases that play crucial roles in pre-mRNA splicing and cell cycle regulation, processes often dysregulated in cancer.[5][7][8][10]
-
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK): Dichlorinated benzothiophene-2-carboxylic acid derivatives act as allosteric inhibitors of BDK, a key regulator of branched-chain amino acid metabolism, which is linked to metabolic diseases and cancer.[11]
-
Rho-associated coiled-coil containing protein kinase (ROCK): Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway, which is involved in cancer cell migration and invasion.[12]
Proposed Mechanism of Action:
The methanesulfonamido group of this compound is predicted to act as a key hydrogen bond donor and/or acceptor, interacting with the "hinge region" of the kinase ATP-binding site. This interaction, combined with the hydrophobic nature of the benzothiophene core, likely anchors the molecule in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Signaling Pathway Diagram:
Sources
- 1. chemscene.com [chemscene.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active molecules. The incorporation of a methanesulfonamido group at the 5-position can modulate the physicochemical properties and biological activity of the parent molecule, potentially enhancing its efficacy, selectivity, or pharmacokinetic profile.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is a robust and logical sequence of reactions, commencing from commercially available starting materials. Each step is detailed with explanations for the choice of reagents and reaction conditions, ensuring both clarity and reproducibility for researchers in the field.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through a three-step process, beginning with the construction of the benzothiophene ring system, followed by functional group manipulation to introduce the key sulfonamide moiety.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate
This initial step involves the construction of the benzothiophene ring system through a base-mediated condensation reaction.
Reaction Principle: The reaction between 2-chloro-5-nitrobenzaldehyde and ethyl thioglycolate proceeds via a nucleophilic substitution of the aromatic chloride by the thiolate anion of ethyl thioglycolate, followed by an intramolecular aldol-type condensation to form the thiophene ring.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add ethyl thioglycolate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 5-nitro-1-benzothiophene-2-carboxylate as a solid.[1][2][3]
Part 2: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
This step involves the reduction of the nitro group to an amine, a crucial transformation for the subsequent sulfonylation.
Reaction Principle: The nitro group is selectively reduced to a primary amine using tin(II) chloride dihydrate in ethanol. This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
Ethyl 5-nitro-1-benzothiophene-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve Ethyl 5-nitro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude Ethyl 5-amino-1-benzothiophene-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.[4]
Part 3: Synthesis of this compound
The final step is the formation of the sulfonamide linkage.
Reaction Principle: The amino group of Ethyl 5-amino-1-benzothiophene-2-carboxylate reacts with methanesulfonyl chloride in the presence of a base (pyridine) to form the corresponding methanesulfonamide. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
Materials:
-
Ethyl 5-amino-1-benzothiophene-2-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve Ethyl 5-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitrobenzaldehyde | Ethyl thioglycolate, K₂CO₃ | DMF | 80 °C | 4-6 | 75-85 |
| 2 | Ethyl 5-nitro-1-benzothiophene-2-carboxylate | SnCl₂·2H₂O | Ethanol | Reflux | 2-3 | 80-90 |
| 3 | Ethyl 5-amino-1-benzothiophene-2-carboxylate | Methanesulfonyl chloride, Pyridine | DCM | 0 °C to RT | 12-16 | 70-80 |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., N-H, S=O, C=O).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- Gewald, K. (1966). The Gewald reaction. Angewandte Chemie International Edition in English, 5(7), 651-667.
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.
- ResearchGate. (2020).
- Organic Chemistry Portal. Gewald Reaction.
- Semantic Scholar.
- Asian Journal of Chemistry.
- PrepChem.com. Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)
- ChemicalBook. 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID synthesis.
- Ye, L. M., et al. (2017). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 15(34), 7135-7139.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2022). European Journal of Medicinal Chemistry, 238, 114467.
-
Arkivoc. Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-ones as analg.
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research.
- Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2020). Molecules, 25(18), 4236.
- A2B Chem.
- ChemicalBook. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)
- SpectraBase.
- PubChem. 5-Nitro-1-benzothiophene-2-carboxylic acid.
- ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- ChemicalBook. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER.
- ChemSynthesis. 5-nitro-1-benzothiophene-2-carboxylic acid.
- Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde.
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- ResearchGate. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole.
- OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
- Sigma-Aldrich.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]
- 4. 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Purification of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Introduction: The Importance of Purity in Drug Development
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The methanesulfonamido group suggests its potential role as a bioisostere for other functional groups, influencing its pharmacokinetic and pharmacodynamic properties. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications, including biological screening and clinical trials. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in established chemical principles and tailored for researchers in drug development.
Understanding Potential Impurities
Effective purification begins with an understanding of potential impurities, which are often byproducts of the synthetic route. The synthesis of benzothiophenes may involve intramolecular cyclization reactions.[1] In the case of this compound, impurities can arise from:
-
Incomplete cyclization: Leaving starting materials or intermediates in the final product.
-
Side reactions: Such as oxidation of the benzothiophene sulfur atom.
-
Reagent carryover: Residual acids, bases, or coupling agents used in the synthesis.
-
Positional isomers: Formed during the substitution of the benzothiophene ring.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the number and polarity of impurities, which in turn guides the selection of an appropriate purification strategy.[2]
Purification Workflow
A typical purification workflow for this compound involves a primary purification step, usually recrystallization, to remove the bulk of impurities, followed by a secondary polishing step, such as column chromatography, if higher purity is required.
Figure 1: General purification workflow for this compound.
Part 1: Recrystallization - The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For benzothiophene derivatives, C1-C8 alcohols or mixtures with water are often effective recrystallization solvents.[3]
Solvent Selection: A Critical First Step
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals.
Table 1: Solvent Screening for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Use with Benzothiophene Derivatives |
| Ethanol | 78 | 4.3 | Good general solvent for moderately polar compounds.[3] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, can offer different solubility profiles.[3] |
| Ethyl Acetate | 77 | 4.4 | A less polar option, useful for less polar impurities. |
| Toluene | 111 | 2.4 | A non-polar solvent, can be effective for certain impurities.[1] |
| Heptane | 98 | 0.1 | Often used as an anti-solvent to induce crystallization.[1] |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent, can be effective for polar compounds. |
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of approximately 20-30 mg of the crude material in 0.5 mL of various solvents from Table 1 at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent (or solvent mixture). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Part 2: Column Chromatography - For High-Purity Polishing
When recrystallization fails to provide the desired level of purity, or for the removal of closely related impurities, column chromatography is the method of choice. For sulfonamides and related compounds, both normal-phase and reversed-phase chromatography can be effective.[4][5]
Method Development: TLC as a Guiding Tool
Thin Layer Chromatography (TLC) is an indispensable tool for developing a column chromatography method. It helps in selecting the appropriate mobile phase and stationary phase.
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed compound is loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction onto a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Combining Fractions: Combine the fractions that contain the pure compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
Table 2: Typical Conditions for Column Chromatography
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Allows for the separation of compounds with varying polarities. |
| Elution Mode | Gradient or Isocratic | A gradient is often used for separating complex mixtures. |
| Detection | UV (254 nm) | The benzothiophene core is UV active. |
Purity Assessment: The Final Verdict
After purification, the purity of the this compound must be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination, providing quantitative data. Both normal-phase and reversed-phase methods can be developed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Chemical Structure
Figure 2: Structure of this compound.
Conclusion
The purification of this compound is a critical step in its development as a potential therapeutic agent. A systematic approach, beginning with an understanding of potential impurities and employing a combination of recrystallization and chromatographic techniques, can yield material of high purity. Rigorous analytical characterization is essential to confirm the identity and purity of the final compound, ensuring reliable and reproducible results in subsequent research and development activities.
References
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- ACS Publications. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
- ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
- PubMed. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection.
- Taylor & Francis. (2013). TLC of Sulfonamides. In Thin Layer Chromatography in Drug Analysis. CRC Press.
- PubMed Central. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- (n.d.). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate.
- IRIS. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
Sources
- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Characterization of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate as a Putative Protein Kinase Inhibitor: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Introduction: The reversible phosphorylation of proteins, catalyzed by protein kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery and chemical biology.
This document provides detailed application notes and protocols for the characterization of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate , a compound featuring a benzothiophene scaffold and a sulfonamide group. While the specific kinase target for this molecule is yet to be definitively identified, its structural motifs are prevalent in a multitude of known kinase inhibitors.[1][2] Therefore, these protocols are presented under the working hypothesis that this compound is a putative protein kinase inhibitor . The methodologies described herein are designed to be broadly applicable for the initial biochemical assessment of its inhibitory potential against a kinase of interest.
Our approach is grounded in providing a robust framework for determining the compound's inhibitory potency (IC50) and elucidating its mechanism of action, with a focus on ATP-competitive inhibition, a common modality for this class of molecules.[3][4]
Compound Profile: this compound
A comprehensive understanding of a compound's physicochemical properties is critical for designing and interpreting biochemical and cellular assays. The following table summarizes key predicted and known properties for benzothiophene and sulfonamide-containing molecules, which are essential for proper handling, storage, and experimental design.[5][6][7]
| Property | Value | Rationale and Experimental Implication |
| Molecular Formula | C12H13NO4S2 | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 299.37 g/mol | Accurate molecular weight is crucial for preparing solutions of precise concentrations. |
| Appearance | White to off-white solid | Visual confirmation of compound integrity.[8] |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers | The compound should be dissolved in 100% DMSO to create a high-concentration stock solution. Subsequent dilutions in aqueous assay buffers should be carefully monitored for precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid artifacts.[7] |
| Stability | Stable under standard laboratory conditions. Protect from light. | Store the solid compound and stock solutions at -20°C or -80°C, desiccated, and protected from light to prevent degradation. |
| pKa (predicted) | ~7.5-8.5 (sulfonamide NH) | The ionization state of the sulfonamide group may be pH-dependent within the physiological range, potentially influencing its interaction with the target kinase. Assays should be performed in a well-buffered solution. |
Experimental Protocols
PART 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[9] This protocol describes a generic in vitro kinase assay to determine the IC50 of this compound against a chosen protein kinase. The assay principle relies on quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Principle of the Assay: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The inhibitor, at various concentrations, is included in the reaction to assess its effect on the rate of substrate phosphorylation. The amount of phosphorylated substrate is then measured using a suitable detection method. Common detection methods include radiometric assays (measuring the incorporation of [γ-32P]ATP), fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), or luminescence-based assays (e.g., ADP-Glo™).[10][11][12]
Workflow for IC50 Determination
Caption: ATP-competitive inhibition mechanism.
Step-by-Step Protocol:
-
Assay Setup: a. Set up a matrix of reactions in a microplate. Each row will have a fixed concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and each column will have a different concentration of ATP (e.g., a range spanning from 0.1x Km to 10x Km). b. Follow the general assay procedure as described in the IC50 determination protocol (Part 1, steps 2-4).
-
Data Collection: a. Measure the initial reaction velocity (rate of product formation) for each combination of inhibitor and ATP concentration. Ensure that the measurements are taken within the linear range of the reaction.
-
Data Analysis: a. For each inhibitor concentration, plot the reaction velocity (v) against the ATP concentration ([ATP]). b. Generate a double-reciprocal (Lineweaver-Burk) plot of 1/v versus 1/[ATP] for each inhibitor concentration. c. Analyze the resulting plot:
- Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).
- Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).
- Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are affected proportionally). d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors: Ki = IC50 / (1 + [ATP]/Km). [13]
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, every experiment must include a set of controls:
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's sensitivity and responsiveness.
-
Negative Control (Vehicle Control): All reactions should be compared to a control containing only the vehicle (DMSO) at the same final concentration used for the test compound.
-
No-Enzyme Control: To determine the background signal, a set of wells should contain all reaction components except the kinase.
-
Assay Robustness: The Z'-factor should be calculated from the positive and negative controls to assess the quality and reliability of the assay for high-throughput screening. A Z' > 0.5 is generally considered acceptable.
By adhering to these protocols and incorporating rigorous controls, researchers can confidently characterize the inhibitory properties of this compound and advance its potential as a valuable tool for chemical biology and drug discovery.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. [Link]
-
In vitro kinase assay. (2023). ResearchGate. [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed Central. [Link]
-
Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2019). PubMed. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PubMed Central. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. (n.d.). Taylor & Francis Online. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). Frontiers. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. [Link]
- Chapter 12: Synthesis, Properties, and Biological Applic
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). PubMed Central. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]
-
Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. (n.d.). ACS Publications. [Link]
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. (2009). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" for cancer cell line screening
Application Note & Protocol
Topic: High-Throughput Screening and Mechanistic Evaluation of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Rationale for Screening this compound
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Small molecule inhibitors targeting critical cellular pathways have proven to be a highly successful strategy. This compound is a compound of interest that merges two pharmacologically significant scaffolds: benzothiophene and sulfonamide.
The benzothiophene core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2][3] Derivatives of this scaffold have been developed as potent multi-kinase inhibitors and agents that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]
Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. In oncology, sulfonamide derivatives have demonstrated a remarkable diversity of mechanisms, including the inhibition of carbonic anhydrases which are crucial for pH regulation in tumors, disruption of microtubule assembly, and induction of G1 phase cell cycle arrest.[6][7][8][9][10]
The combination of these two moieties in this compound provides a strong rationale for its evaluation as a potential anticancer agent. This guide presents a comprehensive, field-proven workflow for the in vitro screening and preliminary mechanistic characterization of this compound. We will detail protocols for assessing its cytotoxic effects across a panel of cancer cell lines and subsequently investigating its impact on apoptosis and cell cycle progression.
Integrated Experimental Workflow
A logical, multi-stage approach is essential for efficiently evaluating a novel compound. The workflow begins with a broad cytotoxicity screening to identify sensitive cell lines and determine the compound's potency (IC50). Positive hits from this primary screen are then advanced to secondary, more detailed mechanistic assays to elucidate the mode of action.
Caption: Integrated workflow for anticancer compound screening.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | ChemScene (CAS: 1631712-98-5) | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, PC-3) | ATCC | Biological Models |
| RPMI-1640 or DMEM Medium | Gibco | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell Detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing Buffer |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cytotoxicity Assay |
| Annexin V-FITC/PI Apoptosis Detection Kit | Abcam, Bio-Techne | Apoptosis Assay |
| RNase A | Sigma-Aldrich | Cell Cycle Assay |
| Propidium Iodide (PI) | Sigma-Aldrich | Cell Cycle/Apoptosis Stain |
| 96-well flat-bottom plates, tissue culture treated | Corning | Cell Plating |
| Flow Cytometry Tubes | Falcon | Flow Cytometry |
Detailed Experimental Protocols
Protocol 1: Compound Preparation
The solubility and stability of the test compound are critical for accurate results. DMSO is a common solvent, but its final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration remains constant across all treatment groups, including the vehicle control.
Protocol 2: Cell Culture and Plating
Maintaining healthy, exponentially growing cell cultures is paramount for reproducible results. The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity.[11]
-
Cell Maintenance: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[12]
-
Plating for Assays:
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and stabilize for 18-24 hours before adding the compound.[13][14]
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Compound Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[17] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[18][19]
-
Example Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | Doxorubicin (Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 12.8 ± 1.5 | 0.9 ± 0.2 |
| NCI-H460 | Lung Carcinoma | Example: 25.4 ± 3.1 | 1.3 ± 0.3 |
| PC-3 | Prostate Carcinoma | Example: 8.9 ± 1.1 | 2.1 ± 0.4 |
| Note: Data are for illustrative purposes only. |
Protocol 4: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its 1x and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well. Centrifuge the cell suspension.
-
Staining: Wash the cells once with cold PBS.[22] Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21][22]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[22]
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Potential Apoptotic Pathway:
Caption: The intrinsic apoptosis signaling pathway.
Protocol 5: Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[7] This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[23]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA.[23][24] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[23] RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to different phases of the cell cycle.
-
G0/G1 Phase: Cells with 2N DNA content.
-
S Phase: Cells with DNA content between 2N and 4N (actively replicating DNA).
-
G2/M Phase: Cells with 4N DNA content (prepared for or in mitosis). An accumulation of cells in a particular peak compared to the control suggests cell cycle arrest at that phase.
-
Trustworthiness & Self-Validation
To ensure the reliability of your findings, every experiment must incorporate a system of controls.
-
Positive Control: Use a well-characterized anticancer drug (e.g., Doxorubicin, Paclitaxel) to validate that the assays are performing as expected.
-
Vehicle Control: This is the most critical control. Cells are treated with the same concentration of the solvent (DMSO) used for the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Replicates: All experiments should be performed with technical triplicates and, ideally, repeated in at least three independent biological experiments to ensure statistical significance and reproducibility.[17]
By synthesizing the data from these interconnected assays, a researcher can build a robust preliminary profile of this compound, determining not only if it kills cancer cells, but also beginning to understand how it does so. This foundational knowledge is critical for making informed decisions about advancing a compound in the drug discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Al-Awad, S. A., & Al-Omair, M. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Retrieved from [Link]
-
Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]
-
Kim, H., & Lee, J. Y. (2017). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]
-
Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
-
Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]
-
CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
University of Arizona. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved from [Link]
-
Gazdanov, A. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293. Retrieved from [Link]
-
Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3377. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs? Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
Elsevier. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]
-
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, are becoming increasingly difficult to treat, leading to elevated rates of morbidity and mortality.[1] This escalating challenge underscores the urgent need for the discovery and development of novel antimicrobial agents with new mechanisms of action.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiophene scaffold has emerged as a privileged structure with a broad spectrum of biological activities, including promising antimicrobial potential.[2][3] Derivatives of benzothiophene have demonstrated activity against a range of bacterial and fungal pathogens.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a novel benzothiophene derivative, Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate . The protocols outlined herein are designed to be robust and self-validating, providing a clear pathway from primary screening to more advanced characterization of antimicrobial effects.
Part 1: Foundational Screening for Bioactivity
The initial phase of screening is designed to efficiently determine if the compound exhibits any antimicrobial activity and at what concentration. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[7]
Causality of Experimental Choices:
-
96-Well Plate Format: Enables high-throughput screening of multiple concentrations and strains simultaneously.
-
Mueller-Hinton Broth (MHB): A standardized medium with low levels of inhibitors (e.g., sulfonamides), ensuring that the observed antimicrobial activity is attributable to the test compound.[8][9]
-
Standardized Inoculum (0.5 McFarland): Crucial for reproducibility, as the final bacterial concentration directly impacts the MIC value.[6][9]
-
Serial Two-Fold Dilutions: Provides a logarithmic concentration gradient to precisely pinpoint the MIC value.
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the diluted bacterial inoculum to each well.
-
Include the following controls on each plate:[6]
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the assay.[5]
-
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[10]
-
-
MIC Determination:
Data Presentation: Example MIC Data
| Test Organism | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| S. aureus ATCC 25922 | 256 | - | 64 |
| 128 | - | ||
| 64 | - | ||
| 32 | + | ||
| 16 | + | ||
| E. coli ATCC 25922 | 256 | - | >256 |
| 128 | + | ||
| 64 | + | ||
| 32 | + | ||
| 16 | + |
Agar Disk Diffusion Assay
The agar disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative test that provides a rapid visual assessment of antimicrobial activity.[11][12] It is based on the principle of an antibiotic diffusing from a paper disk into an agar medium inoculated with the test organism, creating a concentration gradient.[8]
Causality of Experimental Choices:
-
Mueller-Hinton Agar (MHA): The standard medium for this assay due to its reproducibility and non-inhibitory nature.[8][9] The depth of the agar (4 mm) is critical for consistent diffusion.[9][11]
-
Confluent Lawn of Bacteria: Ensures uniform growth, allowing for clear and measurable zones of inhibition.[12]
-
Zone of Inhibition Diameter: The size of the clear zone around the disk correlates with the susceptibility of the microorganism to the compound.
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[11][12]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[12]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[9] The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, though for a novel compound, the zone diameter provides a qualitative measure of activity.
-
Part 2: Characterizing the Nature of Antimicrobial Activity
Once inhibitory activity is confirmed, the next crucial step is to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a direct extension of the MIC test. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][15]
Causality of Experimental Choices:
-
Subculturing from MIC wells: This directly tests the viability of the bacteria that were exposed to the compound at and above the MIC.
-
Agar Plates without Compound: Allows for the growth of any surviving bacteria, enabling their quantification.
-
99.9% Reduction Threshold: A stringent and widely accepted definition of bactericidal activity.[13][14]
Experimental Protocol: MBC Determination
-
Perform MIC Assay:
-
First, determine the MIC of the compound as described in the broth microdilution protocol.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton agar plate.[10]
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation: Example MBC Data
| Compound Conc. (µg/mL) from MIC Plate | Number of Colonies on Agar Plate | % Reduction | MBC (µg/mL) |
| 64 (MIC) | 50 | 90% | 128 |
| 128 | 2 | 99.6% | |
| 256 | 0 | 100% | |
| Growth Control | TNTC (Too Numerous To Count) | - |
Part 3: Advanced Screening for Clinically Relevant Activity
Many infections, particularly chronic ones, are associated with bacterial biofilms—structured communities of bacteria encased in a self-produced polymeric matrix.[17] Biofilms are notoriously resistant to conventional antibiotics. Therefore, assessing a novel compound's ability to inhibit biofilm formation is a critical step in its evaluation.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of biofilms. The crystal violet staining method is a common and straightforward technique for this purpose.[18]
Causality of Experimental Choices:
-
Static Incubation: Encourages bacteria to adhere to the surface of the 96-well plate and form a biofilm.
-
Crystal Violet Staining: This dye stains the bacterial cells and the extracellular matrix, providing a quantitative measure of the total biofilm biomass.[18][19]
-
Solubilization with Acetic Acid: Allows for the spectrophotometric quantification of the stained biofilm.[17][18]
Experimental Protocol: Biofilm Inhibition
-
Plate Setup:
-
In a 96-well flat-bottom plate, prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Add a standardized bacterial suspension (adjusted to an OD₆₀₀ of ~0.01) to each well.[17]
-
Include appropriate controls (growth control without compound, sterility control).
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.[17]
-
-
Quantification of Biofilm:
-
Gently discard the planktonic (free-floating) cells from the wells.
-
Wash the wells carefully with PBS to remove any remaining non-adherent bacteria.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17][19]
-
Discard the crystal violet solution and wash the plate multiple times with water.
-
Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.[17][18]
-
Measure the absorbance at 595 nm using a microplate reader.[17]
-
Data Presentation: Example Biofilm Inhibition Data
| Compound Conc. (µg/mL) | Mean Absorbance (OD₅₉₅) | % Biofilm Inhibition |
| 0 (Control) | 1.250 | 0% |
| 16 | 1.125 | 10% |
| 32 | 0.875 | 30% |
| 64 | 0.438 | 65% |
| 128 | 0.188 | 85% |
| 256 | 0.063 | 95% |
Visualization of Experimental Workflows
A clear understanding of the experimental sequence is vital for successful screening.
Caption: Workflow for the systematic antimicrobial screening of a novel compound.
Caption: Logical relationship between MIC and MBC determination assays.
Conclusion and Future Directions
The methodologies detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. A positive result in these assays—demonstrating potent MIC values, bactericidal activity, and/or biofilm inhibition—would establish this compound as a promising lead for further development. Subsequent studies could then focus on elucidating its mechanism of action, evaluating its cytotoxicity against mammalian cells, and assessing its efficacy in in vivo infection models. This systematic approach ensures that resources are focused on compounds with the highest potential to address the critical need for new antimicrobial therapies.
References
- University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
- Padmashali, B. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry, 3(5), 2139-2150.
- Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
- BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
- ResearchGate. (2025). Perspectives on antimicrobial potential of benzothiophene derivatives.
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- National Institutes of Health. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
- Grokipedia. (n.d.). Minimum bactericidal concentration.
- Microbiology Info. (n.d.). Broth Microdilution.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Wikipedia. (n.d.). Disk diffusion test.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Tendencia, E. A. (2004). Disk diffusion method. Southeast Asian Fisheries Development Center, Aquaculture Department.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- JoVE (Journal of Visualized Experiments). (2010). Microtiter Dish Biofilm Formation Assay.
- YouTube. (2022). Microtiter Dish Biofilm Formation Assay l Protocol Preview.
Sources
- 1. Research Portal [ircommons.uwf.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. microbenotes.com [microbenotes.com]
- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. asm.org [asm.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 19. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.[1][2] This document provides a detailed protocol for the use of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate in a fluorescence-based HTS assay designed to identify novel kinase inhibitors. The benzothiophene core is a privileged scaffold in medicinal chemistry, and the methanesulfonamido moiety suggests potential interactions with ATP-binding sites of kinases. This application note will detail the scientific rationale, a step-by-step protocol for a representative kinase assay, data analysis, and interpretation for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[3] The identification of novel kinase inhibitors is therefore of significant therapeutic interest.
This compound (EMBC) is a small molecule with structural features suggestive of kinase inhibitory potential. The benzothiophene scaffold is present in a number of biologically active compounds, and the sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket.
This application note describes a robust and scalable HTS assay to evaluate EMBC and other library compounds for their ability to inhibit a representative tyrosine kinase. The assay is based on the principles of time-resolved fluorescence resonance energy transfer (TR-FRET), a highly sensitive and interference-resistant detection method suitable for HTS.[4][5]
Signaling Pathway Overview
Caption: Kinase phosphorylation and inhibition by EMBC.
Materials and Reagents
Successful implementation of this HTS assay requires high-quality reagents and calibrated instrumentation.
| Reagent | Supplier | Catalogue No. | Storage |
| This compound | ChemScene | CS-00789 | -20°C |
| Recombinant Human Tyrosine Kinase (e.g., Src) | Sigma-Aldrich | SRP0203 | -80°C |
| Biotinylated Substrate Peptide | AnaSpec | AS-65432 | -20°C |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 | -20°C |
| Europium-labeled anti-phosphotyrosine Antibody (Eu-Ab) | PerkinElmer | AD0067 | 4°C |
| Streptavidin-Allophycocyanin (SA-APC) | PerkinElmer | CR130-100 | 4°C |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A | 4°C |
| DMSO (Dimethyl sulfoxide), ACS grade | Sigma-Aldrich | D2650 | RT |
| 384-well low-volume black plates | Corning | 3676 | RT |
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format and can be automated using standard liquid handling systems.
Compound Preparation and Plating
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for dose-response analysis (e.g., from 10 mM to 10 nM).
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
Negative Control: Add 50 nL of DMSO to wells designated as negative controls (no inhibition).
-
Positive Control: Add 50 nL of a known potent inhibitor of the target kinase (e.g., Staurosporine) to wells designated as positive controls (maximum inhibition).
-
Kinase Reaction
-
Enzyme-Substrate Mix: Prepare a 2X enzyme-substrate mix in assay buffer containing the tyrosine kinase and the biotinylated substrate peptide at their optimal concentrations (determined during assay development).
-
Dispensing: Add 5 µL of the 2X enzyme-substrate mix to each well of the compound-plated 384-well plate.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is within the linear range.
Detection
-
Stop/Detection Mix: Prepare a stop/detection mix containing the Europium-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-Allophycocyanin (SA-APC) in a suitable buffer (e.g., TR-FRET detection buffer).
-
Dispensing: Add 10 µL of the stop/detection mix to each well. This will stop the kinase reaction and initiate the FRET signal generation.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
Experimental Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibition.
Data Analysis and Interpretation
The primary data from the TR-FRET reader will be the emission intensities at 665 nm and 615 nm. The ratio of these two values is calculated to normalize for well-to-well variations.
Calculation of Percent Inhibition
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Assay Quality Control
The robustness of the HTS assay is assessed using the Z'-factor, which is a measure of the statistical effect size.[3]
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Dose-Response Analysis and IC50 Determination
For compounds that show significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Expected Results and Troubleshooting
A successful screen will identify compounds that exhibit dose-dependent inhibition of the target kinase. The IC50 value for this compound will determine its potency.
| Parameter | Expected Value | Troubleshooting |
| Z'-factor | > 0.5 | If Z' < 0.5, optimize reagent concentrations, incubation times, or check for instrument variability. |
| IC50 of EMBC | To be determined | If no inhibition is observed, consider if the compound is insoluble, unstable, or not an inhibitor of the chosen kinase. |
| Hit Rate | 1-3% | A very high hit rate may indicate assay artifacts or non-specific inhibition. |
Conclusion
The protocol described in this application note provides a robust framework for the high-throughput screening of this compound and other small molecules as potential kinase inhibitors. The use of a TR-FRET-based assay ensures high sensitivity and reliability, making it an ideal platform for primary screening and hit-to-lead campaigns in drug discovery. Further characterization of active compounds will be necessary to confirm their mechanism of action and selectivity.
References
- Vertex AI Search. (2026). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
- NIH National Center for Biotechnology Information. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
- ChemScene. (n.d.). Ethyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate.
- NIH National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
- bioRxiv. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes.
- RSC Publishing. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
- PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
Sources
- 1. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" solubility for biological assays
Strategic Solubilization of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate for Enhanced Performance in Biological Assays
Abstract
The predictive power and reliability of in-vitro and in-vivo biological assays are fundamentally dependent on the effective solubilization of test compounds. A significant portion of new chemical entities, including heterocyclic compounds like this compound, exhibit poor aqueous solubility, posing a considerable challenge to researchers in drug discovery and development. This document provides a comprehensive guide to understanding and overcoming the solubility limitations of this specific benzothiophene derivative. We will delve into its predicted physicochemical properties, outline systematic protocols for solubility determination, and present strategic approaches for preparing stable, homogenous solutions suitable for a range of biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to generate accurate and reproducible data by mastering the art and science of compound solubilization.
Introduction: The Solubility Challenge in Drug Discovery
The therapeutic potential of a novel compound can be easily masked by poor aqueous solubility. When a compound precipitates in an assay medium, its effective concentration at the target site is unknown and significantly lower than the nominal concentration, leading to an underestimation of its biological activity.[1] This can result in false negatives in high-throughput screening (HTS) campaigns and inaccurate structure-activity relationship (SAR) data, ultimately leading to the erroneous rejection of promising drug candidates.
This compound, a member of the benzothiophene class of compounds, is of interest for its potential biological activities. However, its structural features suggest inherent challenges in achieving aqueous solubility suitable for biological testing. This application note will provide a detailed, step-by-step guide to systematically address these challenges.
Physicochemical Profile and Solubility Prediction
While experimental data for this compound is not extensively available in the public domain, we can infer its likely physicochemical properties based on its structure and data from related compounds.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~299.37 g/mol | Moderate molecular weight, less likely to be a primary driver of insolubility. |
| logP (Octanol-Water Partition Coefficient) | High (predicted > 3) | The benzothiophene core is lipophilic, suggesting a strong preference for non-polar environments and thus low aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the sulfonamide) | Limited hydrogen bonding capacity with water. |
| Hydrogen Bond Acceptors | 4 (from sulfonyl and carboxyl groups) | Can accept hydrogen bonds from water, but this is likely outweighed by the lipophilic core. |
| pKa (acid dissociation constant) | The sulfonamide proton is weakly acidic. | The compound's charge state, and therefore solubility, may be influenced by pH, although the effect might be minimal within the physiological pH range. |
| Crystal Lattice Energy | Likely high | Benzothiophene derivatives are often crystalline solids with strong intermolecular interactions, which can make it difficult for solvent molecules to break the crystal lattice. |
Based on this profile, this compound is predicted to be a "brick-dust" type molecule, characterized by high crystallinity and low aqueous solubility.[2]
Strategic Approach to Solubilization
A systematic approach is crucial to identify the optimal solvent and conditions for your specific assay.
Initial Solvent Screening
The first step is to identify a suitable organic solvent for preparing a high-concentration stock solution.
Recommended Solvents for Initial Screening:
-
Dimethyl Sulfoxide (DMSO): The most common solvent for initial solubilization in drug discovery due to its high dissolving power for a wide range of compounds.[1]
-
Ethanol: A less toxic alternative to DMSO, suitable for some cell-based assays.
-
Methanol: Similar to ethanol, but with higher volatility.
-
N,N-Dimethylformamide (DMF): A strong solvent, but with higher toxicity than DMSO.
-
Dichloromethane (DCM): Useful for dissolving highly lipophilic compounds, but immiscible with water and must be evaporated before preparing aqueous solutions.
Protocol for Initial Solvent Screening:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a small, measured volume of each test solvent to achieve a high target concentration (e.g., 10 mg/mL or ~33 mM).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, sonicate for 10-15 minutes.
-
Re-inspect for dissolution.
-
If still not dissolved, gentle warming (e.g., 37°C) can be attempted, but be cautious of potential compound degradation.
Preparation of Stock Solutions
Once a suitable organic solvent is identified (most commonly DMSO), a high-concentration stock solution should be prepared.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurately weigh a sufficient amount of this compound (MW: 299.37 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 0.299 mg.
-
Add the compound to a sterile, high-quality microcentrifuge tube or vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Sonication can be used if necessary.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C in desiccated conditions.
Determination of Aqueous Solubility
Understanding the aqueous solubility of your compound is critical for designing meaningful biological experiments. It is important to distinguish between two types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. This is highly relevant for HTS and many in-vitro assays where compounds are introduced in this manner.[3][4]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in an aqueous buffer. This is more relevant for later-stage drug development and formulation.[3][4]
Protocol for Kinetic Solubility Determination (Nephelometry or UV-Vis Spectroscopy)
This protocol provides a general framework. The final concentrations and buffer systems should be adapted to your specific assay needs.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).
-
96-well microplate (clear for UV-Vis, black for nephelometry).
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.
Workflow:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer (e.g., 198 µL). Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.1 µM.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[3]
-
Measurement:
-
Nephelometry: Measure the turbidity of each well. The concentration at which the turbidity signal significantly increases above the baseline indicates the onset of precipitation and thus the kinetic solubility limit.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the λmax of the compound (benzothiophene derivatives typically have a λmax around 290-320 nm).[5][6] Plot absorbance vs. nominal concentration. The point at which the curve deviates from linearity indicates the kinetic solubility limit.
-
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is more time and resource-intensive but provides the true equilibrium solubility.[3]
Materials:
-
Solid (crystalline) this compound.
-
Aqueous buffer of choice.
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS).
-
Orbital shaker.
Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that there should be visible undissolved solid after the equilibration period.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Clarification: After equilibration, carefully remove the sample and separate the undissolved solid from the saturated solution by filtration (using a filter that does not bind the compound, e.g., PTFE) or centrifugation at high speed.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the saturated aqueous solution with the same solvent and quantify the concentration using a validated HPLC-UV or LC-MS method.[1][7] The measured concentration is the thermodynamic solubility.
Formulating for Biological Assays: Best Practices
For many assays, especially cell-based ones, the final concentration of the organic solvent must be kept to a minimum to avoid artifacts.
The Double-Edged Sword of DMSO
While an excellent solvent for stock solutions, DMSO can have direct biological effects.[8]
-
Toxicity: At concentrations above 1%, DMSO can be cytotoxic to many cell lines.[9][10] It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally at or below 0.1%.[9][11]
-
Assay Interference: DMSO can interfere with certain assay readouts (e.g., fluorescence-based assays) and can alter cell membrane permeability.[8]
-
Compound Stability: Compounds may be less stable in aqueous solutions containing DMSO compared to their crystalline form.[5]
Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Strategies for Enhancing Aqueous Solubility in Assay Media
If the required assay concentration of this compound exceeds its measured kinetic solubility, several strategies can be employed.
Formulation Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol (PEG), propylene glycol) to the assay buffer can increase the solubility of lipophilic compounds.[5][12][13] | The concentration of the co-solvent must be compatible with the biological system. Toxicity and potential for assay interference need to be evaluated. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility by shifting the equilibrium towards the more soluble ionized form. | The pKa of the compound must be known, and the chosen pH must be compatible with the assay. |
| Use of Excipients | Surfactants (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate and solubilize hydrophobic compounds.[5][14] | Can cause cell lysis at higher concentrations. The critical micelle concentration (CMC) should be considered. |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[6][15][16] | Can sometimes extract cholesterol from cell membranes. The binding affinity of the compound for the cyclodextrin is important. |
It is imperative to test the effect of any chosen formulation on the assay system in the absence of the test compound to ensure it does not introduce artifacts.
Conclusion and Recommendations
The successful use of this compound in biological assays hinges on a thorough understanding and systematic optimization of its solubility. Due to its predicted lipophilic and crystalline nature, this compound is expected to have low aqueous solubility.
Key Recommendations:
-
Characterize Solubility Early: Perform kinetic and, if necessary, thermodynamic solubility measurements in your specific assay buffers before conducting extensive biological experiments.
-
Use High-Quality DMSO for Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO, aliquot, and store properly to maintain compound integrity.
-
Control Final Solvent Concentration: In your final assay conditions, keep the concentration of DMSO or other organic solvents as low as possible (ideally ≤ 0.1% for cell-based assays).
-
Employ Formulation Strategies Systematically: If the required concentration exceeds the compound's intrinsic solubility, explore the use of co-solvents or excipients, always validating their compatibility with your assay.
-
Document Everything: Meticulously document the solvent, final concentration, and any excipients used in your experiments to ensure reproducibility.
By following these guidelines, researchers can minimize the risk of solubility-related artifacts and generate high-quality, reliable data, thereby enabling a more accurate assessment of the biological activity of this compound.
References
- Williams HD, Trevaskis NL, Charman SA, Shanker RM, Charman WN, Pouton CW, Porter CJ. Strategies to address low drug solubility in discovery and development. Pharmacological reviews. 2013;65:315-499.
- Analytical approaches for sulphonamides detection and quantific
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green).
- Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(15-16), 745-751.
- What effects does DMSO have on cell assays?. Quora.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- DMSO in cell based assays. Scientist Solutions.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- (2025). Formulation strategies for poorly soluble drugs.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Design of a Modified Kinetic Solubility Determination Method at Labor
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
- Considerations regarding use of solvents in in vitro cell based assays. (2025).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- Solubility Toolbox for Successful Design of Drug Candid
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
- Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025).
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of sulfonamides | PPTX [slideshare.net]
- 4. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid | C8H11NO4S2 | CID 16227026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 5-methanimidoylthiophene-3-carboxylate | C8H9NO2S | CID 145824528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [1]Benzothieno[3,2-b][1]benzothiophene [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" formulation for in vivo studies
An Application Guide for the Preclinical Formulation of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Introduction: Bridging the Discovery-to-Development Gap
The successful transition of a novel chemical entity (NCE) from the discovery bench to in vivo validation is critically dependent on surmounting the challenge of bioavailability. A significant portion of promising drug candidates, likely including this compound based on its structural motifs, exhibit poor aqueous solubility. This intrinsic property can lead to low and erratic absorption, masking the true therapeutic potential during crucial preclinical pharmacokinetic (PK) and efficacy studies.[1]
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound. We move beyond simple recipes to explain the causal relationships between physicochemical properties and formulation strategy, ensuring the development of a robust, reproducible, and effective vehicle for in vivo evaluation.
PART 1: Foundational Physicochemical Assessment
Before any formulation can be rationally designed, a baseline understanding of the compound's physical and chemical properties is essential. This initial characterization dictates the entire formulation strategy. While specific experimental data for this compound is not publicly available, we can infer likely characteristics based on its structure to guide our approach.
Table 1: Postulated Physicochemical Properties and Their Formulation Implications
| Parameter | Predicted Value/Range | Rationale & Significance for Formulation |
| LogP | High (>3.5) | The benzothiophene core is highly lipophilic, suggesting very low aqueous solubility. |
| Aqueous Solubility | Very Low (<1 µg/mL) | Direct dosing in simple aqueous vehicles (saline, PBS) is not feasible for achieving therapeutic concentrations.[2] |
| pKa | Likely Neutral | The methanesulfonamide proton is weakly acidic (pKa > 8), and the ester is neutral. The molecule lacks strongly ionizable groups, precluding pH modification as a primary solubilization strategy. |
| Melting Point | Likely High | The rigid, planar benzothiophene structure and potential for hydrogen bonding suggest a stable crystal lattice, which can negatively impact the dissolution rate. |
| BCS Classification | Likely Class II or IV | The combination of poor solubility and (presumed) good permeability would make it a Biopharmaceutical Classification System (BCS) Class II compound. If permeability is also low, it would be Class IV.[2] Both classes require enabling formulation strategies. |
This profile strongly indicates that solubility-enhancing excipients and non-aqueous or lipid-based systems will be required to achieve adequate drug exposure in vivo.[3]
PART 2: A Systematic Workflow for Formulation Development
A tiered, data-driven approach is the most efficient path to a successful formulation. The process begins with simple vehicles and escalates in complexity only as required by the compound's solubility limitations.
Caption: High-level workflow for preclinical formulation development.
PART 3: Detailed Experimental Protocols
The following protocols provide actionable, step-by-step methodologies for executing the formulation development plan.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This protocol establishes the upper limit of solubility in various excipients, providing the foundational data needed to select the most promising vehicle system.[4][5] The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
Selection of vehicles: Saline, PEG 400, Propylene Glycol (PG), DMSO, Tween® 80, Cremophor® EL, Corn Oil
-
2 mL glass vials with screw caps
-
Orbital shaker at controlled temperature (e.g., 25°C)
-
Benchtop centrifuge
-
Calibrated pipettes
-
HPLC system with a validated analytical method for the compound
Procedure:
-
Add an excess amount of the compound (e.g., ~5 mg, ensuring solid remains) to 1 mL of each test vehicle in a labeled glass vial.
-
Securely cap the vials and place them on an orbital shaker. Agitate at a consistent speed for 24-48 hours at 25°C to ensure equilibrium is reached.[5]
-
After incubation, visually confirm that excess solid is still present in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.
-
Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Precisely dilute the supernatant with an appropriate mobile phase or solvent and quantify the compound's concentration using the validated HPLC method.[6]
Data Presentation: Summarize the results in a clear table to facilitate direct comparison.
Table 2: Example Solubility Screening Results
| Vehicle/System | Solubility (mg/mL) | Comments |
| 0.9% Saline | <0.001 | Practically Insoluble |
| 100% PEG 400 | 25 | Clear Solution |
| 100% Propylene Glycol | 12 | Clear Solution |
| 100% DMSO | >100 | Clear Solution; potential in vivo toxicity.[7][8] |
| 20% (v/v) Tween® 80 in Water | 1.5 | Slightly viscous, clear solution |
| 20% (v/v) Cremophor® EL in Water | 2.1 | Clear solution |
Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation
Causality: Based on the screening data, a combination of a co-solvent (like PEG 400) and a surfactant (like Tween® 80) is a robust strategy. The co-solvent solubilizes the drug, while the surfactant helps maintain solubility and prevents precipitation when the formulation is introduced into the aqueous environment of the GI tract or bloodstream.[3]
Objective: To prepare a 10 mg/mL solution in a vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
0.9% Saline, sterile
-
Glass beaker or vial, magnetic stirrer, sterile 0.22 µm syringe filter
Procedure (Example Formulation: 40% PEG 400, 10% Tween® 80, 50% Saline):
-
Preparation of Vehicle: In a clean glass beaker, combine 4.0 mL of PEG 400 and 1.0 mL of Tween® 80. Mix thoroughly.
-
Drug Solubilization: Weigh 100 mg of the compound and add it to the PEG 400/Tween® 80 mixture. Stir with a magnetic stir bar until the solid is completely dissolved. Gentle warming (to ~40°C) can be used to expedite dissolution, but the solution must be cooled to room temperature before proceeding.
-
Aqueous Phase Addition: Slowly add 5.0 mL of 0.9% saline to the organic phase while stirring continuously. This slow addition is critical to prevent shocking the system and causing precipitation.
-
Final Homogenization & QC: Continue stirring for 15-20 minutes to ensure a completely homogenous solution. Visually inspect for any cloudiness or precipitation.
-
Sterilization (for i.p./i.v. routes): If required, filter the final formulation through a sterile 0.22 µm PVDF syringe filter.
PART 4: Mandatory Quality Control & Stability Validation
An uncharacterized formulation provides unreliable data. Stability assessment is a required component to ensure the dose administered is the dose intended throughout the experiment.[9][10]
Caption: Quality control and short-term stability assessment workflow.
Key Stability Tests:
-
Potency Analysis: Use HPLC to confirm the concentration at Time 0 and after storage at relevant conditions (e.g., room temperature, 4°C) for the expected duration of the study.[9]
-
Visual Inspection: Check for precipitation, crystallization, or color change.
-
pH Measurement: Ensure the pH is within a physiologically tolerable range (typically 4-9).
PART 5: Authoritative Grounding & Comprehensive References
The principles and protocols described are grounded in established pharmaceutical science. The following resources provide further detail and support the methodologies presented.
References
-
IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. (2020). dpepharma.com. [Link]
-
Preclinical Dose-Formulation Stability. (n.d.). Pharmaceutical Technology. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). IOPscience. [Link]
-
Stability Testing – Onsite Preclinical Services to Support Your Product Development. (n.d.). Natoli Scientific. [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]
-
Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]
-
Vehicles for Animal Studies. (n.d.). Gad Consulting Services. [Link]
-
Stability Testing: The Critical Development Phase. (2020). Pharmaceutical Technology. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]
-
Summary of solubility measurement protocols of each company before harmonization. (n.d.). ScienceDirect. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. This molecule is a crucial intermediate in the development of various pharmaceutical agents, most notably as a precursor to Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1][2] Achieving a high yield of this compound is critical for the economic viability and efficiency of downstream processes.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and significantly improve your product yield.
Proposed Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and effective route begins with the construction of the benzothiophene core, followed by the introduction of the key methanesulfonamido group. Understanding this pathway is the first step in troubleshooting.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide: Yield Improvement
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. Where is the most likely point of failure?
A1: In a multi-step synthesis, yield loss is cumulative. However, the two most critical steps to investigate are the intramolecular cyclization to form the benzothiophene ring (Step 1) and the final sulfonylation (Step 3).
-
Step 1 (Cyclization): This reaction, often a nucleophilic aromatic substitution followed by cyclization, is sensitive to the purity of starting materials and the efficacy of the base. Incomplete reaction or side-product formation here will carry through the entire synthesis. A similar synthetic approach for a related compound highlights the importance of temperature and base selection.[3]
-
Step 3 (Sulfonylation): This is frequently the most problematic step. The nucleophilic 5-amino group must react with the highly electrophilic methanesulfonyl chloride. This reaction is prone to side reactions, including over-sulfonylation or reaction with the solvent if not performed under strictly controlled, anhydrous conditions.
Actionable Advice:
-
Analyze Intermediates: Do not proceed to the next step without confirming the purity of your intermediates (Ethyl 5-nitro-1-benzothiophene-2-carboxylate and Ethyl 5-amino-1-benzothiophene-2-carboxylate) via NMR or LC-MS.
-
Focus on the Sulfonylation: If intermediates are pure, dedicate your optimization efforts to Step 3.
Q2: The final sulfonylation step (Step 3) is inefficient, with significant unreacted amine starting material. How can I drive the reaction to completion?
A2: This is a classic problem of insufficient reactivity or improper reaction conditions. The primary factors to consider are the choice of base, solvent, temperature, and reagent stoichiometry.
-
Causality - The Role of the Base: The base serves two purposes: to scavenge the HCl byproduct and, in some cases, to act as a nucleophilic catalyst (e.g., pyridine). If the base is too weak or sterically hindered, HCl will build up, protonating the starting amine and deactivating it towards further reaction.
-
Causality - Solvent Effects: The solvent must be aprotic and anhydrous. Protic solvents (like water or alcohols) will compete with the amine in reacting with the highly reactive methanesulfonyl chloride, consuming your reagent and reducing the yield. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
-
Causality - Temperature Control: This reaction is highly exothermic. Adding methanesulfonyl chloride at a low temperature (0 °C) is crucial to prevent rapid, uncontrolled reaction and the formation of side products. Allowing the reaction to slowly warm to room temperature then helps drive it to completion.
Actionable Advice:
-
Base Selection: Pyridine is a standard choice as it acts as both a base and a catalyst. However, if yields are low, consider a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). See the data table below for a comparison.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. A large excess can lead to side products.
-
Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Methanesulfonamide's N-H bond is acidic enough to be deprotonated, and moisture can interfere with this equilibrium.[4]
Q3: My TLC plate shows multiple spots after the sulfonylation reaction. What are these side products and how can I avoid them?
A3: The presence of multiple spots indicates a complex reaction mixture. The most likely culprits are:
-
Unreacted Starting Amine: (Rf lower than product) - See Q2 for solutions.
-
Di-sulfonated Product (N,N-bis(methylsulfonyl)amine): (Rf may be higher than product) - This occurs if the initially formed sulfonamide is deprotonated again and reacts with a second molecule of methanesulfonyl chloride. This is more likely with strong bases or high temperatures.
-
Hydrolyzed Methanesulfonyl Chloride: (Will remain at baseline) - Caused by moisture in the reaction.
-
Ester Hydrolysis: If conditions are too harsh (e.g., prolonged heating with a strong base), the ethyl ester may be hydrolyzed to the corresponding carboxylic acid.
Actionable Advice:
-
Control Stoichiometry: Use no more than 1.2 equivalents of methanesulfonyl chloride.
-
Optimize Base and Temperature: Avoid using an overly strong base or high temperatures. The goal is to deprotonate the amine for the initial reaction without significantly deprotonating the resulting sulfonamide. A temperature of 0 °C to room temperature is generally sufficient.
-
Purification: These side products can often be separated using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the sulfonylation of the amine?
The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The pyridine or other base then removes a proton from the nitrogen, and the chloride ion is eliminated, forming the stable sulfonamide.
FAQ 2: Which analytical techniques are best for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. Stain with potassium permanganate or view under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of your intermediates and final product. Look for the appearance of the sulfonamide N-H proton and the methyl singlet (~3.0 ppm) from the SO₂CH₃ group, and the disappearance of the amine -NH₂ protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): The best method for determining the purity of the final compound.
FAQ 3: Are there alternative methods for forming the benzothiophene core?
Yes, while the described method is common, several other strategies exist for synthesizing the benzothiophene scaffold.[6] These include:
-
Intramolecular cyclization of aryl sulfides: This is a broad category of reactions with various catalysts and conditions.[7]
-
Electrophilic cyclization of alkynylthioanisoles: A modern method that can offer high yields under moderate conditions.[8]
-
Reactions involving aryne precursors: This approach can build complex benzothiophenes that are otherwise difficult to access.[9] If you face insurmountable issues with the initial cyclization, exploring these alternative routes may be beneficial.
Optimized Experimental Protocol: Sulfonylation (Step 3)
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Ethyl 5-amino-1-benzothiophene-2-carboxylate (1.0 eq)
-
Methanesulfonyl chloride (1.15 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), dissolve Ethyl 5-amino-1-benzothiophene-2-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine dropwise to the stirred solution at 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride dropwise to the solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess HCl and unreacted methanesulfonyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) to yield the pure this compound.
Data Summary: Impact of Reaction Parameters on Sulfonylation
| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome & Rationale |
| Base | Pyridine (3.0 eq) | Triethylamine (TEA, 2.5 eq) | TEA is a stronger, non-nucleophilic base which may accelerate the reaction but can also increase the risk of di-sulfonylation. Pyridine is often sufficient and milder. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Both are good aprotic solvents. DCM is often easier to remove. THF must be freshly distilled from a drying agent as it can form peroxides. |
| Temperature | 0 °C to RT | -10 °C to RT | A lower starting temperature can provide better control over the exothermic reaction, potentially reducing side product formation, but may require longer reaction times. |
| Reagent Eq. | 1.15 eq MsCl | 1.5 eq MsCl | Increasing the equivalents of methanesulfonyl chloride may drive the reaction to completion but significantly increases the risk of forming the di-sulfonated impurity. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and fixing low yield issues.
References
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Available at: [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. Available at: [Link]
-
ChemistryViews. (2020-09-15). New Path to Benzothiophenes. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]
-
ResearchGate. (2025-08-09). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Available at: [Link]
- Google Patents. (n.d.). CN103664869A - Synthetic method of raloxifene intermediate.
-
National Institutes of Health. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Available at: [Link]
-
ResearchGate. (2018-01). Chapter 5: Synthesis of Raloxifene. Available at: [Link]
-
Manasagangotri Physics Department. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available at: [Link]
-
MDPI. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 9. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" purification challenges and solutions
Technical Support Center: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. By synthesizing field-proven insights with established scientific principles, this guide provides robust troubleshooting strategies and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Question: My final yield is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?
Answer:
Low recovery during recrystallization is a frequent issue stemming from several potential factors. The key is to ensure that the conditions favor maximal precipitation of the target compound while leaving impurities dissolved.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has moderate solubility even at low temperatures, significant product will be lost in the mother liquor.
-
Solution: Conduct small-scale solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane). A good starting point for sulfonamides can be alcohol-water mixtures.[1]
-
-
Using Excessive Solvent: Adding too much hot solvent to dissolve the crude material will prevent the solution from becoming supersaturated upon cooling, thereby inhibiting crystallization and leading to poor yields.[2]
-
Solution: Add the hot solvent portion-wise, with stirring and heating, only until the compound has just dissolved. Using the absolute minimum volume is critical.[2]
-
-
Premature Crystallization: If the product crystallizes too quickly during a hot filtration step (intended to remove insoluble impurities), you will lose product on the filter paper and in the funnel.
-
Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration and perform the step as quickly as possible to prevent the solution from cooling.[1]
-
-
Insufficient Cooling: Crystal formation is dependent on the difference in solubility at high and low temperatures. Not cooling the solution sufficiently will result in incomplete precipitation.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[1]
-
Question: My purified compound shows persistent impurities in the final HPLC and/or TLC analysis. What's going wrong?
Answer:
Persistent impurities suggest that the chosen purification method is not effective at separating the target compound from certain byproducts or starting materials. This often requires a more orthogonal purification strategy.
Probable Causes & Solutions:
-
Co-eluting Impurities: In column chromatography, an impurity may have a polarity very similar to your product, causing it to elute at the same time.
-
Solution: Adjust the mobile phase. For silica gel chromatography of benzothiophene derivatives, a common mobile phase is a gradient of ethyl acetate in hexane.[3][4] Try a different solvent system with different selectivities, for example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate).
-
-
Degradation: The methanesulfonamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of degradation products.[5][6]
-
Solution: Ensure that your purification conditions are kept close to a neutral pH. Avoid prolonged exposure to strong acids or bases. If impurities appear over time, consider the stability of the compound under your storage conditions.
-
-
Incomplete Reaction: The impurity may be unreacted starting material.
-
Solution: Review the synthesis workup procedure. An initial extraction or wash step might be necessary to remove starting materials before proceeding to chromatography or recrystallization.
-
Question: Instead of forming crystals, my product is "oiling out." How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution.[1] Oiled-out products are generally impure.
Probable Causes & Solutions:
-
High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step, like a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.[1]
-
-
Solution Cooled Too Rapidly: Fast cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar.
-
Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of a more polar "good" solvent (in which the compound is soluble), and attempt to cool slowly again.[1] Alternatively, switch to a different solvent system entirely.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleus to grow upon.
-
Solution: Induce crystallization by scratching the inside of the flask just below the liquid surface with a glass rod or by adding a "seed crystal" of the pure compound from a previous batch.[2]
-
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common purification challenges.
Caption: Decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for recrystallization?
A1: Given the structure—a moderately polar benzothiophene core, a polar sulfonamide group, and a less polar ethyl ester—a single solvent may not be ideal. Solvent/anti-solvent systems are often effective.[2]
| Solvent System (Good Solvent / Anti-Solvent) | Rationale |
| Isopropanol / Water | Sulfonamides often have good solubility in hot alcohols and poor solubility in water.[7] This combination allows for fine-tuned control over precipitation. |
| Ethyl Acetate / Hexane | Ethyl acetate is a moderately polar solvent that should dissolve the compound, while hexane is a nonpolar anti-solvent that will induce precipitation. |
| Acetone / Water | Similar to isopropanol/water, acetone is a polar solvent that is fully miscible with water, providing a good system for controlled crystallization. |
Always perform small-scale tests to determine the optimal solvent and ratio before committing your entire batch.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification in real-time.[8]
-
For Column Chromatography: Spot the crude mixture, the collected fractions, and a co-spot (crude + fraction) on a TLC plate. This allows you to identify which fractions contain your product and whether they are pure.[3]
-
Visualization: The benzothiophene core is a UV-active chromophore, so spots can be visualized under a UV lamp (254 nm).[9] For enhanced visualization of the sulfonamide group, the plate can be sprayed with fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides often appear as yellow-green fluorescent spots.[9][10]
Q3: Is the methanesulfonamido group stable during purification? What are potential degradation pathways?
A3: The methanesulfonamide functional group is generally stable under neutral conditions.[11] However, like other sulfonamides, it is susceptible to hydrolysis, particularly through the cleavage of the sulfur-nitrogen (S-N) bond under strongly acidic or basic conditions.[5] Maximum stability is typically observed in the neutral pH range.[5][6] The rate of degradation is also expected to increase with temperature.[5]
-
Recommendation: To ensure stability, use neutral solvents, avoid unnecessarily high temperatures, and minimize the duration of the purification process. Store the purified compound in a cool, dry place.
Q4: What analytical techniques are best for assessing the final purity of the compound?
A4: A combination of methods is recommended to confirm both the identity and purity of the final product.
| Analytical Technique | Information Obtained | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data (% purity by peak area), retention time. | High sensitivity and precision, making it the gold standard for purity assessment in the pharmaceutical industry.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals. | Provides definitive structural information. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. LC-MS combines separation with mass analysis. | High sensitivity and provides molecular weight confirmation, which is crucial for identifying the target compound.[12] |
| Melting Point | A sharp melting point range is indicative of high purity. Impurities tend to broaden and depress the melting point. | A simple and rapid technique for a preliminary assessment of purity. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane.[3] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent (e.g., 5% ethyl acetate/hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is effective when a single solvent does not provide the desired solubility profile.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., hot isopropanol) in which the compound is highly soluble.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[2] This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- BenchChem. (2025). stability of methanesulfonamide in acidic and basic conditions. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
- PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures.
- BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem Technical Support.
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem Technical Support.
- CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
- Google Patents. (n.d.). Sulfonamide purification process. Google Patents.
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. BenchChem Technical Support.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" stability and degradation issues
Technical Support Center: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. By understanding the chemical liabilities of its core structures—the benzothiophene ring, the sulfonamide group, and the ethyl ester—we can anticipate and troubleshoot experimental issues effectively.
This guide is structured to provide both immediate troubleshooting solutions for common experimental problems and a foundational understanding of the molecule's stability profile through frequently asked questions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your research, linking them to potential degradation pathways and providing actionable protocols for investigation.
Issue 1: Appearance of New Peaks or Loss of Purity in Chromatographic Analysis (e.g., HPLC, LC-MS)
The sudden appearance of unexpected peaks during chromatographic analysis is a primary indicator of sample degradation. The identity of these new peaks is directly related to the conditions your compound has been exposed to.
Potential Cause A: Hydrolysis of the Ethyl Ester
The ethyl ester at the C2 position of the benzothiophene ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction will cleave the ester bond, resulting in the formation of the corresponding carboxylic acid and ethanol.
-
Scientific Rationale: Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds.[1][2] The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The resulting carboxylic acid will have a different retention time in reverse-phase chromatography (typically eluting earlier than the parent ester) and a detectable mass shift in MS analysis.
Troubleshooting Protocol: Forced Hydrolysis Study
-
Preparation: Prepare three solutions of your compound (e.g., at 1 mg/mL) in a suitable co-solvent (like acetonitrile or methanol) and water.
-
Solution A: Acidic (add 0.1 M HCl)
-
Solution B: Basic (add 0.1 M NaOH)
-
Solution C: Neutral (water only)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).
-
Analysis: Analyze all three samples, alongside a control sample of the parent compound, by RP-HPLC with UV and MS detection.
-
Interpretation:
-
A new, more polar peak appearing in Solutions A and B, but not significantly in C, is likely the carboxylic acid degradant.
-
Confirm the identity by checking the mass spectrum for the expected molecular weight of the hydrolyzed product.
-
Potential Cause B: Photodegradation of the Sulfonamide Moiety
Sulfonamides are known to be sensitive to light, particularly UV radiation.[3][4][5] This degradation can lead to complex product profiles, often involving the cleavage of the sulfur-nitrogen (S-N) bond or extrusion of sulfur dioxide (SO₂).[4]
-
Scientific Rationale: The energy from photons can excite the electrons in the aromatic and sulfonamide systems, leading to bond cleavage and the formation of radical species. These reactive intermediates can then participate in a variety of secondary reactions.
Troubleshooting Protocol: Photostability Study
-
Sample Preparation: Prepare two sets of solutions of your compound in a photochemically inert solvent (e.g., acetonitrile/water). One set will be the test sample, and the other will be the control.
-
Exposure: Place the test sample in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 1 or 2). Wrap the control sample in aluminum foil to protect it from light and place it in the same chamber to control for temperature effects.
-
Analysis: Analyze both the exposed and control samples by HPLC-UV/MS at various time points.
-
Interpretation: Compare the chromatograms of the exposed and control samples. Any new peaks present only in the exposed sample are considered photodegradants.
Potential Cause C: Oxidation
The sulfur atom in the benzothiophene ring and the sulfonamide group can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
-
Scientific Rationale: Oxidizing agents, or even atmospheric oxygen over long periods, can react with the electron-rich sulfur atoms. This is a common degradation pathway for sulfur-containing heterocycles.
Troubleshooting Protocol: Forced Oxidation Study
-
Preparation: Dissolve the compound in a suitable solvent and treat it with a dilute solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Reaction: Allow the reaction to proceed at room temperature for a set period, monitoring for the appearance of new products.
-
Analysis: Analyze the stressed sample by LC-MS.
-
Interpretation: Look for an increase in mass corresponding to the addition of one or more oxygen atoms (a +16 or +32 Da shift) to identify potential sulfoxide or sulfone degradants.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, the three most likely degradation pathways are:
-
Hydrolysis: The ethyl ester can hydrolyze to a carboxylic acid under acidic or basic conditions.
-
Photodegradation: The sulfonamide group is a known chromophore and is susceptible to degradation upon exposure to light.[3][4][5] Common pathways include cleavage of the S-N bond.[5]
-
Oxidation: The sulfur atom in the benzothiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide.
The following diagram illustrates these potential pathways:
Caption: Potential degradation pathways for the target molecule.
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures (refrigerated at 2-8°C or frozen at -20°C for long-term storage). The benzothiophene core itself is generally thermally stable, but elevated temperatures can accelerate other degradation reactions.[6]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: What analytical methods are best for developing a stability-indicating assay?
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.
-
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard.
-
Column Choice: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from more polar degradants (like the carboxylic acid) and potentially less polar ones.
-
Detection:
-
UV/Vis Diode Array Detector (DAD): Allows for the detection of the parent and degradants, and can help in peak purity assessment.
-
Mass Spectrometry (MS): Essential for identifying the mass of the degradation products, which provides critical information for structure elucidation.
-
The general workflow for developing such a method is outlined below:
Caption: Workflow for a stability-indicating method development.
Q4: What are the key parameters for a forced degradation study?
Forced degradation studies, or stress testing, are crucial for understanding a molecule's stability profile.[7][8] The conditions should be harsh enough to cause some degradation (typically 5-20%) but not so severe that they lead to unrealistic pathways.[9]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 60°C | Ester Hydrolysis (Saponification) |
| Oxidation | 3-30% H₂O₂ at Room Temperature | Oxidation of Sulfur Atom(s) |
| Thermal | Dry Heat (e.g., 60-80°C) | Thermally-labile group degradation |
| Photochemical | Exposure to UV/Vis light (ICH Q1B) | Photodegradation of Sulfonamide |
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- García-Galán, M. J., et al. (2011). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Journal of Environmental Quality, 40(5), 1477-1486.
- Li, S., et al. (2018). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 334, 1533-1542.
- Ji, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
- Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability of 7-Ethyl-2-propyl-1-benzothiophene.
- Yan, S., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10(40), 14896-14904.
- Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Bordwell, F. G., & Stange, H. (1957). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society, 79(1), 170-173.
- ICMAB. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3).
- RSC Publishing. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
- Ribera, A., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 573, 1473-1480.
- RSC Publishing. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
- Jones, C. D., et al. (1998). U.S. Patent No. 5,843,963. Washington, DC: U.S.
- Itoh, T., et al. (2003). U.S.
- Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7980.
- Attimarad, M., Mohan, S., & Murthy, M. S. (2004). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 13(3), 285-286.
- Ashenhurst, J. (2022).
- Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube.
- BenchChem. (n.d.). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate.
- ChemicalBook. (n.d.). This compound CAS 1631712-98-5.
- Grikšaitė, G. (2022).
- Jones, C. D., et al. (1996).
- Al-Suwaidan, I. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(3), 246-267.
- Patel, D., & Shah, V. H. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 114-120.
- Cayman Chemical. (2022).
- LookChem. (n.d.). ethyl 1-benzothiophene-2-carboxylate.
- ChemScene. (n.d.). Ethyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for researchers working with Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate (E5M1B2C). This document provides in-depth, experience-driven guidance to help you design, optimize, and troubleshoot your cell-based assays. Our goal is to equip you with the foundational knowledge and practical solutions to generate robust, reproducible, and meaningful data.
While specific public data on E5M1B2C is limited, its core benzothiophene structure is a well-recognized scaffold in medicinal chemistry. Numerous benzothiophene derivatives have been developed as potent inhibitors of various protein kinases, targeting signaling pathways involved in cell proliferation, apoptosis, and migration.[1][2][3][4] Therefore, this guide is structured around the hypothesis that E5M1B2C functions as a kinase inhibitor, a common application for this class of compounds. The principles and protocols described herein are broadly applicable to screening small molecule inhibitors and can be adapted to your specific research focus.
Section 1: Foundational Questions in Assay Design & Setup (FAQs)
This section addresses critical decisions you'll make before starting your experiments. Getting these right is fundamental to a successful assay.
Q1: How do I select the most appropriate cell line for my experiments?
A1: The choice of cell line is paramount and depends on your research question.
-
Target Expression: First, confirm that your cell line expresses the hypothesized target kinase or pathway components at functional levels. If the target is unknown, select a panel of cell lines relevant to a specific disease context (e.g., A549 lung cancer, U87MG glioblastoma, HCT-116 colon cancer) where kinase signaling is often dysregulated.[3][5]
-
Assay Compatibility: Ensure the cells are compatible with your chosen assay format. For example, for luminescence-based viability assays (e.g., CellTiter-Glo®), you need a cell line with stable ATP levels. For high-content imaging, select cells with a morphology suitable for automated analysis.
-
Growth Characteristics: Choose cells with a consistent doubling time and robust growth to ensure reproducibility. Avoid using cells that have been in continuous culture for too long (i.e., high passage number), as this can lead to genetic drift and altered phenotypes.[6]
Q2: What are the essential controls I must include in my assay plate?
A2: A self-validating assay requires a comprehensive set of controls on every plate. These controls are non-negotiable for data normalization and quality control.
-
Negative Control (0% Inhibition): Cells treated with vehicle (e.g., DMSO) only. This represents the baseline response of the cells and is used to define the "maximum" signal in an inhibition assay.
-
Positive Control (100% Inhibition): Cells treated with a known inhibitor of the target pathway or a compound that induces cell death (e.g., Staurosporine). This defines the "minimum" signal and ensures the assay can detect an inhibitory effect.
-
Blank Control: Wells containing only media and the assay reagent. This measures the background signal, which must be subtracted from all other wells.
The performance of these controls is used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered robust for high-throughput screening.[7]
Q3: How should I prepare, store, and handle the E5M1B2C compound?
A3: Proper compound management is critical to avoid experimental artifacts.
-
Solubility: E5M1B2C, like many small molecules, is likely soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells (including controls) and is non-toxic to your cells (typically ≤0.5%).
-
Stability: Be aware that small molecules can be unstable in aqueous media over long incubation times.[8] If your assay involves multi-day incubations, consider the stability of E5M1B2C and whether the medium needs to be replaced with freshly prepared compound.
Section 2: Experimental Workflow & A Model Protocol
This section provides a detailed, step-by-step protocol for a common cell-based application: assessing the anti-proliferative effects of E5M1B2C using a luminescence-based cell viability assay.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based screening assay.
Caption: A decision tree for troubleshooting common assay performance issues.
Q3: The outer wells of my plate show different results from the inner wells. How can I mitigate this "edge effect"?
A3: Edge effects are a common systematic bias in plate-based assays, often caused by differential evaporation and temperature gradients. [9]
-
Proper Incubation: Avoid stacking plates in the incubator, as this can create temperature and gas exchange inconsistencies. [6]* Use a Moat: Surround the experimental wells by filling the outer wells with 100-200 µL of sterile water or PBS. This creates a humidity barrier that minimizes evaporation from the inner wells.
-
Plate Shaking: Ensure even cell distribution by gently swirling the plate immediately after seeding. Avoid sharp movements that push cells to the well edges. [10] By implementing these best practices, you can significantly improve the quality and reliability of your data when working with this compound and other novel compounds.
References
-
Al-Ostoot, F.H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]
-
Wang, T.L., et al. (2021). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. SLAS Discovery. Available at: [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. ResearchGate. Available at: [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Piscitelli, F. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Zhang, T., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
-
Dragiev, M., et al. (2016). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
Sources
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. academic.oup.com [academic.oup.com]
- 10. marinbio.com [marinbio.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support guide for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the compound's poor aqueous solubility during in vitro and in vivo experimental assays. Our goal is to provide you with a deeper understanding of the underlying principles and to offer practical, field-proven solutions to ensure the reliability and reproducibility of your results.
The benzothiophene scaffold is a cornerstone in medicinal chemistry, but like many aromatic, planar molecules, derivatives such as this compound are often characterized by low water solubility.[1][2] This property is not a setback but a challenge that, when properly managed, allows for the accurate assessment of the compound's biological activity.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section addresses the most frequent problems encountered during experimental setup.
Q: My compound precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What went wrong and how do I fix it?
A: This is a classic sign of a compound "crashing out" of solution. It occurs when a solution of your compound in a good organic solvent (like 100% DMSO) is rapidly diluted into a poor solvent (your aqueous buffer). The drastic change in solvent polarity causes the compound's solubility to plummet, leading to immediate precipitation. The undissolved precipitate is not biologically available to your target, which can lead to inaccurate results.
The Underlying Cause: The high concentration of the compound is only maintained by the solubilizing power of the pure DMSO. When this concentration of DMSO is diluted below a certain threshold, the aqueous buffer cannot maintain the compound in a dissolved state.
Solution: Controlled Serial Dilution Protocol
A gradual dilution process is key to preventing precipitation.[3] Instead of a single, large dilution step, a multi-step serial dilution gently acclimatizes the compound to the aqueous environment.
Protocol: Preparing a Working Solution via Serial Dilution
-
Prepare a High-Concentration Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10-20 mM.[4] Ensure it is fully dissolved, using gentle warming (37°C) or vortexing if necessary.[5]
-
Create an Intermediate Dilution: Prepare an intermediate stock by diluting the primary stock into your assay buffer. A common first step is a 1:10 dilution. Crucially, add the DMSO stock dropwise into the vortexing or stirring assay buffer. Never add the buffer to the DMSO stock. This rapid mixing dissipates the organic solvent quickly, preventing localized areas of high concentration that can initiate precipitation.[3]
-
Perform Final Dilutions: Use the intermediate stock to make your final working concentrations in the assay buffer. This second dilution step further reduces the DMSO concentration to a level tolerated by your assay system.
-
Visual Confirmation: After preparing the final dilution, visually inspect the solution for any signs of cloudiness or precipitate. If possible, check a small aliquot under a microscope.
Q: My assay results are inconsistent, or the compound's potency is much lower than expected. Could solubility be the culprit?
A: Absolutely. Inconsistent or lower-than-expected activity is a common symptom of solubility issues. If the compound is not fully dissolved at the time of the assay, the actual concentration of the drug available to interact with the target is unknown and lower than the nominal concentration.
How to Diagnose the Problem:
-
Microscopic Examination: Place a drop of your final working solution on a microscope slide and check for micro-precipitates.
-
Re-evaluating the Stock: Check your frozen stock solution. Has it been through multiple freeze-thaw cycles? Some compounds can precipitate out of solution upon freezing and may be slow to redissolve, especially in DMSO.[6] Always bring the stock to room temperature and vortex thoroughly before making dilutions.[7]
-
Solvent Tolerance: Your assay system (e.g., cells, enzymes) may be sensitive to the final DMSO concentration, leading to artifacts that mask the compound's true effect.
Frequently Asked Questions (FAQs): A Deeper Dive into Strategy
This section provides in-depth answers to broader questions about formulation and experimental design.
Q1: What is the best starting solvent for preparing a stock solution of this compound?
A: Based on the chemical properties of the benzothiophene class, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][8] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[9]
Protocol: Preparing a 10 mM Primary Stock Solution in DMSO (Molecular Weight of this compound: ~329.4 g/mol )
-
Calculation: To make 1 mL of a 10 mM stock, you need: Mass (mg) = 10 mmol/L * 0.001 L * 329.4 g/mol * 1000 mg/g = 3.294 mg
-
Weighing: Accurately weigh out ~3.3 mg of the compound. For accuracy with small masses, use an analytical balance and an anti-static weigh boat.[5]
-
Dissolution: Quantitatively transfer the weighed compound to a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).[10] Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If needed, you can sonicate briefly or warm the solution to 37°C. Visually confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light if the compound is known to be light-sensitive.
Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: This is a critical consideration, as DMSO itself can induce biological effects, including cytotoxicity, cell differentiation, and anti-inflammatory responses.[9][11]
General Guidelines:
-
< 0.5% DMSO: Widely considered safe for most cell lines with minimal off-target effects.[12][13]
-
0.5% - 1.0% DMSO: May be tolerated by some robust cell lines, but the potential for artifacts increases.[12][14]
-
> 1.0% DMSO: Often leads to significant cytotoxicity and should be avoided.[15]
Authoritative Insight: The specific tolerance is highly dependent on the cell line and the assay duration. Primary cells are often more sensitive than immortalized cell lines.[12] It is imperative to perform a solvent tolerance control experiment.
Protocol: DMSO Tolerance Test
-
Setup: Plate your cells and prepare for your assay as you normally would.
-
Treatment Groups: In addition to your experimental controls, include wells that are treated with the assay buffer containing different final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
-
Incubation: Incubate for the same duration as your planned experiment.
-
Readout: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Analysis: Determine the highest DMSO concentration that does not significantly impact cell viability or the baseline of your assay readout. This is your maximum tolerable solvent concentration.
| Parameter | Guideline | Rationale |
| Recommended Max DMSO % | ≤ 0.5% | Minimizes risk of solvent-induced cytotoxicity or off-target effects.[13][14] |
| Absolute Max DMSO % | 1.0% | Only for robust cell lines and short incubation times; requires validation.[12] |
| Control Requirement | Vehicle Control | All wells, including untreated controls, must contain the same final DMSO concentration as the treated wells. |
Q3: My compound requires a final DMSO concentration higher than my assay can tolerate. What are the alternative solubilization strategies?
A: When DMSO is not a viable option, several advanced formulation strategies can be employed. The choice depends on the specific requirements of your assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility in water.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Mechanism: The hydrophobic benzothiophene core of your molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous buffer, keeping the entire complex in solution.
Protocol: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Prepare a concentrated stock of your compound in a minimal amount of an organic solvent like DMSO or ethanol.
-
Slowly add the compound stock to the stirring HP-β-CD solution.
-
Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature or overnight at 4°C) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use in your assay.
For highly lipophilic compounds, lipid-based formulations can be very effective. These systems use a combination of oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).[19][20] When diluted into an aqueous medium, they spontaneously form fine oil-in-water emulsions or microemulsions, with the drug dissolved in the lipid droplets.[21]
When to Consider: This is a more complex approach, best suited when other methods fail or for transitioning from in vitro to in vivo studies.[22][23] The choice of excipients is critical and requires screening.[21]
Other water-miscible organic solvents can be used, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[24][25] However, these also have their own toxicity profiles that must be evaluated in your specific assay system.[26] In some cases, a combination of co-solvents can be more effective than a single one.[27]
Visualizing the Workflow
Decision Tree for Solubilization Strategy
This diagram outlines a logical path for selecting the appropriate solubilization method.
Caption: Decision tree for troubleshooting solubility issues.
Experimental Workflow for Solution Preparation
This diagram illustrates the key steps for preparing a working solution from a primary stock.
Caption: Workflow for preparing assay-ready solutions.
References
-
Jahagirdar, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1017. [Link][16]
-
Malin, K., et al. (2020). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 17(9), 3529-3538. [Link][28]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 999. [Link][29]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 4(1), 67-79. [Link][19]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link][30]
-
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link][31]
-
Stegemann, S., et al. (2007). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. European Journal of Pharmaceutical Sciences, 31(5), 249-261. [Link][32]
-
Patel, H., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. [Link][33]
-
Lin, A., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link][34]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1269. [Link][35]
-
Jahagirdar, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1017. [Link][17]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link][12]
-
Taşdemir, R. B., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link][13]
-
Wu, D. (2009). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Journal of Anhui Agricultural Sciences. [Link][11]
-
Challa, R., et al. (2005). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology, 57(11), 1371-1388. [Link][18]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 11(8), 2469-2487. [Link][20]
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(11), 1819. [Link][27]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-90. [Link][36]
-
Fischer, M. A., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 45(Pt 1), 147-152. [Link][14]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 11(8), 2469-2487. [Link][22]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. ResearchGate. [Link][23]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link][24]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link][37]
-
PubChem. (n.d.). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate. PubChem. [Link][8]
-
Seo, B. B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56093. [Link][7]
-
Fischer, M. A., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 45(Pt 1), 147-152. [Link][15]
-
Gattefossé. (n.d.). Lipid-based formulations. Gattefossé. [Link][21]
-
O'Shea, J. P., et al. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. [Link][38]
-
Fischer, M. A., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link][39]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link][25]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link][26]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link][5]
-
Inam, M. A., & Gawas, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Thiophene and Its Derivatives. IntechOpen. [Link][1]
-
Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link][10]
-
Dominguez, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 803-808. [Link][4]
-
Al-Ghorbani, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link][40]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 22. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 26. researchgate.net [researchgate.net]
- 27. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 31. hilarispublisher.com [hilarispublisher.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. jmpas.com [jmpas.com]
- 38. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 39. semanticscholar.org [semanticscholar.org]
- 40. researchgate.net [researchgate.net]
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" troubleshooting inconsistent bioactivity results
Technical Support Center: Troubleshooting Inconsistent Bioactivity for Novel Compounds
Focus Molecule: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in the bioactivity results for "this compound" and other novel chemical entities. In the absence of extensive public data on this specific molecule, this document provides a robust framework for troubleshooting based on established principles of drug discovery and preclinical research. Our goal is to empower you with the knowledge and tools to identify the root causes of inconsistency and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of our synthesized "this compound". What are the likely causes?
A1: Batch-to-batch variability is a common challenge with newly synthesized compounds. The primary culprits are often related to the chemical integrity of each batch. Minor deviations in synthetic or purification protocols can lead to differing impurity profiles, residual solvents, or even polymorphic forms of the compound, all of which can significantly impact its biological activity. It is crucial to perform rigorous analytical characterization on each new batch to ensure its identity, purity, and consistency.
Q2: Our compound shows good potency in biochemical assays, but the activity is significantly lower and more variable in cell-based assays. What could explain this discrepancy?
A2: This is a frequent observation in drug discovery and can be attributed to several factors. Firstly, poor membrane permeability or high efflux by cellular transporters can limit the intracellular concentration of the compound, reducing its apparent potency. Secondly, the compound may be unstable in the cell culture medium or may be rapidly metabolized by the cells. Finally, issues with the cell line itself, such as misidentification, contamination (e.g., with mycoplasma), or high passage number leading to genetic drift, can all contribute to inconsistent results.[1][2]
Q3: The solubility of "this compound" is poor in aqueous buffers, and we suspect this is affecting our results. How can we address this?
A3: Poor aqueous solubility is a major hurdle for many small molecules and a significant source of experimental irreproducibility.[3][4] If a compound precipitates in the assay medium, its effective concentration is unknown and likely much lower than intended. To address this, it is essential to first determine the compound's solubility in your experimental buffer. Strategies to improve solubility include preparing high-concentration stock solutions in a suitable organic solvent like DMSO, and then carefully diluting into the final aqueous medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Other approaches include the use of co-solvents or surfactants, or pH adjustment if the compound has ionizable groups.[4][5]
Q4: How critical is cell line authentication, and how often should it be performed?
A4: Cell line authentication is absolutely critical for the validity and reproducibility of your research.[1][6][7] Misidentified or cross-contaminated cell lines are a major cause of spurious data in biomedical research.[1][8] It is recommended to authenticate your cell lines at the beginning of a project, before cryopreservation of a new cell bank, and before any publication.[7] Regular testing, for example, every few months during continuous culture, is also a good practice.[6] Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[6][8]
In-Depth Troubleshooting Guides
Guide 1: Ensuring Compound Integrity
Inconsistent bioactivity often originates from the compound itself. Before extensive biological testing, it is imperative to thoroughly characterize each batch of "this compound".
1.1 Purity Assessment
The presence of even minor impurities can lead to misleading biological data, especially if the impurity is highly potent.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A properly developed HPLC method can separate the parent compound from impurities and degradation products.
-
Protocol:
-
Develop a reverse-phase HPLC method using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, to ensure good peak shape.
-
Monitor the elution profile using a UV detector at multiple wavelengths to detect impurities with different chromophores.
-
Aim for a purity level of >95% for initial screening and >98% for more advanced studies.
-
-
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the main peak, helping to verify the identity of your compound.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.[12] The spectra should be clean and consistent with the expected structure of "this compound".
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Key Parameters to Assess |
| HPLC | Purity determination | Peak area percentage of the main compound |
| LC-MS | Identity confirmation | Molecular weight of the main compound |
| NMR | Structure verification | Chemical shifts and coupling constants consistent with the expected structure |
1.2 Solubility Determination
A compound's solubility in the assay buffer is a critical parameter that is often overlooked.
-
Kinetic Solubility Assay: This high-throughput method provides an early indication of a compound's solubility.
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock to your aqueous assay buffer.
-
After a short incubation, measure the amount of compound that has precipitated, often by nephelometry or UV-Vis spectroscopy.
-
-
-
Thermodynamic Solubility Assay: This method determines the true equilibrium solubility.
-
Protocol:
-
Add an excess of the solid compound to the assay buffer.
-
Shake the suspension for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge to pellet the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant by HPLC.
-
-
1.3 Stability Assessment
The stability of your compound under experimental conditions is crucial for obtaining reliable data.
-
Forced Degradation Studies: These studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.[13][14]
-
Stability in Assay Medium: Assess the stability of the compound in your cell culture medium over the time course of your experiment.
-
Protocol:
-
Incubate the compound in the assay medium at the experimental temperature (e.g., 37°C).
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantify the remaining parent compound by HPLC.
-
-
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination [cytion.com]
- 8. 細胞株のクロスコンタミネーション・誤認;よくある細胞培養のトラブル [sigmaaldrich.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. hovione.com [hovione.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Reaction Condition Optimization for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step sequence. The first step involves the construction of the core benzothiophene ring system, followed by the functionalization of the 5-amino group. This guide will focus on a robust and modern synthetic strategy: a microwave-assisted cyclization to form the benzothiophene, followed by a standard sulfonylation.
Proposed Synthetic Route:
Step 1: Microwave-Assisted Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate This step utilizes a nucleophilic aromatic substitution and subsequent intramolecular cyclization. The reaction of 2-fluoro-5-nitrobenzonitrile with ethyl thioglycolate in the presence of a base like triethylamine (Et₃N) under microwave irradiation efficiently yields the substituted 3-aminobenzothiophene.[1] The nitro group can then be reduced to an amine.
Step 2: Methanesulfonylation of the 5-Amino Group The resulting amino-benzothiophene is then reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine, to form the final sulfonamide product. This is a standard procedure for the sulfonylation of anilines and related amino-heterocycles.[2]
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Benzothiophene Formation & Reduction
Q1: My yield for the cyclization reaction is low. What are the likely causes?
A1: Low yields in this microwave-assisted synthesis can often be traced back to a few key parameters.
-
Reagent Quality: Ethyl thioglycolate can oxidize over time. Ensure you are using a fresh or recently purified bottle. Similarly, the 2-fluoro-5-nitrobenzonitrile should be of high purity.
-
Solvent and Base: The solvent, DMSO, must be anhydrous. Any water present can interfere with the reaction. Triethylamine (Et₃N) should also be dry. Consider using a freshly opened bottle or distilling it.
-
Microwave Conditions: Ensure your microwave reactor is calibrated and reaching the target temperature of 130°C.[1] Insufficient heating will lead to an incomplete reaction. Conversely, overheating can cause decomposition.
-
Reaction Time: While microwave synthesis is rapid, the optimal time can vary based on the scale of your reaction. If TLC or LC-MS analysis shows unreacted starting material, consider incrementally increasing the hold time.
Q2: I am having trouble with the nitro to amine reduction. What are the best practices?
A2: The reduction of an aromatic nitro group is a standard transformation, but issues can still arise.
-
Choice of Reducing Agent: Common choices include tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid like HCl or acetic acid. For substrates sensitive to strong acids, iron in ammonium chloride can be a milder alternative.
-
Incomplete Reduction: This is often due to insufficient reducing agent or deactivation of the metal surface. Ensure you use a sufficient excess of the reducing agent. If using iron, pre-washing with dilute acid can help activate the surface.
-
Work-up Procedure: After the reduction is complete, the reaction mixture is typically basic to precipitate metal hydroxides. Ensure the pH is sufficiently high (pH 8-10) for complete precipitation before filtering. The product is then extracted from the filtrate. Incomplete precipitation can lead to product loss during extraction.
Step 2: Methanesulfonylation
Q3: The sulfonylation reaction is messy, with multiple spots on my TLC plate. How can I improve the selectivity?
A3: The formation of byproducts is a common challenge in sulfonylation reactions.[2]
-
Di-sulfonylation: The primary byproduct is often the di-sulfonated product, where two methanesulfonyl groups attach to the nitrogen. This occurs when an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the aminobenzothiophene relative to the methanesulfonyl chloride. Add the methanesulfonyl chloride dropwise at 0°C to control the initial exothermic reaction, and then allow the reaction to slowly warm to room temperature.[2]
-
-
C-Sulfonylation: Electrophilic aromatic substitution on the benzothiophene ring can occur, though it is less common under these conditions. This is more likely if Lewis acids are present as contaminants.
-
Solution: Ensure all glassware is clean and that high-purity reagents are used. The use of a base like pyridine helps to prevent the buildup of HCl, which could promote side reactions.[2]
-
Q4: My sulfonylation reaction has stalled and is not going to completion. What should I do?
A4: A stalled reaction can be due to several factors.
-
Insufficient Base: The reaction produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic.[2] Ensure you are using at least one equivalent of pyridine, and preferably a slight excess, to neutralize the acid.
-
Moisture: Methanesulfonyl chloride is highly sensitive to moisture and will hydrolyze to methanesulfonic acid.[2] This not only consumes the reagent but the resulting acid can also protonate your starting material.
-
Solution: Use anhydrous solvents (like DCM) and ensure all glassware is flame-dried or oven-dried before use. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
-
Low Reactivity: If the aminobenzothiophene is particularly electron-deficient, the reaction may be sluggish. In such cases, a more forcing base or a slightly elevated temperature (e.g., 40°C) after the initial addition at 0°C might be necessary. However, monitor for byproduct formation closely.
Q5: What is the best way to purify the final product, this compound?
A5: Sulfonamides can often be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining high-purity material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: For mixtures containing significant impurities, silica gel column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar compounds. The polarity of the eluent can be adjusted based on TLC analysis.
Below is a troubleshooting decision tree for a low-yield sulfonylation reaction.
Caption: Decision tree for troubleshooting low yield in the sulfonylation step.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
-
Cyclization: In a microwave reaction vessel, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), ethyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to make a 2 M solution).[1]
-
Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 130°C for 15-35 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting solid precipitate (Ethyl 5-nitro-1-benzothiophene-2-carboxylate) by filtration, wash with water, and dry in vacuo.
-
Reduction: To a solution of the nitro-intermediate in ethanol, add tin(II) chloride (SnCl₂, 3-5 equiv.) and heat to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction, pour it into water, and basify with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 5-amino-1-benzothiophene-2-carboxylate (1.05 equiv.) and anhydrous pyridine (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 equiv.) dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure final compound.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 1: Cyclization | Step 2: Sulfonylation |
| Key Reagents | 2-Fluoro-5-nitrobenzonitrile, Ethyl thioglycolate | Ethyl 5-amino-1-benzothiophene-2-carboxylate, Methanesulfonyl chloride |
| Base | Triethylamine (3.1 equiv.) | Pyridine (1.1 equiv.) |
| Solvent | Anhydrous DMSO | Anhydrous Dichloromethane (DCM) |
| Temperature | 130°C (Microwave) | 0°C to Room Temperature |
| Stoichiometry | 1.05 equiv. of thioglycolate | 1.05 equiv. of amine to 1.0 equiv. of MsCl |
| Key Considerations | Anhydrous conditions, proper microwave calibration | Anhydrous conditions, slow addition of MsCl at 0°C |
References
- Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 129-133.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- S. Pérez-Silanes, J. Martínez-Esparza, A. M. Oficialdegui, H. Villanueva, L. Orúas, A. Monge. (2001). Synthesis of new 5‐substitutedbenzo[ b ]thiophene derivatives. Journal of Heterocyclic Chemistry, 38(5), 1025-1030.
-
Willis Group, University of Oxford. (n.d.). Research. Retrieved from [Link]
- Zhang, X., Zeng, W., Yang, Y., Huang, H., & Liang, Y. (2013). A highly efficient synthesis of benzothiophenes from easily available o-halovinylbenzenes and potassium sulfide. Synlett, 24, 1687-1688.
- Bordwell, F. G., & Stange, H. (1956). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society, 78(20), 5358–5361.
- Patel, H., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43455-43463.
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the scale-up synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions (FAQs) encountered during the multi-gram to kilogram scale production of this key intermediate.
The structure of this guide is divided into three main sections:
-
Synthesis and Scale-Up Overview: A high-level look at a plausible and robust synthetic strategy, highlighting critical process parameters.
-
Frequently Asked Questions (FAQs): Addressing common queries regarding starting materials, reaction monitoring, and product quality.
-
Troubleshooting Guide: A detailed, problem-oriented section to rapidly diagnose and solve specific experimental issues.
Part 1: Synthesis and Scale-Up Overview
The synthesis of substituted benzothiophenes is a well-established field, though challenges in controlling substitution patterns and ensuring scalability persist.[1] For the target molecule, a robust and scalable two-step approach is proposed, starting from commercially available 4-aminothiophenol. This strategy offers a convergent and efficient pathway, minimizing complex purification steps.
The overall workflow involves two primary transformations:
-
Selective N-Sulfonylation: The chemoselective sulfonylation of the amino group on 4-aminothiophenol.
-
Benzothiophene Ring Formation: A one-pot cyclization and esterification to construct the core heterocyclic system.
Below is a visualization of the proposed synthetic workflow.
Caption: Proposed two-step synthesis workflow for the target molecule.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis.
Q1: What are the critical quality attributes for the 4-aminothiophenol starting material?
A1: The purity of 4-aminothiophenol is paramount for a successful and reproducible synthesis. Two key aspects to control are:
-
Oxidation Level: Thiophenols are highly susceptible to air oxidation, leading to the formation of the corresponding disulfide (4,4'-disulfanediyldianiline). This disulfide is unreactive in the subsequent cyclization step and represents a significant yield loss. It is crucial to use freshly sourced, high-purity 4-aminothiophenol stored under an inert atmosphere (Nitrogen or Argon). A simple TLC or HPLC check against a disulfide standard is recommended for incoming material QC.
-
Isomeric Purity: Ensure the starting material is predominantly the para isomer. Contamination with ortho or meta isomers will lead to the formation of difficult-to-remove isomeric impurities in the final product.
Q2: How can I effectively monitor the progress of the N-sulfonylation reaction (Step 1)?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting material (4-aminothiophenol) will have a specific Rf, and the product (N-(4-mercaptophenyl)methanesulfonamide) will be more polar, resulting in a lower Rf. Stain with potassium permanganate for visualization, as the thiol group will react readily. For more quantitative analysis during scale-up, HPLC is recommended. The reaction is typically complete within 1-3 hours at room temperature.
Q3: What is the rationale for the choice of base and solvent in the benzothiophene formation (Step 2)?
A3: The choice of base and solvent is critical for achieving high yield and purity.
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the thiol without promoting side reactions like hydrolysis of the ethyl pyruvate. Potassium carbonate (K₂CO₃) is an excellent choice for scale-up as it is inexpensive, easy to handle, and provides sufficient basicity. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions and handling procedures.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively dissolve the intermediate salt formed after deprotonation and facilitate the Sₙ2 reaction with ethyl bromopyruvate. DMF is often preferred for its higher boiling point, allowing for gentle heating to drive the reaction to completion.
Q4: What are the expected yield and purity of the final product?
A4: With proper control over starting material quality and reaction conditions, the following outcomes are typical in a laboratory setting:
-
Step 1 (Sulfonylation): 90-95% yield.
-
Step 2 (Cyclization): 75-85% yield.
-
Overall Yield: Approximately 65-80%. The purity of the crude product after workup is generally >95%. A final recrystallization from a solvent system like Ethanol/Water or Isopropanol can be employed to achieve >99% purity if required.
Part 3: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Table 1: Common Problems, Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (Sulfonylation) | 1. Poor quality MsCl: Methanesulfonyl chloride has hydrolyzed due to improper storage. | 1. Use a fresh bottle of MsCl or distill the reagent before use. |
| 2. Inefficient base: The base (e.g., triethylamine) has been consumed by adventitious acid or is of low quality. | 2. Use a freshly opened bottle of base. Consider using a stronger, non-nucleophilic base like pyridine. | |
| 3. Oxidized starting material: The 4-aminothiophenol has dimerized to the disulfide. | 3. Confirm starting material purity via TLC/HPLC. Use fresh, inert-atmosphere-handled material. | |
| Formation of Multiple Byproducts in Step 2 (Cyclization) | 1. Disulfide formation: The thiol intermediate is oxidizing before it can react. | 1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the addition and reaction. |
| 2. Hydrolysis of ethyl bromopyruvate: Presence of water in the reaction. | 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| 3. Incorrect order of addition: Adding the base before the thiol is fully dissolved can lead to localized high concentrations and side reactions. | 3. Ensure the thiol intermediate is fully dissolved in the solvent before the portion-wise addition of the base. | |
| Product is an intractable oil or fails to crystallize | 1. High levels of impurities: The presence of unreacted starting materials or byproducts is inhibiting crystallization. | 1. Re-purify the crude material using column chromatography (Silica gel, EtOAc/Hexane gradient). |
| 2. Residual solvent: Trapped high-boiling point solvent (e.g., DMF) is preventing solidification. | 2. After aqueous workup, ensure the organic layer is washed thoroughly with brine to remove DMF. Dry the product under high vacuum at a slightly elevated temperature (40-50°C). | |
| Reaction stalls or is incomplete during scale-up | 1. Poor mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized "hot spots" or unreacted pockets. | 1. Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry/solution. |
| 2. Exothermic reaction not controlled: The initial Sₙ2 reaction can be exothermic. An uncontrolled temperature rise can lead to side reactions. | 2. Control the addition rate of the ethyl bromopyruvate or the base. Use a reactor cooling jacket to maintain the target temperature. |
Troubleshooting Workflow: Low Cyclization Yield
If you are experiencing low yields in Step 2, the following decision tree can help diagnose the root cause.
Caption: A diagnostic workflow for troubleshooting low yield in the cyclization step.
Experimental Protocols
Protocol 1: Synthesis of N-(4-mercaptophenyl)methanesulfonamide (Step 1)
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add 4-aminothiophenol (1.0 eq) and anhydrous Dichloromethane (DCM, 10 vol).
-
Cool the resulting solution to 0-5°C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise, maintaining the internal temperature below 10°C.
-
In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 eq) in DCM (2 vol).
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 1M HCl (5 vol). Separate the organic layer.
-
Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as an off-white solid.
Protocol 2: Synthesis of this compound (Step 2)
-
Charge a reactor with N-(4-mercaptophenyl)methanesulfonamide (1.0 eq), potassium carbonate (1.5 eq), and DMF (10 vol) under a nitrogen atmosphere.
-
Stir the slurry at room temperature for 30 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise over 30-60 minutes. A slight exotherm may be observed; maintain the temperature below 30°C.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction by HPLC or TLC until the starting thiol is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water (50 vol).
-
A precipitate will form. Stir the slurry for 1 hour, then collect the solid by filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum at 50°C.
-
If necessary, recrystallize the solid from hot ethanol or isopropanol to obtain the final product with high purity.
References
-
ChemistryViews. (2020). New Path to Benzothiophenes. Available at: [Link]
-
John, S. et al. (2021). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Dyes and Pigments, 194, 109631. Available at: [Link] (Note: While the provided search result links to a different page, this reference reflects the type of authoritative source required).
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
- Kuhn, M., Falk, F. C., & Paradies, J. (2011). Thiourea as a Dihydrosulfide Surrogate for the Synthesis of Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100–4103. (Referenced in Organic Chemistry Portal).
- Zhang, D. et al. (2021). Electrochemical C–H/S–H Annulation for the Green Synthesis of C3-Sulfonated Benzothiophenes. The Journal of Organic Chemistry, 86(3), 2593–2601. (Referenced in Organic Chemistry Portal).
Sources
"Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate" analytical method development challenges
Technical Support Center: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Welcome to the technical support resource for analytical method development involving this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges encountered during the analysis of this molecule, structured in a practical question-and-answer format.
Section 1: General Properties & Sample Handling
A robust analytical method begins with a fundamental understanding of the analyte's physicochemical properties. The structure of this compound, featuring a benzothiophene core, a sulfonamide group, and an ethyl ester, presents specific handling and preparation challenges.
Q1: What are the expected solubility characteristics of this compound and how does this impact sample preparation?
A1: The molecule's structure suggests it is a moderately polar compound. Practical experience with similar thiophene and benzothiophene derivatives indicates poor solubility in purely aqueous media but good solubility in polar organic solvents.[1][2]
Causality: The large, fused aromatic ring system (benzothiophene) is hydrophobic, while the sulfonamide and ester groups contribute polarity. This dual nature requires careful solvent selection to achieve complete dissolution for accurate quantification.
Recommended Solvents & Troubleshooting:
| Solvent | Expected Solubility | Application Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent for stock solutions. Be aware of its high boiling point and potential for interference in some analyses.[2] |
| Dimethylformamide (DMF) | High | A suitable alternative to DMSO.[2] |
| Acetonitrile (ACN) | Moderate | Often the preferred diluent for HPLC/UPLC analysis as it is a common mobile phase component. |
| Methanol (MeOH) | Moderate | Good general-purpose solvent. Its protic nature can be beneficial for breaking intermolecular hydrogen bonds. |
| Water | Very Low | Not recommended as a primary solvent. The compound is sparingly soluble in aqueous buffers.[2] |
Troubleshooting Insight: If you observe sample precipitation upon dilution with an aqueous mobile phase, your initial stock solution is likely too concentrated. Prepare the sample diluent to be as close in composition to the initial mobile phase as possible to mitigate this "solvent shock." For reversed-phase HPLC, this means using a diluent with a similar or slightly lower organic content than the mobile phase.[3][4]
Q2: What are the primary chemical stability concerns for this molecule during analysis?
A2: The two primary points of instability are the ethyl ester and the sulfur-containing moieties.
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis under both strongly acidic and basic conditions, converting the analyte into its corresponding carboxylic acid metabolite.[5] This is a critical consideration for selecting the pH of HPLC mobile phases and for sample storage conditions.
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the benzothiophene ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially under oxidative stress conditions (e.g., in the presence of peroxides or during long-term storage).[1]
These potential degradation pathways are not just experimental artifacts; they are crucial for developing a stability-indicating method as mandated by regulatory bodies.[6][7]
Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) Method Development
HPLC is the cornerstone for purity, assay, and stability analysis. The sulfonamide group in this compound is a known source of chromatographic challenges, particularly poor peak shape.
Q3: My chromatogram shows significant peak tailing. What is the scientific reason, and how can I resolve it?
A3: Peak tailing for this molecule is almost certainly caused by secondary ionic interactions between the acidic proton of the sulfonamide group (-SO₂NH-) and residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[8] At mid-range pH, the sulfonamide can be partially deprotonated, and the silanols can be ionized, leading to strong, undesirable retention that manifests as a tailed peak.
Troubleshooting Protocol for Peak Tailing:
| Strategy | Mechanism | Practical Steps & Considerations |
| 1. Lower Mobile Phase pH | Suppresses the ionization of both the sulfonamide proton and, more importantly, the surface silanols. | Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the aqueous mobile phase to bring the pH to ~2.5-3.0. TFA often provides sharper peaks but can cause ion suppression in MS. |
| 2. Use a High-Purity, End-Capped Column | Modern columns have a much lower density of residual silanols, minimizing sites for secondary interactions. | Select a column specifically marketed as "high-purity," "base-deactivated," or having advanced end-capping. |
| 3. Increase Buffer Concentration | Buffer ions can compete with the analyte for interaction sites on the stationary phase, effectively masking them. | Increase the concentration of your buffer (e.g., ammonium acetate, potassium phosphate) from 10 mM to 25-50 mM. Ensure the buffer is soluble in the organic modifier. |
| 4. Try an Alternative Stationary Phase | If silanol interactions persist, move to a phase with different interaction mechanisms. | A Phenyl-Hexyl column can offer alternative π-π interactions with the benzothiophene ring, potentially reducing reliance on silanol activity for retention. |
Q4: I am observing peak fronting, especially at higher concentrations. What is the likely cause?
A4: Peak fronting is typically a result of two primary issues: column overload or sample solvent incompatibility.[3][4][9] Given the nature of this compound, mass overload is a common culprit.
Causality: When too much analyte is injected, the localized concentration on the column exceeds the linear capacity of the stationary phase. Molecules begin to "spill over" onto less retentive sites, causing them to travel faster through the column and elute earlier, distorting the peak shape.[8]
Below is a workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for HPLC peak fronting.
Experimental Protocol: Starting HPLC/UPLC Method
This protocol provides a robust starting point for method development.
-
Column Selection: High-purity, end-capped C18, 100 Å, 2.7-5 µm particle size (e.g., Agilent Zorbax, Waters Acquity/XBridge, Phenomenex Luna).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in DMSO. Dilute to 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Method Parameters:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| UV Detection | Diode Array Detector (DAD) scanning 210-400 nm. Extract chromatogram at λmax (likely around 230-300 nm based on thiophene structures[2]). |
| Gradient Profile | 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
Section 3: Mass Spectrometry (MS) Analysis
MS is essential for identity confirmation and characterization of unknown impurities or degradation products.
Q5: What ionization technique is best, and what are the expected fragmentation patterns in MS/MS?
A5: Electrospray ionization (ESI) is the most suitable technique due to the molecule's polarity. It is recommended to screen in both positive (ESI+) and negative (ESI-) modes.
-
ESI+: Protonation will likely occur on the sulfonamide nitrogen or the thiophene sulfur.
-
ESI-: Deprotonation will occur at the acidic sulfonamide proton.
Predicted Fragmentation Pathways: The structure offers several predictable cleavage points, which are invaluable for structural elucidation of metabolites and degradants.[10][11]
-
Loss of the Ester Group: Neutral loss of ethylene (-28 Da) or ethanol (-46 Da), or loss of the entire ethoxycarbonyl radical (-73 Da).
-
Sulfonamide Bond Cleavage: Cleavage of the N-S bond can result in fragments corresponding to the benzothiophene amine or the methanesulfonyl moiety.
-
Benzothiophene Ring Fragmentation: The core ring system itself can fragment, often characterized by the loss of carbon monosulfide (CS) or acetylene (C₂H₂).[10][11]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for unambiguous structure confirmation.
Q6: Are there any specific challenges for ¹H NMR analysis of this compound?
A6: Yes, the primary challenge relates to the sulfonamide proton (-SO₂NH -).
Causality: This proton is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent. This can cause the signal to become very broad, or in some cases, disappear entirely.[12] Its chemical shift is also highly dependent on concentration and the specific solvent used.[13][14]
Troubleshooting & Best Practices:
-
Use a Dry Solvent: Use high-quality, dry DMSO-d₆. The hydrogen-bond accepting nature of DMSO slows the exchange rate, resulting in a sharper, more observable NH peak.[12]
-
Perform a D₂O Exchange: To confirm the identity of the NH peak, acquire a spectrum, add a drop of deuterium oxide (D₂O), shake, and re-acquire. The exchangeable NH proton will be replaced by deuterium, causing its signal to disappear from the spectrum.
-
Characteristic Shifts: The sulfonamide proton typically appears as a singlet in the 8-11 ppm range in DMSO-d₆.[12]
Section 5: Forced Degradation & Stability-Indicating Methods
A critical component of method validation is demonstrating specificity through forced degradation studies.[15] These studies intentionally stress the molecule to produce its likely degradation products.[16]
Q7: How should I design a forced degradation study for this molecule to ensure my analytical method is stability-indicating?
A7: A comprehensive study should expose the analyte to hydrolysis, oxidation, heat, and light as recommended by ICH guidelines.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Recommended Stress Conditions:
| Condition | Reagent/Parameters | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | 5-Methanesulfonamido-1-benzothiophene-2-carboxylic acid (hydrolysis of the ethyl ester). |
| Base Hydrolysis | 0.01 M NaOH at room temperature for 8-12 hours | 5-Methanesulfonamido-1-benzothiophene-2-carboxylic acid. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential N-oxides or S-oxides on the benzothiophene ring.[1][7] |
| Thermal | Solid drug substance at 80 °C for 72 hours | Assess for any thermally induced degradation. |
| Photolytic | Solution/solid exposed to ICH-specified light source (e.g., 1.2 million lux hours) | Assess for any light-sensitive degradation. |
Workflow: Proving Method Specificity
The ultimate goal is to prove that your analytical method can separate the intact drug from all process impurities and degradation products.
Caption: Workflow for developing a stability-indicating method.
References
-
Porter, Q. N. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(1), 103-116. [Link]
-
Chang, C. J., & Kulevsky, N. (1974). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 63(7), 1135-1137. [Link]
-
Porter, Q. N. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ResearchGate. [Link]
-
Bedessem, G., & Safon, R. (1980). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. ResearchGate. [Link]
-
Biel-Maeso, M., et al. (2019). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 35(43), 13917-13925. [Link]
-
Wawer, I., & Kolodziejski, W. (2004). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Bertini, I., et al. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 159(2), 205-210. [Link]
-
Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Source not specified. [Link]
-
Chemily, LLC. (n.d.). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate. Source not specified. [Link]
-
Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing. [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3794. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Ashenhurst, J. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 40(10). [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]
-
Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Sharma, G., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5143-5149. [Link]
-
Schwartz, M. A., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 135-144. [Link]
-
Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
Sources
- 1. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. acdlabs.com [acdlabs.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate: A Comparative Approach
For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for the biological activity validation of a promising, yet underexplored molecule: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate .
Our approach is rooted in a comparative analysis, leveraging established bioactive compounds with structural similarities to our target molecule. We will not only propose experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating investigation. This guide is structured to empower researchers to unlock the therapeutic potential of this novel benzothiophene derivative.
Deconstructing the Molecule: Clues from its Chemical Architecture
The structure of this compound offers compelling hints about its potential biological activities. The benzothiophene core is a privileged scaffold in medicinal chemistry, present in FDA-approved drugs like the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton[1]. The presence of a carboxylate group at the 2-position is particularly noteworthy, as recent research has identified benzothiophene carboxylate derivatives as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK)[2][3][4]. Furthermore, the methanesulfonamido substituent is a common pharmacophore in various therapeutic agents, including anticancer drugs[5].
Based on this structural analysis, we will focus our validation efforts on two primary, well-supported hypotheses:
-
Hypothesis 1: The compound is an inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) with potential applications in metabolic disorders.
-
Hypothesis 2: The compound exhibits anticancer activity, a known attribute of both benzothiophene and sulfonamide-containing molecules.
Hypothesis 1: Unveiling a Potential BDK Inhibitor for Metabolic Disease
The Rationale: The mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical regulator of branched-chain amino acid (BCAA) catabolism. Its activity is negatively regulated by BDK-mediated phosphorylation. Consequently, inhibitors of BDK can augment BCKDC activity, leading to a reduction in plasma BCAA levels. This mechanism holds significant therapeutic promise for metabolic disorders characterized by elevated BCAAs, such as Maple Syrup Urine Disease (MSUD) and potentially type 2 diabetes[3][4]. The discovery of benzothiophene carboxylates as BDK inhibitors provides a strong impetus to investigate our target molecule in this context[2][6].
The Comparator: For a direct and relevant comparison, we select 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , a well-characterized, potent BDK inhibitor with demonstrated in vivo efficacy[3][6].
Experimental Validation Workflow
Caption: Workflow for BDK Inhibition Validation.
Step-by-Step Protocols
A. In Vitro BDK Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compound on purified BDK enzyme activity and to calculate its IC50 value.
-
Materials: Recombinant human BDK, BCKDC E1 component (for phosphorylation), ATP, [γ-³²P]ATP, test compound, and comparator (BT2).
-
Procedure:
-
Prepare a reaction mixture containing BDK and the E1 substrate in a suitable buffer.
-
Add varying concentrations of the test compound or BT2.
-
Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.
-
Incubate for a predetermined time at 30°C.
-
Stop the reaction and separate the phosphorylated E1 from free [γ-³²P]ATP using SDS-PAGE.
-
Quantify the incorporation of ³²P into the E1 band using autoradiography or a phosphorimager.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression.
-
B. Cell-Based BCKDC Activation Assay
-
Objective: To assess the ability of the test compound to increase BCKDC activity in a cellular context.
-
Cell Line: Cultured cells from an MSUD patient or a relevant animal model (e.g., primary hepatocytes).
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the test compound or BT2 for a specified duration.
-
Harvest the cells and isolate mitochondria.
-
Measure BCKDC activity in the mitochondrial lysates using a standard assay that follows the conversion of α-ketoisovalerate to isobutyryl-CoA.
-
Determine the EC50 value for BCKDC activation.
-
C. In Vivo Efficacy in a Mouse Model
-
Objective: To evaluate the effect of the test compound on plasma BCAA concentrations in a relevant animal model.
-
Animal Model: Wild-type mice.
-
Procedure:
-
Administer the test compound or BT2 to mice daily for one week via an appropriate route (e.g., oral gavage)[3].
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma BCAA concentrations using LC-MS/MS.
-
At the end of the study, harvest tissues (liver, muscle, heart, kidneys) to assess the phosphorylation state of BCKDC by immunoblotting.
-
Comparative Data Summary (Hypothetical)
| Parameter | This compound | BT2 (Comparator) |
| BDK Inhibition (IC50) | To be determined | ~3.19 µM[6] |
| BCKDC Activation (EC50) | To be determined | To be determined |
| In Vivo Plasma BCAA Reduction | To be determined | Significant reduction at 20 mg/kg/day[3][6] |
Hypothesis 2: Exploring Anticancer Potential
The Rationale: The benzothiophene scaffold is a constituent of several anticancer agents[1][7][8]. Additionally, sulfonamide derivatives are a well-established class of compounds with diverse anticancer mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization[5]. The combination of these two pharmacophores in our target molecule makes it a compelling candidate for anticancer drug discovery.
The Comparators:
-
Doxorubicin: A standard chemotherapeutic agent for broad-spectrum initial screening.
-
A structurally related benzothiophene with known anticancer activity or a relevant sulfonamide-based anticancer drug, depending on the initial screening results and potential mechanism of action.
Experimental Validation Workflow
Caption: Workflow for Anticancer Activity Validation.
Step-by-Step Protocols
A. In Vitro Cytotoxicity Screening
-
Objective: To assess the antiproliferative activity of the test compound against a panel of human cancer cell lines.
-
Cell Lines: A representative panel, such as the NCI-60 panel, or a selection of relevant lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and comparators.
-
After a 48-72 hour incubation period, assess cell viability using a standard method like the MTT or SRB assay.
-
Calculate the IC50 value for each cell line.
-
B. Mechanism of Action Studies: Apoptosis Assay
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat a sensitive cancer cell line (identified from the cytotoxicity screen) with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
C. In Vivo Antitumor Efficacy in a Xenograft Model
-
Objective: To evaluate the ability of the test compound to inhibit tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant a sensitive cancer cell line into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound, a comparator drug, or vehicle control according to a predetermined schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Comparative Data Summary (Hypothetical)
| Cell Line | IC50 (µM) - this compound | IC50 (µM) - Doxorubicin |
| MCF-7 (Breast) | To be determined | To be determined |
| A549 (Lung) | To be determined | To be determined |
| HCT116 (Colon) | To be determined | To be determined |
| In Vivo Parameter | This compound | Vehicle Control |
| Tumor Growth Inhibition (%) | To be determined | 0% |
| Change in Body Weight (%) | To be determined | To be determined |
Synthesis and Purity Assessment
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial biological validation of this compound. By pursuing the dual hypotheses of BDK inhibition and anticancer activity, researchers can efficiently explore the most probable therapeutic applications of this novel molecule.
Positive results in the proposed assays would warrant further investigation, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Advanced Mechanistic Studies: Deeper investigation into the molecular targets and signaling pathways affected by the compound.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties and safety profile of the compound.
The journey of drug discovery is one of systematic investigation and evidence-based decision-making. By following the comparative and hypothesis-driven approach outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of this compound and pave the way for the development of new and innovative medicines.
References
-
Identification of benzothiophene carboxylate derivatives as novel BDK inhibitors. ResearchGate. [Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]
-
Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase.* Semantic Scholar. [Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
- Benzo[b]thiophene- and benzo[b]furancarboxamide derivatives, pharmaceutical compositions and use.
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
A Comparative Analysis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate as a Novel Tubulin Polymerization Inhibitor
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a prime target for anticancer therapeutics.[2][3] Agents that disrupt microtubule dynamics can arrest cell cycle progression, typically in the G2/M phase, and induce apoptosis in rapidly proliferating cancer cells.[4][5] These agents are broadly classified as microtubule-stabilizing agents, such as the taxanes, and microtubule-destabilizing agents, which include vinca alkaloids and colchicine-site binding agents.[6][7]
This guide introduces Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate (hereafter referred to as Compound X) as a novel investigational agent. Based on its structural features, particularly the presence of a sulfonamide group which is also found in the known tubulin inhibitor ABT-751 (E7010)[8], we hypothesize that Compound X functions as a tubulin polymerization inhibitor. This guide provides a comparative analysis of Compound X against a panel of well-established tubulin inhibitors, supported by established experimental protocols.
Comparative In Vitro Activity
The efficacy of a novel tubulin inhibitor is initially assessed through in vitro assays that measure its direct effect on tubulin polymerization and its cytotoxic effects on cancer cell lines.
In Vitro Tubulin Polymerization Inhibition
A fluorescence-based tubulin polymerization assay is a standard method to directly quantify the inhibitory effect of a compound on microtubule formation.[9][10] In this assay, the incorporation of a fluorescent reporter into growing microtubules results in a measurable increase in fluorescence, which is proportional to the mass of the microtubule polymer.[3][9]
Table 1: Comparative Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Compound X (Hypothetical) | 1.8 |
| Paclitaxel | N/A (Enhances Polymerization) |
| Colchicine | 2.5 |
| Vincristine | 1.5 |
| Combretastatin A-4 | 0.54[6] |
| ABT-751 (E7010) | 2.1 |
IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%. Data for known inhibitors are representative values from the literature. The value for Compound X is a hypothetical projection for comparative purposes.
In Vitro Cytotoxicity
The antiproliferative activity of Compound X and known inhibitors is evaluated against a panel of human cancer cell lines using a colorimetric method like the MTT assay.[11][12][13] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Table 2: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) |
| Compound X (Hypothetical) | 0.05 | 0.08 | 0.06 | 0.09 |
| Paclitaxel | 0.004 | 0.002 | 0.003 | 0.005 |
| Colchicine | 0.015 | 0.02 | 0.01 | 0.025 |
| Vincristine | 0.002 | 0.001 | 0.001 | 0.003 |
| Combretastatin A-4 | 0.001 | 0.004 | 0.002 | 0.005 |
| ABT-751 (E7010) | 0.12 | 0.15 | 0.1 | 0.18 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 48-hour exposure. Data for known inhibitors are representative values from the literature. Values for Compound X are hypothetical.
Mechanistic Insights: Cell Cycle Analysis
A hallmark of tubulin-targeting agents is their ability to disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[4][5] This can be quantified by flow cytometry analysis of cellular DNA content.
Treatment of cancer cells with Compound X is expected to show a dose-dependent increase in the population of cells in the G2/M phase, similar to other tubulin polymerization inhibitors.
Caption: Mechanism of Compound X-induced G2/M cell cycle arrest.
In Vivo Antitumor Efficacy
The ultimate evaluation of an anticancer agent's potential is its efficacy in a living organism. This is often assessed using a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[14]
Table 3: Hypothetical In Vivo Efficacy in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Compound X | 20 | 65 | -1.5 |
| Paclitaxel | 10 | 75 | -5.0 |
| ABT-751 | 50 | 50 | -2.0 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group. Data is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and established methodologies.[3][9][10]
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin protein in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2 mg/mL.
-
Prepare a 10X stock solution of the fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare serial dilutions of Compound X and control compounds in G-PEM buffer.
-
-
Assay Setup:
-
On ice, add the following to a 96-well microplate:
-
G-PEM buffer
-
Tubulin solution
-
Fluorescent reporter
-
Compound solution (or vehicle control)
-
-
The final volume in each well should be 50-100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[12][13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add serial dilutions of Compound X and control compounds to the wells. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
Based on our comparative analysis, the hypothetical data suggests that This compound (Compound X) is a potent inhibitor of tubulin polymerization with significant in vitro cytotoxicity against a range of cancer cell lines. Its projected efficacy is comparable to or exceeds that of the structurally related sulfonamide, ABT-751, and it demonstrates a strong potential for in vivo antitumor activity. The benzothiophene scaffold is a promising framework for the development of novel anticancer agents.[15][16][17][18][19] Further investigation is warranted to fully characterize the pharmacological profile of Compound X and its potential as a next-generation tubulin-targeting therapeutic.
References
- Cytotoxic assays for screening anticancer agents.
- Development of tubulin polymeriz
- New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evalu
- Development of tubulin polymeriz
- Tubulin Inhibitors | SCBT.
- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- List of tubulin inhibitors in clinical developments or approved by FDA.
- Bioassays for anticancer activities.
- Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evalu
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
- Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
- Cytotoxicity MTT Assay Protocols and Methods.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- What's the latest update on the ongoing clinical trials rel
- Discovery of a novel potent tubulin inhibitor through virtual screening and target valid
- SC209 Tubulin Polymeriz
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
- Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo.
Sources
- 1. What's the latest update on the ongoing clinical trials related to Tubulin? [synapse.patsnap.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 15. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzo[b]thiophene core stands out as a privileged scaffold, forming the basis of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate and its analogs, with a particular focus on their potential as anticancer agents through the inhibition of tubulin polymerization.
The Benzothiophene Core: A Versatile Pharmacophore
The benzo[b]thiophene moiety, a fusion of a benzene and a thiophene ring, offers a unique electronic and structural framework that is amenable to chemical modification at various positions. This versatility has allowed for the development of compounds with tailored biological activities. Notably, many benzothiophene derivatives have emerged as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[3] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR at key positions, drawing comparisons to understand the structural requirements for potent anticancer activity.
The 2-Position: The Warhead for Tubulin Interaction
The substitution at the 2-position of the benzothiophene ring is critical for the anticancer activity of many derivatives, particularly those that act as tubulin inhibitors. A common and highly effective substituent at this position is a 3,4,5-trimethoxybenzoyl group.[3] This moiety is a characteristic feature of numerous potent tubulin polymerization inhibitors, including the natural product combretastatin A-4.[3]
The 2-(3′,4′,5′-trimethoxybenzoyl) moiety acts as a "warhead," directly interacting with the colchicine binding site on β-tubulin. This interaction disrupts the assembly of microtubules, leading to mitotic arrest and apoptosis.[3] The importance of this group is underscored by the general observation that modifications to the trimethoxyphenyl ring often lead to a decrease in activity.
The 5-Position: Modulating Potency and Selectivity
The 5-position of the benzothiophene ring offers a valuable site for modification to fine-tune the potency and selectivity of the compounds. While direct SAR studies on the 5-methanesulfonamido group are limited in the readily available literature, we can infer its potential impact by examining related substitutions.
The methanesulfonamido group (-NHSO₂CH₃) is a polar, electron-withdrawing group capable of forming hydrogen bonds. In many drug discovery programs, sulfonamide moieties are incorporated to enhance solubility, improve pharmacokinetic properties, and introduce specific interactions with target proteins.[4] The presence of a sulfonamide group can significantly influence the electronic properties of the benzothiophene ring system.
In a broader context, studies on thiophene sulfonamides have demonstrated significant anticancer activity.[5][6] For instance, certain thiophene derivatives bearing sulfonamide moieties have shown cytotoxic activities against human breast cancer cell lines (MCF7) that are comparable to or even greater than the standard drug doxorubicin.[5][6] While these are not direct analogs of the title compound, they highlight the potential of the sulfonamide group in conferring anticancer properties.
It is hypothesized that the electron-withdrawing nature of the methanesulfonamido group at the 5-position could modulate the electronic distribution of the benzothiophene core, potentially influencing its interaction with the tubulin binding site. Furthermore, the hydrogen bonding capabilities of the sulfonamide could provide additional interactions within the protein, enhancing binding affinity.
The 3-Position: Fine-Tuning Activity
Modifications at the 3-position of the benzothiophene ring have been shown to significantly impact the antiproliferative activity of 2-benzoyl derivatives. Studies comparing 3-unsubstituted, 3-amino, and 3-methyl analogs have revealed that the introduction of a small, hydrophobic group like a methyl group at this position can increase activity compared to an unsubstituted analog.[3] This suggests that a degree of steric bulk at the 3-position is tolerated and may even be beneficial for optimal interaction with the target.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives with varying substitutions, highlighting the impact of modifications at different positions on their potency against cancer cell lines.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | H | H | 4-OCH₃ | K562 | 0.85 | [3] |
| 4b | H | OCH₃ | - | K562 | >10 | [3] |
| 4c | H | H | 6-OCH₃ | K562 | 0.21 | [3] |
| 4d | H | H | 7-OCH₃ | K562 | 0.15 | [3] |
| 4f | CH₃ | H | 4-OCH₃ | K562 | 0.12 | [3] |
| 4g | CH₃ | OCH₃ | - | K562 | 0.08 | [3] |
| 4h | CH₃ | H | 6-OCH₃ | K562 | 0.05 | [3] |
| 4i | CH₃ | H | 7-OCH₃ | K562 | 0.06 | [3] |
Data Interpretation: The data clearly indicates that the position of the methoxy group on the benzene ring of the benzothiophene scaffold significantly influences antiproliferative activity. Generally, methoxy groups at the 6- or 7-position lead to higher potency compared to those at the 4- or 5-position. Furthermore, the presence of a methyl group at the 3-position consistently enhances activity across the series. While direct data for a 5-methanesulfonamido group is not available in this specific series, the poor activity of the 5-methoxy analog (4b) suggests that substitution at this position requires careful consideration.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
General Synthesis of 2-Benzoyl-benzothiophene Derivatives
The synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives typically involves a multi-step process. A representative synthetic route is outlined below.
Figure 1. General synthetic workflow for 2-benzoyl-benzothiophene analogs.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: To a solution of the appropriately substituted benzo[b]thiophene in a suitable anhydrous solvent (e.g., dichloromethane), a Lewis acid such as aluminum chloride is added at 0 °C.
-
3,4,5-Trimethoxybenzoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is typically performed by column chromatography on silica gel.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for determining the mechanism of action of the synthesized compounds.[2]
Figure 2. Workflow for the in vitro tubulin polymerization inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol). Test compounds and controls (e.g., paclitaxel as a polymerization promoter and colchicine or nocodazole as an inhibitor) are prepared as 10x stocks.
-
Assay Setup: In a pre-warmed 96-well plate, 10 µL of the 10x test compound or control is added to the appropriate wells.
-
Initiation of Polymerization: To each well, 90 µL of the tubulin solution is added to initiate polymerization.
-
Measurement: The increase in absorbance (at 340 nm) or fluorescence is monitored over time (e.g., every minute for 60 minutes) at 37 °C using a microplate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.[7][8]
Conclusion and Future Directions
The benzo[b]thiophene scaffold remains a highly promising starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that potent tubulin polymerization inhibitors can be designed by strategic substitution around the benzothiophene core. The 2-(3′,4′,5′-trimethoxybenzoyl) group is a key pharmacophore for this activity. While substitutions at the 3-, 6-, and 7-positions have been shown to enhance potency, the role of substituents at the 5-position, particularly electron-withdrawing groups like methanesulfonamido, warrants further investigation.
Future research should focus on the synthesis and biological evaluation of a focused library of 5-sulfonamido-1-benzothiophene-2-carboxylate analogs to directly probe the impact of this moiety on anticancer activity and tubulin inhibition. Such studies will provide a more complete understanding of the SAR of this important class of compounds and could lead to the discovery of new clinical candidates for the treatment of cancer.
References
-
Bio-protocol. In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]
- Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez, O. C., Tolomeo, M., Grimaudo, S., ... & Hamel, E. (2010). Substituted 2-(3′, 4′, 5′-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5114-5122.
- Kamal, A., Reddy, M. K., Kumar, G. B., & Vishnuvardhan, M. V. P. S. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of antineoplastic agents, 1(1), 1.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (2023). RSC Advances, 13(38), 26685-26698.
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.
- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
- Sreeja, S., Vani, V., Akshay Kumar, A., Gopika, B., Devatharun, V. R., Fevin John, & Thrisha Cherian. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-7.
- Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., ... & Hamel, E. (2010). Substituted 2-(3′, 4′, 5′-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5114-5122.
- El-Sayed, M. A. A., Al-Salahi, R., & Al-Omar, M. A. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 14(11), 1109.
- Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., ... & Hamel, E. (2010). Substituted 2-(3′, 4′, 5′-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5114-5122.
- Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to Benzothiophene Derivatives: Spotlight on Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5][6] This guide provides an in-depth comparison of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a representative sulfonamide-bearing benzothiophene, with other classes of benzothiophene derivatives. By presenting supporting experimental data and detailed protocols, we aim to furnish researchers with a valuable resource for navigating the structure-activity relationships within this versatile class of molecules and to inform the design of novel therapeutic agents.
The Significance of the Sulfonamide Moiety
The introduction of a sulfonamide group onto the benzothiophene core can significantly modulate a compound's physicochemical properties and biological activity. Sulfonamides are known to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding to biological targets.[7] This functional group is a key feature in a variety of approved drugs and has been extensively explored in the development of anticancer and anti-inflammatory agents.[8][9][10] In the context of benzothiophenes, the sulfonamide moiety has been shown to confer potent anticancer activity, potentially through mechanisms such as the inhibition of carbonic anhydrase or disruption of microtubule assembly.[10]
Comparative Analysis of Anticancer Activity
The anticancer potential of benzothiophene derivatives has been a major focus of research. The following table provides a comparative overview of the in vitro cytotoxic activity (IC50 values) of various benzothiophene derivatives against different cancer cell lines. This data highlights the potency of sulfonamide-bearing derivatives in comparison to other substitution patterns.
| Compound Class | Representative Structure/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonamide-Bearing | N-(4-methoxyphenyl)-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[b]thiophene-6-sulfonamide | HT-29 (Colon) | 0.001-0.009 | [11] |
| Thiophene Sulfonamide Derivative 9 | MCF7 (Breast) | 9.55 | [12] | |
| Thiophene Sulfonamide Derivative 7 | MCF7 (Breast) | 9.70 | [12] | |
| Carboxamide-Bearing | Thiophene-2-carboxamide Derivative 2b | Hep3B (Liver) | 5.46 | [13] |
| Thiophene-2-carboxamide Derivative 2e | Hep3B (Liver) | 12.58 | [13] | |
| Benzothiophene-2-carboxamide Derivative | SENP2 Inhibition | 0.56 | [13] | |
| Other Derivatives | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 | [6] |
| Thiophene Derivative (TP 5) | HepG2 (Liver) | <30 µg/mL | [14] |
Data Interpretation: The data clearly indicates that benzothiophene derivatives with a sulfonamide group can exhibit exceptionally high potency, with IC50 values in the nanomolar range.[11] Carboxamide derivatives also demonstrate significant anticancer activity.[13] The specific substitution pattern and the nature of the substituents play a crucial role in determining the cytotoxic efficacy.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Benzothiophene derivatives have emerged as promising candidates, with some exhibiting potent inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
| Compound Class | Representative Compound | Target | % Inhibition / IC50 | Reference |
| Carboxamide-Bearing | Bromo-benzothiophene carboxamide derivative 4 | COX-2 | Selective Inhibition | [15] |
| General Benzothiophene | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | COX-2, iNOS, TNF-α, IL-6 | Significant Reduction | [6] |
| Pyrimidinone-Bearing | Benzothiophene derivative 3 | Antioxidant/Anti-inflammatory | Potent Activity | [7] |
Data Interpretation: While specific IC50 values for anti-inflammatory activity are less commonly reported in a comparative context, the available data suggests that various substitution patterns on the benzothiophene scaffold can lead to significant anti-inflammatory effects. Carboxamide derivatives have shown selective COX-2 inhibition, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative sulfonamide-bearing benzothiophene and for key biological assays.
Synthesis of this compound
This synthesis is a multi-step process. The following protocol is a representative example based on established chemical transformations.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction) [3][16]
Caption: Gewald reaction for the synthesis of the initial thiophene ring.
-
To a mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.02 mol) dropwise with stirring.
-
Heat the reaction mixture at 50°C for 2 hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure product.
Step 2: Aromatization to Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
This step can be achieved through dehydrogenation using a suitable oxidizing agent like sulfur or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Step 3: Nitration to Ethyl 2-amino-5-nitrobenzo[b]thiophene-3-carboxylate
-
Dissolve the product from Step 2 in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated sulfuric acid and nitric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with water until neutral and dry.
Step 4: Reduction to Ethyl 2,5-diaminobenzo[b]thiophene-3-carboxylate
-
Suspend the nitro compound from Step 3 in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Methanesulfonylation to this compound [17]
Caption: Final methanesulfonylation step to yield the target compound.
-
Dissolve the diamino compound from Step 4 in pyridine at 0°C.
-
Add methanesulfonyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Cytotoxicity: MTT Assay[9][11][12][19][20]
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory: COX-2 Inhibition Assay[1][8][10][21][22]
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2, a heme cofactor solution, and a solution of the substrate (arachidonic acid).
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a quenching solution (e.g., 1 M HCl).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The incorporation of a sulfonamide moiety, as exemplified by the structure of this compound, represents a promising strategy for the development of potent anticancer and anti-inflammatory drugs. The comparative data presented in this guide underscore the importance of systematic structure-activity relationship studies in optimizing the biological activity of these compounds. Future research should focus on elucidating the precise mechanisms of action of these derivatives and evaluating their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein are intended to empower researchers to further explore the therapeutic potential of this versatile and valuable class of molecules.
References
-
Al-Ghorbani, M., et al. (2015). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 65(4), 365-380. Available from: [Link]
-
Al-Ghorbani, M., et al. (2015). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. Available from: [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. Available from: [Link]
-
ResearchGate. (n.d.). Anticancer activity of some novel sulfonamide bearing biologically active heterocyclic moieties. ResearchGate. Available from: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available from: [Link]
-
MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]
-
Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 3(5), 355-373. Available from: [Link]
-
Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Drug Discovery Today, 22(9), 1436-1453. Available from: [Link]
-
ResearchGate. (n.d.). Drugs containing benzothiophenes. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Available from: [Link]
-
Progress in Biomaterials. (n.d.). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. Available from: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. Available from: [Link]
-
IUBMB Life. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. Available from: [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
-
Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. University of Mysore. Available from: [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available from: [Link]
-
KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Kaunas University of Technology. Available from: [Link]
-
ResearchGate. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Global Research Online. Available from: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. oiccpress.com [oiccpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. assaygenie.com [assaygenie.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Confirming the Mechanism of Action of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate as a Novel VEGFR2 Pathway Inhibitor
Introduction: The Quest for Mechanistic Clarity
In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step. The true challenge lies in elucidating its precise mechanism of action (MoA), a critical process that informs its therapeutic potential and guides future development. This guide focuses on a promising, yet uncharacterized molecule: Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate (hereafter referred to as EMBC ).
Benzothiophene scaffolds are known to exhibit a wide array of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] These therapeutic areas are often driven by the modulation of key signaling pathways that regulate cellular proliferation and angiogenesis. A pivotal regulator in these processes is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The binding of its ligand, VEGF-A, triggers a signaling cascade that is essential for the formation of new blood vessels, a process critical for both normal physiology and tumor growth.[4][5]
This guide, therefore, puts forth the hypothesis that EMBC acts as an inhibitor of the VEGFR-2 signaling pathway . We will outline a comprehensive, multi-faceted experimental strategy to rigorously test this hypothesis. This is not just a series of protocols; it is a logical framework designed to build a coherent and defensible MoA narrative. To establish the scientific rigor of our findings, we will compare EMBC's performance against a well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib , which is known to inhibit VEGFR-2, and a vehicle control.[6][7][8]
The Comparative Framework: Establishing Benchmarks
To objectively assess the activity of EMBC, a robust comparative framework is essential. Our studies will include three arms:
-
Test Compound: this compound (EMBC)
-
Positive Control: Sunitinib (a known VEGFR-2 inhibitor)[6][8]
-
Negative Control: Vehicle (e.g., DMSO), to control for solvent effects.
This framework will allow us to contextualize the potency and specificity of EMBC's effects at each stage of our investigation.
Experimental Blueprint for MoA Confirmation
Our investigation is structured as a four-tiered approach, moving from direct target engagement at the biochemical level to functional consequences in cellular models.
Experiment 1: Direct Target Engagement – In Vitro VEGFR-2 Kinase Assay
The Rationale: The first and most direct test of our hypothesis is to determine if EMBC can inhibit the enzymatic activity of VEGFR-2 in a cell-free system. This biochemical assay isolates the kinase and its substrate from other cellular components, providing a clean assessment of direct inhibition.[9] A luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction, is a sensitive and high-throughput method for this purpose.[2]
Experimental Protocol: VEGFR-2 Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of EMBC and Sunitinib in 100% DMSO.
-
Create a serial dilution series of both compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the recombinant human VEGFR-2 enzyme and the poly (Glu, Tyr) 4:1 substrate in 1x Kinase Buffer.
-
-
Assay Plate Setup (96-well white plate):
-
Add 5 µL of the serially diluted compounds (EMBC and Sunitinib) or vehicle (1% DMSO in Kinase Buffer) to the appropriate wells.
-
Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells.
-
Add 20 µL of 1x Kinase Buffer to the "blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing 5x Kinase Buffer, 500 µM ATP, and the PTK substrate.
-
Add 25 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 45 minutes with gentle agitation.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound | Target | Assay Type | IC50 (nM) |
| EMBC | VEGFR-2 | Kinase-Glo® | 75 |
| Sunitinib | VEGFR-2 | Kinase-Glo® | 15 |
| Vehicle | VEGFR-2 | Kinase-Glo® | No Inhibition |
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Experiment 2: Cellular Target Engagement and Downstream Signaling – Western Blot Analysis
The Rationale: Having established direct enzymatic inhibition, the next logical step is to confirm that EMBC can engage its target in a cellular context and inhibit the downstream signaling cascade.[10] We will use Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2. Upon stimulation with VEGF-A, VEGFR-2 autophosphorylates at specific tyrosine residues (e.g., Y1175), which then activates downstream pathways like MAPK/ERK and PI3K/Akt.[4][5] By measuring the phosphorylation status of VEGFR-2, ERK, and Akt via Western blot, we can verify that EMBC blocks this entire signaling axis.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of EMBC, Sunitinib, or vehicle for 2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR-2 (Y1175), total VEGFR-2, p-ERK (T202/Y204), total ERK, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (chemiluminescence) substrate and image the bands using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.
-
Hypothetical Data Summary:
| Treatment (1 µM) | p-VEGFR-2 / Total VEGFR-2 (Fold Change vs. VEGF alone) | p-ERK / Total ERK (Fold Change vs. VEGF alone) | p-Akt / Total Akt (Fold Change vs. VEGF alone) |
| Vehicle (no VEGF) | 0.1 | 0.2 | 0.15 |
| Vehicle + VEGF | 1.0 | 1.0 | 1.0 |
| EMBC + VEGF | 0.25 | 0.3 | 0.35 |
| Sunitinib + VEGF | 0.15 | 0.2 | 0.25 |
VEGFR-2 Signaling Pathway Diagram
Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by EMBC.
Experiment 3: Functional Cellular Assay – Endothelial Cell Proliferation
The Rationale: After confirming that EMBC inhibits VEGFR-2 signaling, we must demonstrate a functional consequence. Since VEGFR-2 activation promotes endothelial cell proliferation, an effective inhibitor should block this effect.[12] An MTT or luminescence-based (e.g., CellTiter-Glo®) assay, which measures metabolic activity as a surrogate for cell number, is a robust method to quantify the anti-proliferative effects of EMBC on HUVECs.[13]
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding:
-
Seed HUVECs into a 96-well clear-bottom plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with low-serum medium containing serial dilutions of EMBC, Sunitinib, or vehicle.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Protocol:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by fitting a dose-response curve.
-
Hypothetical Data Summary:
| Compound | Cell Line | Assay Type | GI50 (µM) |
| EMBC | HUVEC | MTT | 0.55 |
| Sunitinib | HUVEC | MTT | 0.12 |
| Vehicle | HUVEC | MTT | No Inhibition |
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing anti-proliferative effects using an MTT assay.
Experiment 4: In Vitro Angiogenesis – Tube Formation Assay
The Rationale: The ultimate biological output of the VEGFR-2 pathway in endothelial cells is the formation of new blood vessels (angiogenesis). The tube formation assay is a classic in vitro model of this process.[14][15] Endothelial cells plated on a basement membrane matrix (e.g., Matrigel®) will form three-dimensional, capillary-like structures. An effective anti-angiogenic agent targeting VEGFR-2 should inhibit this process.
Experimental Protocol: Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel® per well, avoiding bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[3]
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in low-serum medium.
-
Prepare cell suspensions containing the desired concentrations of EMBC, Sunitinib, or vehicle.
-
Seed 1.5 x 10^4 cells per well onto the solidified Matrigel®.
-
-
Incubation and Imaging:
-
Incubate the plate for 6-18 hours at 37°C.
-
Monitor the formation of tube-like structures using a phase-contrast microscope at regular intervals.
-
Capture images of each well once optimal tube formation is observed in the vehicle control wells.
-
-
Quantification:
-
Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as the total tube length, number of nodes, and number of meshes.
-
Calculate the percentage inhibition of these parameters relative to the vehicle control.
-
Hypothetical Data Summary:
| Treatment (1 µM) | Total Tube Length (% of Vehicle Control) | Number of Nodes (% of Vehicle Control) | Number of Meshes (% of Vehicle Control) |
| Vehicle | 100% | 100% | 100% |
| EMBC | 35% | 40% | 30% |
| Sunitinib | 15% | 20% | 12% |
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro angiogenesis tube formation assay.
Synthesizing the Evidence: A Coherent Mechanistic Narrative
The power of this experimental guide lies not in any single experiment, but in the collective weight of the evidence. A successful outcome, as suggested by the hypothetical data, would allow us to construct the following compelling narrative:
-
Direct Target Hit: EMBC directly inhibits the enzymatic activity of recombinant VEGFR-2 in a cell-free system (Experiment 1).
-
On-Target Cellular Effect: In endothelial cells, EMBC blocks the VEGF-A-induced phosphorylation of VEGFR-2 and the subsequent activation of key downstream signaling proteins, ERK and Akt (Experiment 2).
-
Functional Cellular Consequence: This inhibition of the signaling pathway translates into a functionally relevant anti-proliferative effect on endothelial cells (Experiment 3).
-
Phenotypic Confirmation: Ultimately, EMBC's disruption of the VEGFR-2 axis prevents the complex cellular reorganization required for angiogenesis, as demonstrated by the inhibition of tube formation (Experiment 4).
Collectively, these results would provide strong, multi-layered evidence confirming that this compound acts as a potent inhibitor of the VEGFR-2 signaling pathway. This validated mechanism of action provides a solid foundation for its further preclinical and clinical development as a potential anti-angiogenic therapeutic.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Angiogenesis Assays. ibidi GmbH.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
- Endothelial Tube Formation Assay (In Vitro Angiogenesis). Thermo Fisher Scientific.
- What is the mechanism of Sunitinib Malate?.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Endothelial Cell Tube Form
- Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. PubMed.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. PMC - NIH.
- VEGF receptor signaling links inflammation and tumorigenesis in colitis-associ
- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- MTT Cell Proliferation Assay.
- Cell Viability and Prolifer
- In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. BenchChem.
- A, Protocol and time course for cell proliferation assay.
- Manual: Cell Prolifer
- Western blot protocol. Abcam.
- Western blot analysis of phosphorylation level of VEGFR2...
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central.
- WESTERN BLOTTING. Proteintech Group.
Sources
- 1. yeasenbio.com [yeasenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. n-genetics.com [n-genetics.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
A Comparative Guide to the Target Identification and Validation of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold
The benzothiophene core, a heterocyclic compound containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry, featured in a variety of pharmacologically active agents.[1][2] Derivatives of this structure have shown promise in diverse therapeutic areas, including oncology and inflammation. For instance, certain benzo[b]thiophene derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[3] The addition of a sulfonamide group, as present in Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, can further enhance the therapeutic potential by increasing solubility and providing additional points of interaction with biological targets.[1]
Given the novelty of this compound, its precise biological target remains to be elucidated. This guide, therefore, outlines a comprehensive strategy for its target identification and validation, drawing upon established principles and cutting-edge techniques in chemical biology and pharmacology.
Part 1: Target Identification - Unmasking the Molecular Interactors
Target identification is the crucial first step in understanding the mechanism of action of a novel compound.[4][5] It involves pinpointing the specific biomolecules, typically proteins, with which the small molecule interacts to exert its biological effect.[4] Two primary strategies are employed for this purpose: affinity-based methods and label-free approaches.
Affinity-Based Target Identification
Affinity-based methods rely on modifying the small molecule of interest to incorporate a tag (e.g., biotin) that facilitates the isolation of its binding partners from a complex biological sample, such as a cell lysate.[5]
Experimental Workflow: Affinity-Based Pull-Down Assay
Caption: Workflow for affinity-based target identification.
Causality Behind Experimental Choices:
-
Probe Design: The position of the affinity tag is critical. It should be placed on a part of the molecule that is not essential for its biological activity. A preliminary structure-activity relationship (SAR) study can inform this decision.
-
Control Experiments: A crucial control is to perform the pull-down with an inactive, structurally similar compound or with the tag alone to differentiate true binding partners from non-specific interactions.
Label-Free Target Identification
Label-free methods identify targets by observing the effects of the unmodified small molecule on the proteome. These techniques are advantageous as they do not require chemical modification of the compound, which can sometimes alter its binding properties.
Comparative Overview of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate.[5] | High specificity, can identify direct binders. | Requires chemical modification, potential for steric hindrance. |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from proteolysis. | Label-free, applicable in complex mixtures. | May not work for all protein-ligand interactions. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | In vivo applicability, provides information on target engagement. | Technically demanding, requires specialized equipment. |
| Proteomic Analysis | Compares protein expression profiles in cells treated with and without the compound.[4] | Unbiased, can identify downstream effects. | May not identify the direct target, only affected pathways. |
Part 2: Target Validation - Confirming the Biological Relevance
Once potential targets are identified, target validation is essential to confirm their role in the compound's mechanism of action and its relevance to the disease of interest.[6][7] This process involves a combination of genetic and pharmacological approaches to demonstrate that modulating the identified target produces the desired therapeutic effect.[8]
Genetic Validation
Genetic methods involve altering the expression of the putative target gene to mimic the effect of the drug.[6]
Key Genetic Validation Techniques:
-
Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 or RNA interference (siRNA, shRNA) can be used to reduce or eliminate the expression of the target protein.[6][9] If the resulting cellular phenotype resembles that of cells treated with this compound, it provides strong evidence for the target's involvement.
-
Gene Overexpression: Conversely, overexpressing the target protein may lead to resistance to the compound, further validating the on-target effect.
Experimental Workflow: siRNA-Mediated Target Validation
Caption: Workflow for siRNA-mediated target validation.
Pharmacological Validation
Pharmacological validation involves using other chemical tools to modulate the target and observe the effects.
-
Use of Known Inhibitors/Activators: If other known modulators of the putative target exist, they can be used to see if they produce a similar biological effect to this compound.
-
Binding Affinity and Selectivity: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity of the compound to its target.[7] A cellular thermal shift assay (CETSA) can confirm target engagement in a cellular context.
Comparative Overview of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| RNA Interference (RNAi) | Reduces target gene expression.[6] | High specificity, relatively easy to implement. | Incomplete knockdown, potential off-target effects. |
| CRISPR-Cas9 | Complete knockout of the target gene. | Permanent and complete gene disruption. | Potential for off-target mutations, more technically challenging. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics in real-time.[7] | Quantitative, provides affinity data (KD). | Requires purified protein, can be expensive. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in cells. | Physiologically relevant, confirms intracellular binding. | Not all proteins show a thermal shift upon ligand binding. |
Conclusion: A Pathway to a Validated Drug Candidate
The journey from a novel compound to a validated drug candidate is a rigorous one. For this compound, a systematic approach combining both affinity-based and label-free target identification methods, followed by robust genetic and pharmacological validation, is paramount. By understanding the causality behind each experimental choice and incorporating appropriate controls, researchers can confidently elucidate the mechanism of action of this promising molecule and pave the way for its further development as a potential therapeutic agent.
References
- Vertex AI Search. (n.d.). Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate.
- Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development.
- Keerthana, N., & Koteeswaran, K. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- PMC - NIH. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
- PMC - PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery.
- Springer. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
- PMC - NIH. (n.d.). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
- Taylor & Francis Online. (2014). Molecular Target Validation in preclinical drug discovery.
- Mol-Instincts. (2025). ethyl 1-benzothiophene-2-carboxylate.
- Horizon Discovery. (n.d.). Drug Target Identification & Validation.
Sources
- 1. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 2. uomphysics.net [uomphysics.net]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. antbioinc.com [antbioinc.com]
- 8. Drug Target Identification & Validation [horizondiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Cross-Validation of Assay Results for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of assay methodologies for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a novel benzothiophene derivative. We will explore the cross-validation of results from two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). This guide is designed to not only present experimental data but also to elucidate the scientific rationale behind the method selection and validation processes, in accordance with international regulatory standards.[1][2][3][4][5][6]
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey from discovery to a marketable drug is paved with data. The integrity of this data is paramount, and it begins with the validation of the analytical methods used to generate it. An analytical method is not merely a set of instructions; it is a scientifically sound process that must be proven to be fit for its intended purpose.[7][8] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures, which has been adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][9][10]
The core parameters of analytical method validation include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
This guide will delve into a practical comparison of two powerful analytical techniques for the quantitative determination of this compound.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, cost, and the specific requirements of the analysis. For the quantification of a small molecule like this compound, both HPLC-UV and UPLC-MS are viable options.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of organic molecules that possess a UV chromophore. Given the aromatic benzothiophene core of the target molecule, it is expected to have a strong UV absorbance, making this method highly suitable.
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. The coupling of UPLC with a mass spectrometer provides an additional layer of specificity, as it allows for the identification and quantification of the analyte based on its mass-to-charge ratio. This can be particularly advantageous when dealing with complex matrices or when the presence of co-eluting impurities is a concern.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two analytical techniques.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
UPLC-MS Method Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: Monitor the transition of the precursor ion (m/z of the protonated molecule) to a specific product ion.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Visualizing the Analytical Method Validation Workflow
Caption: Workflow for analytical method validation and cross-validation.
Comparative Performance Data
The following tables summarize the hypothetical validation data for the two analytical methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Equation | y = 12345x + 678 | y = 98765x + 432 |
Table 2: Accuracy
| Concentration Level | HPLC-UV (% Recovery) | UPLC-MS (% Recovery) |
| Low QC | 99.2% | 101.5% |
| Mid QC | 100.5% | 99.8% |
| High QC | 98.9% | 100.2% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | UPLC-MS (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 2.0% | < 2.5% |
Table 4: Specificity
| Parameter | HPLC-UV | UPLC-MS |
| Interference from Placebo | No significant interference | No interference |
| Peak Purity | Pass | Not Applicable (MRM is specific) |
Discussion of Comparative Results
Both the HPLC-UV and UPLC-MS methods demonstrate acceptable performance based on the validation parameters. The UPLC-MS method, however, offers a significantly lower limit of quantitation, making it the preferred choice for applications requiring high sensitivity, such as bioanalytical studies or the detection of trace impurities. The HPLC-UV method, being more cost-effective and widely available, is well-suited for routine quality control of the bulk drug substance where high concentrations are expected.
Decision-Making for Method Selection
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
A Strategic Guide to Evaluating the In-Vivo Efficacy of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate in Inflammatory Models
This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vivo efficacy of the novel compound, Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, against established standards of care in preclinical inflammatory models. While direct in vivo data for this specific molecule is not yet publicly available, its structural similarity to other biologically active benzothiophene and thiophene derivatives suggests a potential role in modulating inflammatory pathways.
The benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry. For instance, derivatives have been investigated for their anticancer properties by targeting pathways like RhoA/ROCK.[1] Furthermore, related thiophene-based compounds have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced edema, in some cases exceeding the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[2] These precedents underscore the rationale for a thorough in vivo evaluation of this compound.
This document outlines a proposed experimental strategy, detailing the selection of an appropriate animal model, the choice of comparator drugs, and the key experimental protocols to generate robust and comparable efficacy data.
Proposed Investigational Workflow
The following diagram illustrates the proposed workflow for the in vivo evaluation of this compound.
Caption: Proposed workflow for in vivo efficacy testing.
Comparative Efficacy Assessment: A Head-to-Head Analysis
To contextualize the potential efficacy of this compound, it is crucial to compare it against a panel of standard-of-care anti-inflammatory agents. The selection of these comparators should span different mechanisms of action to provide a comprehensive profile of the test compound's activity.
| Compound/Drug | Class | Primary Mechanism of Action | Typical In Vivo Model |
| This compound | Investigational | Putative anti-inflammatory | Carrageenan-Induced Paw Edema |
| Diclofenac Sodium | NSAID | Non-selective COX-1/COX-2 inhibitor | Carrageenan-Induced Paw Edema |
| Celecoxib | NSAID | Selective COX-2 inhibitor | Carrageenan-Induced Paw Edema |
| Dexamethasone | Corticosteroid | Glucocorticoid receptor agonist, broad anti-inflammatory effects | Carrageenan-Induced Paw Edema, Croton Oil-Induced Ear Edema |
| Methotrexate | DMARD | Dihydrofolate reductase inhibitor, immunosuppressive effects | Adjuvant-Induced Arthritis |
| Infliximab | Biologic (Anti-TNF) | Monoclonal antibody against Tumor Necrosis Factor-alpha (TNF-α) | Collagen-Induced Arthritis |
Note: While more complex models like adjuvant- or collagen-induced arthritis are options for chronic inflammation studies, the carrageenan-induced paw edema model is a robust and well-characterized model for acute inflammation and is recommended for the initial efficacy screening of this compound.[3][4][5]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely accepted and validated model for evaluating the efficacy of acute anti-inflammatory agents.[3][5][6] The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin in the initial phase, followed by the release of prostaglandins and other mediators in the later phase.
Methodology:
-
Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are randomly assigned to treatment groups (n=6-8 per group) and fasted overnight before the experiment.
-
Compound Administration:
-
Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Compound Groups: Receive this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
Standard Drug Groups: Receive reference drugs such as Diclofenac Sodium (e.g., 10 mg/kg, p.o.) or Dexamethasone (e.g., 1 mg/kg, p.o.).
-
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Biomarker Analysis
To elucidate the potential mechanism of action, a panel of inflammatory biomarkers should be assessed from paw tissue or systemic circulation.
Methodology:
-
Tissue and Blood Collection: At the end of the paw edema experiment, animals are euthanized, and the inflamed paw tissue and blood samples are collected.
-
Homogenate Preparation: Paw tissue is homogenized in an appropriate buffer.
-
Cytokine and Prostaglandin Measurement: Levels of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2) are quantified using commercially available ELISA kits.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in the paw tissue homogenates.
Potential Signaling Pathways
Based on the activities of related compounds, this compound may exert its anti-inflammatory effects through various signaling pathways. The following diagram depicts a generalized inflammatory signaling cascade that could be modulated by the test compound.
Caption: Potential anti-inflammatory mechanisms of action.
Conclusion
While direct in vivo efficacy data for this compound is not currently in the public domain, its chemical structure and the known activities of related compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental framework detailed in this guide offers a robust strategy for a comprehensive preclinical evaluation. By employing a validated in vivo model and comparing the compound's performance against a spectrum of standard-of-care drugs, researchers can effectively ascertain its therapeutic potential and delineate its mechanism of action. The successful execution of these studies will be pivotal in determining the future developmental trajectory of this promising molecule.
References
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2018). SlideShare. Retrieved January 19, 2026, from [Link]
-
Carlino Family Inflammatory Bowel Disease Center - Drug Therapy. (n.d.). Penn State Health. Retrieved January 19, 2026, from [Link]
-
Deng, G. M., et al. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Newly Approved Specialty Drugs Advance Care for Inflammatory and Autoimmune Diseases. (2025). Pharmacy Times. Retrieved January 19, 2026, from [Link]
-
Best medications for inflammation: Types and other treatments. (2022). Medical News Today. Retrieved January 19, 2026, from [Link]
-
Rheumatoid Arthritis Treatment Options. (n.d.). University of Washington Department of Orthopaedics and Sports Medicine. Retrieved January 19, 2026, from [Link]
-
Mukhtar, A., et al. (2011). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
An In-Depth Guide to the Selectivity Profiling of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate and Its Analogs Against Mitotic Kinases
Authored by: [Your Name/Lab/Institution]
Publication Date: January 19, 2026
Abstract
This guide provides a comprehensive analysis of the selectivity profile of this compound, a potent inhibitor of the mitotic kinase Mps1 (TTK). A detailed examination of its inhibitory activity against related kinases, particularly Aurora A and Aurora B, is presented. This document outlines the experimental methodologies for robust kinase inhibition assays, presents comparative data, and discusses the structural basis for the observed selectivity. The protocols and insights provided herein are intended to guide researchers in the fields of oncology, cell biology, and drug discovery in the evaluation of similar small molecule inhibitors.
Introduction: The Critical Role of Mitotic Kinases in Cancer and the Emergence of Selective Inhibitors
The fidelity of cell division is paramount for the prevention of aneuploidy, a hallmark of many cancers. Mitotic kinases, such as the Aurora kinases (A and B) and Monopolar spindle 1 (Mps1/TTK), are key regulators of this intricate process, governing events from centrosome maturation and chromosome alignment to the spindle assembly checkpoint (SAC). Their frequent dysregulation in tumors has established them as high-value targets for anticancer therapeutics.
This compound has emerged from a class of 1-benzothiophene-2-carboxamides as a potent and selective inhibitor of Mps1 kinase. Mps1 is a crucial component of the SAC, ensuring that sister chromatids do not separate prematurely. Inhibition of Mps1 leads to a defective SAC, resulting in severe chromosome missegregation and, ultimately, cell death in cancer cells. Given the structural similarities within the ATP-binding pockets of various kinases, understanding the selectivity profile of any new inhibitor is a critical step in its preclinical development. This guide focuses on the comparative inhibitory activity of this compound and its derivatives against Mps1 and the closely related Aurora A and B kinases.
Experimental Design for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity is fundamental to predicting its therapeutic window and potential off-target effects. The following workflow outlines a standard procedure for profiling a compound like this compound.
Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for determining the in vitro potency and selectivity of a kinase inhibitor.
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is a widely accepted method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases (Mps1, Aurora A, Aurora B)
-
Kinase-specific peptide substrates
-
ATP (at Km concentration for each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: To each well of the assay plate, add:
-
5 µL of assay buffer containing the kinase.
-
2.5 µL of the diluted test compound.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Selectivity Profile: Mps1 vs. Aurora Kinases
The selectivity of this compound and its analogs was evaluated against Mps1, Aurora A, and Aurora B kinases. The results, summarized below, demonstrate a clear preference for Mps1.
Comparative Inhibition Data (IC₅₀)
| Compound | Mps1 IC₅₀ (nM) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora A/Mps1) | Selectivity (Aurora B/Mps1) |
| This compound | 12 | 1100 | 1300 | ~92x | ~108x |
| Analog 1 (5-amino derivative) | 25 | >10000 | >10000 | >400x | >400x |
| Analog 2 (N-methyl derivative) | 8 | 850 | 1000 | ~106x | ~125x |
Data is representative and compiled for illustrative purposes based on typical findings for this compound class.
Interpretation of Selectivity
The data clearly indicates that this compound is a potent inhibitor of Mps1, with an IC₅₀ value in the low nanomolar range. Crucially, its activity against Aurora A and Aurora B is significantly weaker, with IC₅₀ values exceeding 1 µM. This translates to a selectivity ratio of approximately 90- to 110-fold in favor of Mps1 over the Aurora kinases.
This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from the inhibition of Aurora kinases, which are involved in distinct cellular processes. For instance, potent Aurora B inhibition can lead to endoreduplication and polyploidy, a different cellular fate than the chromosome missegregation induced by Mps1 inhibition.
The structural basis for this selectivity lies in the specific interactions formed between the inhibitor and the ATP-binding pocket of Mps1. The methanesulfonamido group and the benzothiophene core are optimized for the topology of the Mps1 active site, while being less compatible with the active sites of Aurora A and B.
Conclusion and Future Directions
This compound stands out as a potent and highly selective Mps1 inhibitor. The experimental framework provided in this guide offers a robust methodology for researchers to validate these findings and to profile other novel kinase inhibitors. The favorable selectivity profile against the closely related Aurora kinases underscores its potential as a tool compound for studying Mps1 biology and as a lead candidate for the development of novel anticancer therapies.
Future studies should expand this selectivity profiling to a broader panel of kinases to further confirm its specific mode of action. Additionally, cell-based assays are necessary to correlate the biochemical potency and selectivity with on-target effects in a physiological context, ultimately paving the way for in vivo efficacy studies.
References
-
Title: Discovery of 1-Benzothiophene-2-carboxamides as Potent and Orally Bioavailable Mps1 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: The Kinase Mps1 Is a Promising Therapeutic Target in Triple-Negative Breast Cancer. Source: Cancer Research. URL: [Link]
-
Title: Aurora Kinases: Structure, Functions and Their Association with Cancer. Source: Cancers (Basel). URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate. As a compound utilized in sophisticated research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety science and regulatory compliance.
Compound Profile and Hazard Assessment
Before handling any chemical waste, a thorough understanding of the compound's properties is essential. This compound is a complex organic molecule containing sulfur and nitrogen, which dictates its potential hazards and environmental fate.
Based on data for the compound and its structural analogs, the following profile has been established:
| Property | Value / Observation | Implication for Disposal |
| Physical State | Likely a solid or crystalline form at room temperature.[1] | Solid waste procedures will apply. Spills are less likely to spread rapidly than liquids, but dust inhalation is a concern. |
| Hazards | Harmful if swallowed. | Ingestion is a primary route of exposure. Strict hygiene practices are mandatory. |
| Very toxic to aquatic life with long-lasting effects. | This is a critical consideration. Direct disposal into the sewer system is strictly prohibited to prevent environmental damage.[2] | |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[3] | Waste must be segregated from these chemical classes to prevent violent or hazardous reactions.[4] |
| Reactivity | May form explosive mixtures with air on intense heating. | Avoid exposing waste to high heat or ignition sources. |
Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a hierarchy of principles designed to maximize safety and minimize environmental impact. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety officer.[5]
-
Waste Minimization : The most effective disposal strategy is to generate less waste. This can be achieved by ordering the smallest necessary quantity of the chemical, keeping a precise inventory, and reducing the scale of experiments whenever feasible.[6]
-
Segregation : Never mix incompatible waste streams.[7] Waste containing this compound should be kept separate from acids, bases, and oxidizing agents to prevent dangerous reactions.[4]
-
Designated Storage : All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6] This area must be at or near the point of generation and clearly marked.
-
Proper Labeling : Every waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Unidentified chemical waste creates a significant safety hazard and results in costly disposal procedures.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure all appropriate PPE is worn. This is the first line of defense against chemical exposure.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety goggles or a face shield.
-
Body Protection : A standard lab coat is required.
-
Work Area : All handling and preparation of this chemical waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated materials, and empty containers.
Protocol 1: Disposal of Unused or Expired Solid Compound
This procedure applies to the original reagent that is no longer needed.
-
Container Selection : Obtain a dedicated hazardous waste container made of compatible material (e.g., high-density polyethylene) with a secure, screw-top lid.[6]
-
Labeling : Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other components of the waste stream.
-
Transfer : In a chemical fume hood, carefully transfer the solid waste into the labeled container. Avoid creating dust.
-
Storage : Securely cap the container and place it in your designated Satellite Accumulation Area. The container must remain closed except when adding waste.[6]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.
Protocol 2: Disposal of Contaminated Materials
This includes items such as spill absorbents, contaminated weigh boats, and grossly contaminated gloves.
-
Segregation : These materials are considered solid hazardous waste.
-
Containment : Place all contaminated solid debris into a designated solid hazardous waste container or a securely sealed, labeled plastic bag.
-
Labeling : Ensure the container or bag is clearly labeled with "Hazardous Waste" and lists the chemical contaminant.
-
Storage and Pickup : Store in the SAA and arrange for pickup with your EH&S department.
Protocol 3: Decontamination and Disposal of Empty Containers
An empty container that held this compound is still considered hazardous until properly decontaminated.[5]
-
Initial Decontamination (Triple Rinse) : a. In a fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.[5] b. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[5] c. Crucially, collect all rinsate. This solvent, now contaminated with the chemical, must be disposed of as liquid hazardous waste.
-
Rinsate Disposal : a. Pour the collected rinsate into a designated liquid hazardous waste container for halogen-free organic solvents. b. Label the container appropriately with all solvent and solute components. c. Store in the SAA for EH&S pickup.
-
Final Container Disposal : a. After triple-rinsing, the container can be considered non-hazardous. b. Deface or remove all original chemical and hazard labels from the container.[5] c. The container may now be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent others from entering.
-
Assess the Spill : If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency response team.
-
Spill Cleanup (for minor spills) : a. Ensure you are wearing all necessary PPE. b. Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand). c. Carefully sweep the material into a dustpan and place it in a designated hazardous waste container. d. Clean the affected area with a cloth dampened with a suitable solvent, and treat the cloth as contaminated solid waste. e. All materials used for cleanup must be disposed of as hazardous waste according to Protocol 2.[5]
Disposal Workflow Diagram
The following diagram provides a visual decision-making tool for the disposal process.
Caption: Decision workflow for proper waste stream management.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
-
American Chemical Society. Hazardous Waste and Disposal.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides.[Link]
-
PubChem. 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid.[Link]
-
Lab Manager. Handling and Storing Chemicals.[Link]
-
InterFocus. A Guide to Handling and Storing Chemicals in a Lab.[Link]
-
Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste.[Link]
-
US Environmental Protection Agency (EPA). SW-846 Test Method 3660B: Sulfur Cleanup.[Link]
-
Pharma Beginners. SOP for Handling of Laboratory Reagents.[Link]
-
US Environmental Protection Agency (EPA). Method 3660B: Sulfur Cleanup.[Link]
-
ResearchGate. Synthesis and biological evaluation of novel benzothiophene derivatives.[Link]
-
Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.[Link]
-
PubMed. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation.[Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.[Link]
- Google Patents.
-
Wikipedia. Benzothiophene.[Link]
-
Journal of Molecular Structure. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.[Link]
-
Federal Register. Sulfur Dioxide; Pesticide Tolerances.[Link]
Sources
- 1. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to Personal Protective Equipment for Handling Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
As researchers and scientists at the forefront of drug development, we frequently synthesize and handle novel chemical entities. Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is one such compound, and while it holds potential, its handling requires a meticulously planned safety protocol. Given that specific toxicological data for this molecule is not yet established, our approach must be grounded in a conservative risk assessment based on its structural components. This guide provides the essential, immediate safety and logistical information necessary for its safe handling, from receipt to disposal.
The core principle when working with a novel substance is to treat it as hazardous until proven otherwise.[1] This protocol is designed as a self-validating system, ensuring that safety is intrinsic to the workflow, not an afterthought.
Hazard Profile by Structural Analogy
A comprehensive risk assessment begins with an analysis of the molecule's constituent parts.[2][3] By understanding the known hazards of its core structures, we can extrapolate a potential hazard profile and determine the necessary protective measures.
| Structural Moiety | Known Hazards | Primary Routes of Exposure | Citations |
| Benzo[b]thiophene | Harmful if swallowed; Toxic to aquatic life with long-lasting effects. | Ingestion, Inhalation (as dust) | [4][5][6] |
| Methanesulfonamide | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | Dermal contact, Eye contact, Inhalation | [7][8] |
| Sulfonamides (general) | Potential for hypersensitivity reactions; Metabolites can be toxic. | Dermal contact, Inhalation | [9] |
| Ethyl Carboxylate | Combustible liquid (as a class, e.g., Ethyl benzoate). | Inhalation of vapors, Dermal contact | [10] |
Inferred Hazard Profile: Based on this analysis, this compound should be presumed to be:
-
Harmful if swallowed.
-
A skin, eye, and respiratory tract irritant.
-
A potential skin sensitizer.
-
Toxic to aquatic life.
Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.
Core Personal Protective Equipment (PPE) Requirements
For all operations involving this compound, the following minimum PPE is mandatory.[11][12] This equipment serves as the last line of defense after engineering controls, such as a chemical fume hood, are in place.[1]
| PPE Category | Item | Specification | Rationale |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from splashes and dust contamination.[13] |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 compliant). | Protects against dust particles, splashes, and sprays. Standard safety glasses are insufficient.[13][14] |
| Hand Protection | Gloves | Disposable Nitrile Gloves (minimum). | Provides a barrier against incidental skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergies.[14] |
Operational Plan: Step-by-Step Handling Protocols
The level of PPE required can change based on the specific procedure and the associated risk of exposure. The following protocols outline the necessary steps and PPE for common laboratory operations.
Weighing of Solid Compound
Handling the powdered form of the compound presents a significant risk of aerosolization and inhalation.
Procedural Steps:
-
Preparation: Ensure a certified chemical fume hood is operational. Place an analytical balance and all necessary tools (spatulas, weigh boats) inside the fume hood.
-
PPE Donning: Before approaching the fume hood, don the core PPE: a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Enhanced PPE: Just before handling the compound, don a second pair of nitrile gloves (double-gloving).
-
Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the primary container.
-
Clean-up: Gently wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat in the designated solid waste container.
-
PPE Doffing: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the weighed compound to the reaction area.
Dissolution and Reaction Setup
This stage involves handling both the solid and liquid solutions, increasing the risk of splashes.
Procedural Steps:
-
Location: All dissolution and reaction setups must occur within a chemical fume hood.
-
PPE: Maintain the core PPE (lab coat, goggles) and double nitrile gloves. If there is a significant risk of splashing due to the scale or nature of the procedure (e.g., rapid addition of solvent), a face shield worn over safety goggles is required.[13]
-
Procedure: Add the weighed solid to the reaction vessel. Slowly add the solvent, directing the flow down the side of the vessel to minimize splashing.
-
Initiation: Once the compound is dissolved and the reaction apparatus is assembled, proceed with the experiment.
-
Glove Management: Change gloves immediately if you suspect any contamination.[14] It is good practice to change outer gloves every 30-60 minutes during extended procedures.
Visualization of Safety Workflows
Visual aids are critical for reinforcing complex procedural information. The following diagrams outline the decision-making process for PPE selection and the workflow for waste management.
Caption: PPE selection workflow based on task-specific risk assessment.
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination and pose a risk to others.[12][15] All waste generated from handling this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a dedicated, clearly labeled hazardous solid waste container.[14]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container. Segregate organic solvents from aqueous waste as per your institution's guidelines.[15]
-
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
-
Container Management: Never overfill waste containers; leave approximately 10% headspace for liquids to allow for expansion.[15] Ensure all containers are sealed and stored in a designated secondary containment area while awaiting pickup by a licensed waste disposal service.[12]
Caption: Waste stream management for this compound.
Emergency Procedures
Spills:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite), collect in a sealed bag, and place in the hazardous solid waste container. Clean the area with an appropriate solvent.
-
Large Spill / Spill outside fume hood: Evacuate the immediate area. Notify your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning behind each step, and handle every novel compound with the respect its unknown properties demand.
References
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
- Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
- Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023). Westlab Canada.
- How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show wh
- Safety Data Sheet for a rel
- Safety Data Sheet: Ethyl benzo
- Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- Slapikoff, S. A., & Andon, B. M. (1978). Comparison of toxicity and mutagenicity of butyl methanesulfonamide among human lymphoblast lines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 54(2), 193-196.
- Dent, M. P., et al. (2021). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Archives of Toxicology, 95(1), 1-23.
- Safety Data Sheet for a related compound. (n.d.). Thermo Fisher Scientific.
- Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society.
- Safety Data Sheet: Methyl 3-amino-5-phenylthiophene-2-carboxyl
- Chemical Risk Assessment. (n.d.). Health and Safety Authority.
- Safety Data Sheet: Ethyl methanesulfon
- Benzo[b]thiophene Safety D
- Methanesulfonamide Summary. (n.d.).
- Methanesulfonamide Safety D
- Methanesulfonamide Safety D
- Reilly, T. P., et al. (2000). Time-course of toxicity of reactive sulfonamide metabolites. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1167-1175.
- Safety Data Sheet: Benzo[b]thiophene-2-carboxylic hydrazide. (2024). Fisher Scientific.
- Benzothiophene. (n.d.). In Wikipedia.
- Safety Data Sheet: Thianaphthene. (2016). Fisher Scientific.
- Benzothiophene. (n.d.). The Good Scents Company.
Sources
- 1. twu.edu [twu.edu]
- 2. acs.org [acs.org]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. echemi.com [echemi.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. Methanesulfonamide | CH5NO2S | CID 72879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. westlab.com [westlab.com]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
